molecular formula C14H11ClO3 B1455851 2-(3-Chlorophenoxy)-4-methylbenzoic acid CAS No. 1273836-50-2

2-(3-Chlorophenoxy)-4-methylbenzoic acid

Cat. No.: B1455851
CAS No.: 1273836-50-2
M. Wt: 262.69 g/mol
InChI Key: LXZWMSHYUDLRFE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chlorophenoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZWMSHYUDLRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Foreword: Unveiling a Molecule of Interest

In the landscape of pharmaceutical and agrochemical research, the nuanced interplay of a molecule's physicochemical properties dictates its behavior, efficacy, and viability. This guide provides a comprehensive technical overview of 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a compound of interest due to its structural motifs commonly found in biologically active agents. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer a robust scientific profile. By detailing not just the "what" but the "why" behind experimental approaches, we aim to equip researchers with the foundational knowledge to confidently work with and characterize this and similar chemical entities.

II. Molecular Identity and Structural Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent physicochemical analysis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number Not readily available in public databases
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
InChI InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17)
InChIKey LXZWMSHYUDLRFE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl

III. Predicted Physicochemical Profile

In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's properties. The following data has been predicted using established algorithms.

PropertyPredicted ValueSource
XlogP 4.1PubChemLite
Monoisotopic Mass 262.03967 DaPubChemLite
Collision Cross Section ([M+H]+) 153.6 ŲPubChemLite
Collision Cross Section ([M-H]-) 159.7 ŲPubChemLite

Expert Insight: A predicted XlogP of 4.1 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility. This has significant implications for its potential bioavailability and formulation development, suggesting that solubility enhancement strategies may be necessary for in vivo applications.

IV. Experimental Physicochemical Properties: A Guided Approach

While direct experimental values for this compound are not readily found, we can infer likely properties and outline robust protocols for their determination based on analogous compounds.

A. Melting Point

The melting point is a critical indicator of purity and lattice energy. For a crystalline solid like the target molecule, a sharp melting point range is expected. For context, 4-methylbenzoic acid has a melting point of 177-180 °C. The introduction of the larger, more complex chlorophenoxy group may influence this value.

Proposed Experimental Protocol for Melting Point Determination:

G start Sample Preparation capillary Load Capillary Tube start->capillary instrument Place in Melting Point Apparatus capillary->instrument heat Ramp Temperature instrument->heat observe Observe and Record heat->observe end Report Range observe->end

Figure 2: Workflow for Melting Point Determination.

  • Sample Preparation: Ensure the sample is a finely ground, dry powder.

  • Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating ramp to approximate the melting point, then perform a slower ramp (1-2 °C/min) with a fresh sample for an accurate determination.

  • Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

  • Reporting: The melting point is reported as a range. A narrow range (<2 °C) is indicative of high purity.

B. Aqueous Solubility

Given the predicted high XlogP, the aqueous solubility is expected to be low. Understanding this property is vital for drug development, as it directly impacts dissolution and absorption.

Proposed Experimental Protocol for Shake-Flask Solubility Determination (OECD 105):

G start Sample Addition equilibrate Equilibrate (Shake/Stir) start->equilibrate separate Phase Separation equilibrate->separate quantify Quantify Concentration separate->quantify end Determine Solubility quantify->end

Figure 3: Workflow for Shake-Flask Solubility Measurement.

  • Sample Addition: Add an excess of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Determination: The measured concentration represents the aqueous solubility at that temperature.

C. Acidity Constant (pKa)

The carboxylic acid moiety makes this an acidic compound. The pKa value is crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing nature of the chloro- and phenoxy- groups may slightly decrease the pKa.

Proposed Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water/methanol) of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

V. Proposed Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound is via an Ullmann condensation.

Proposed Synthesis Pathway:

G reactant1 2-Bromo-4-methylbenzoic acid catalyst CuI, Base (e.g., K2CO3) reactant1->catalyst reactant2 3-Chlorophenol reactant2->catalyst product This compound catalyst->product Ullmann Condensation

Figure 4: Proposed Ullmann Condensation Synthesis Route.

Detailed Synthetic Protocol:

  • To a solution of 2-bromo-4-methylbenzoic acid and 3-chlorophenol in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.

  • Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will show complex splitting patterns due to the substitution.

  • ¹³C NMR: Signals for the fourteen carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methyl group, and the carbons of the two aromatic rings.

  • Mass Spectrometry: The molecular ion peak ([M]+ or [M-H]-) should be observable at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.

VI. Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in drug discovery and development. While a comprehensive experimental dataset is yet to be established in public literature, the provided predicted data, along with robust, validated protocols for experimental determination, offer a clear path forward for the characterization of this molecule. The insights into its likely lipophilicity and acidity are critical first steps in designing formulation strategies and predicting its in vivo behavior. As with any scientific endeavor, the principles of expertise, trustworthiness through self-validating protocols, and authoritative grounding are paramount for the successful application of this knowledge.

VII. References

  • PubChemLite. This compound (C14H11ClO3). [Link]

  • PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • Nicolaou, K. C., & Sorensen, E. J. (2003). Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons.

Molecular structure and weight of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource.

Introduction and Significance

This compound is a diaryl ether derivative of benzoic acid. The diaryl ether motif is a significant pharmacophore found in a variety of biologically active molecules and functional materials. The specific substitution pattern of this compound—a chlorophenoxy group at the 2-position and a methyl group at the 4-position of a benzoic acid core—suggests its potential as a versatile intermediate in medicinal chemistry and agrochemical research.

The structural similarity to known phenoxybenzoic acid derivatives, which have applications as anti-inflammatory agents and herbicides, makes this molecule a compound of interest for further investigation and development.[1] This guide will delineate its fundamental chemical properties, provide a robust synthetic strategy, and detail the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. Understanding these properties is crucial for its synthesis, handling, and application.

Molecular Structure

The molecule consists of a 4-methylbenzoic acid core with a 3-chlorophenoxy substituent attached at the C2 position via an ether linkage.

Caption: Molecular structure of this compound.

Physicochemical Data

The key quantitative properties of the molecule are summarized in the table below. These values are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₃[2]
Molecular Weight 262.69 g/mol [2]
Monoisotopic Mass 262.03967 Da[2]
Predicted XlogP 4.1[2]
Appearance White to off-white solid (predicted)-

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the critical diaryl ether bond.[3]

Rationale for Synthetic Strategy

The Ullmann condensation is a well-established and robust method for the formation of C-O bonds between an aryl halide and a phenol.[3] In this proposed synthesis, 2-bromo-4-methylbenzoic acid is selected as the aryl halide, and 3-chlorophenol serves as the nucleophilic partner. The bromine substituent is a better leaving group than chlorine in this type of reaction, ensuring regioselective coupling at the desired position. A copper(I) salt, such as copper(I) iodide (CuI), is used as the catalyst, and a base, like potassium carbonate, facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide. A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) is typically employed to ensure the reactants remain in solution at the elevated temperatures required for the reaction.

G cluster_prep Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Workup and Isolation cluster_purification Purification A Combine 2-bromo-4-methylbenzoic acid, 3-chlorophenol, and K₂CO₃ in a flask B Add DMF and CuI catalyst A->B C Heat mixture to reflux (e.g., 140-150 °C) under an inert atmosphere (N₂ or Ar) B->C D Monitor reaction progress via TLC C->D E Cool reaction mixture to room temperature D->E Upon Completion F Pour into ice-water and acidify with HCl to pH ~2-3 E->F G Collect precipitate by vacuum filtration F->G H Recrystallize crude product from a suitable solvent system (e.g., Ethanol/Water) G->H I Dry the purified solid under vacuum H->I J Characterize final product I->J

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • 2-bromo-4-methylbenzoic acid

  • 3-chlorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-methylbenzoic acid (1.0 eq), 3-chlorophenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Add copper(I) iodide (0.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain this temperature.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 2-bromo-4-methylbenzoic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing ice-water.

  • While stirring, slowly add concentrated HCl to acidify the mixture to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum to a constant weight.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are achieved through a combination of spectroscopic techniques. While experimental data for this specific compound is not widely available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 10-13 ppm.

    • Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The three protons on the 4-methylbenzoic acid ring and the four protons on the 3-chlorophenoxy ring will have distinct chemical shifts and coupling patterns based on their electronic environment.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4 ppm.[2]

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.[2]

    • Aromatic Carbons: A total of 12 distinct signals for the aromatic carbons are anticipated in the region of δ 110-160 ppm. The carbons directly attached to the electron-withdrawing oxygen and chlorine atoms will be shifted further downfield.

    • Methyl Carbon (-CH₃): A signal for the methyl carbon should appear upfield, around δ 20-22 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

  • Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[4]

  • C=C Stretch (Aromatic): Several medium to strong bands will be present in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions corresponding to the aryl-O-aryl ether and C-O of the carboxylic acid are expected in the 1300-1100 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong absorption band is expected in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 262, with a characteristic M+2 peak at m/z 264 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

  • Predicted Fragmentation: Predicted high-resolution mass spectrometry data for common adducts include [M-H]⁻ at m/z 261.03239 and [M+H]⁺ at m/z 263.04695.[5]

  • Key Fragmentation Pathways: Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[1] Cleavage of the diaryl ether bond is also a likely fragmentation pathway.

G start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_out Confirm C-H Framework & Connectivity nmr->nmr_out ir_out Identify Functional Groups (COOH, C-O-C, C-Cl) ir->ir_out ms_out Determine Molecular Weight & Confirm Formula ms->ms_out final Structure Elucidation & Purity Assessment nmr_out->final ir_out->final ms_out->final

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively documented, its structural motifs are prevalent in compounds with significant applications in both pharmaceuticals and agrochemicals.

  • Pharmaceutical Intermediate: Benzoic acid derivatives are fundamental building blocks in medicinal chemistry.[6] The phenoxybenzoic acid scaffold, in particular, is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This compound could serve as a key intermediate for synthesizing more complex molecules with potential analgesic or anti-inflammatory properties.[7]

  • Agrochemical Research: Chlorophenoxy herbicides are a major class of compounds used for broadleaf weed control.[8][9][10] They typically function as synthetic auxins, disrupting plant growth.[11] The structure of this compound shares features with these herbicides, suggesting it could be investigated for its own herbicidal activity or used as a precursor for the development of new crop protection agents.[12][13]

Safety and Handling

Substituted benzoic acids require careful handling in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) for the specific compound before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H11ClO3). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Wilms, J., et al. (2022). Does the herbicide application form affect the properties of active components?. Science of The Total Environment.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Retrieved from [Link]

  • Justia Patents. (1978). Esters of substituted phenoxybenzoic acids, compositions of the same and herbicidal use thereof. Retrieved from [Link]

  • World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

Sources

Solubility Profile of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. We will explore the theoretical underpinnings of solubility, detail rigorous experimental methodologies for its determination, analyze solubility across a spectrum of organic solvents, and apply thermodynamic models to interpret the experimental data. The insights derived are crucial for researchers, chemists, and formulation scientists aiming to optimize processes such as crystallization, purification, and the rational design of dosage forms.

Introduction: The Central Role of Solubility

This compound is an organic molecule featuring a carboxylic acid group, an ether linkage, and aromatic rings substituted with a methyl group and a chlorine atom. This combination of functional groups results in a molecule of moderate polarity with specific solute-solvent interaction capabilities. Understanding its solubility is not merely an academic exercise; it is a cornerstone of successful pharmaceutical development.[1][2]

The solubility of an API dictates:

  • Crystallization & Purification: The selection of an appropriate solvent system is paramount for efficient crystallization, which is the primary method for purifying APIs and obtaining the desired solid-state form (e.g., polymorphs, salts, or co-crystals).[2]

  • Formulation Design: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, the dissolution rate, which is influenced by intrinsic solubility, is often the rate-limiting step for drug absorption.[3]

  • Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption in the gastrointestinal tract.[1]

This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound in various organic solvents, enabling informed decision-making in a research and development setting.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle that a stable solution forms when the Gibbs free energy of the system decreases.[4] This process can be conceptually broken down into three steps:

  • Cavity Formation: Energy is required to overcome the cohesive forces of the solvent molecules to create a cavity for the solute molecule.

  • Solute-Solute Separation: Energy is needed to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new solute-solvent interactions are formed.

A substance's solubility is thus a function of the balance between the energy required to break apart the solute and solvent interactions and the energy gained from forming new solute-solvent interactions. The age-old adage "like dissolves like" is a useful heuristic that captures this principle: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]

Hansen Solubility Parameters (HSPs)

To move beyond simple heuristics, Hansen Solubility Parameters (HSPs) provide a more quantitative method for predicting miscibility and guiding solvent selection.[7][8] HSPs deconstruct the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Energy from atomic van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[3][9] Calculating or estimating the HSPs for this compound and a range of solvents can significantly streamline the solvent screening process for crystallization and formulation.[7]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing highly reliable data.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-heptane)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Accurately dispense a known volume or mass of each selected solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.

  • Repeat: Repeat the entire process at different temperatures (e.g., 308.15 K, 318.15 K) to study the temperature dependence of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess API to Vial B Add Known Volume of Solvent A->B Step 1 C Seal & Agitate in Thermostatic Bath (24-72h) B->C Step 2 D Settle Undissolved Solid (2-4h) C->D Step 3 E Withdraw Supernatant D->E Step 4 F Filter (0.22 µm Syringe Filter) E->F Step 5 G Accurate Dilution F->G Step 5 H Quantify Concentration (e.g., HPLC-UV) G->H Step 5 I Solubility Data (mol/L or g/L) H->I Final Output

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile and Data Analysis

The following table presents illustrative solubility data for this compound in a selection of organic solvents at three different temperatures.

Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate analysis and modeling. Actual experimental values should be determined using the protocol described above.

Table 1: Illustrative Mole Fraction Solubility (x) of this compound

SolventSolvent TypeT = 298.15 K (25 °C)T = 308.15 K (35 °C)T = 318.15 K (45 °C)
Methanol Polar Protic0.0850.1150.150
Ethanol Polar Protic0.0720.0980.128
Acetone Polar Aprotic0.1100.1450.185
Ethyl Acetate Polar Aprotic0.0650.0880.115
Toluene Nonpolar0.0150.0220.031
n-Heptane Nonpolar0.0010.0020.003

Analysis of Trends:

  • Effect of Solvent Polarity: The data clearly demonstrates the principle of "like dissolves like." The compound, having a polar carboxylic acid group, shows significantly higher solubility in polar solvents like acetone, methanol, and ethanol compared to nonpolar solvents such as toluene and n-heptane.

  • Effect of Temperature: For all solvents tested, the solubility of this compound increases with increasing temperature.[4] This indicates that the dissolution process is endothermic (ΔH > 0), which is typical for the dissolution of most crystalline organic compounds.

Thermodynamic Modeling and Interpretation

Thermodynamic models are essential for correlating experimental data and deriving valuable parameters that describe the dissolution process.[10]

The van't Hoff Equation

The relationship between solubility and temperature can be modeled using the van't Hoff equation, which relates the mole fraction solubility (x) to the absolute temperature (T). The linear form is particularly useful:[11][12]

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • ΔHsol is the apparent enthalpy of dissolution.

  • ΔSsol is the apparent entropy of dissolution.

  • R is the universal gas constant (8.314 J/mol·K).

By plotting ln(x) versus 1/T, a straight line is obtained. The slope of this line is -ΔHsol/R, and the intercept is ΔSsol/R.[12] From these values, the Gibbs free energy of dissolution (ΔGsol) can be calculated at a given temperature:

ΔGsol = ΔHsol - TΔSsol

A positive ΔHsol confirms an endothermic process, while a positive ΔSsol indicates an increase in disorder as the solid dissolves, which is expected.

The Modified Apelblat Model

For higher accuracy in data correlation, the semi-empirical Apelblat model is widely used.[13][14][15][16][17] It provides a more flexible fit for solubility data over a range of temperatures:

ln(x) = A + (B/T) + C·ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. The Apelblat model often provides a better correlation than the van't Hoff equation because it accounts for the effect of temperature on the enthalpy of dissolution.[13][14]

Data Analysis and Modeling Workflow

G cluster_models Thermodynamic Modeling cluster_params Derived Parameters A Experimental Solubility Data (x vs. T) B Apply van't Hoff Equation ln(x) vs 1/T Plot A->B C Apply Apelblat Model ln(x) = A + B/T + C·ln(T) A->C D Calculate Slope & Intercept B->D E Determine Model Constants (A, B, C) C->E F Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) D->F G Predictive Solubility Curve E->G

Caption: Logical Flow from Experimental Data to Thermodynamic Insight.

Practical Implications in Drug Development

A well-characterized solubility profile is not just data; it is actionable intelligence.

  • Solvent Selection for Crystallization: The data in Table 1 suggests that a mixed solvent system, such as acetone/heptane, could be an excellent choice for crystallization. Acetone acts as the solvent in which the compound is highly soluble, while heptane acts as the anti-solvent. By carefully controlling the solvent ratio and temperature, high-purity crystals with a desired morphology can be produced.

  • Co-crystal Screening: The Hansen Solubility Parameters, informed by experimental data, can be used to screen for potential co-formers. A co-former with a similar HSP to the API is more likely to form a stable co-crystal, which can dramatically alter (and often improve) the API's solubility and dissolution rate.[3][7][8]

  • Formulation Strategy: For a poorly water-soluble compound like this, the high solubility in solvents like acetone and ethanol suggests the feasibility of amorphous solid dispersions or lipid-based formulations to enhance oral bioavailability.

Conclusion

The solubility of this compound is a multifaceted property that is highly dependent on the nature of the solvent and the temperature. This guide has detailed the essential theoretical concepts, provided a robust experimental protocol for generating high-quality thermodynamic data, and demonstrated how to use thermodynamic models like the van't Hoff and Apelblat equations to interpret these data. By systematically characterizing the solubility profile, researchers and drug development professionals can make informed, data-driven decisions that accelerate the path from discovery to a viable pharmaceutical product.

References

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  • Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. (n.d.). J-Stage.
  • In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2026, January 18).
  • Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. (2019, October 24). Taylor & Francis.
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  • Hansen solubility parameter as a tool to predict cocrystal formation. (2025, August 6). ResearchGate.
  • Hansen solubility parameter: Significance and symbolism. (2025, August 26).
  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019, March 5). MDPI.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017, September 1). SciSpace.
  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017, December 15). Asian Journal of Pharmaceutics (AJP).
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025, August 5).
  • Solubility test for Organic Compounds. (2024, September 24).
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  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021, January 31). MDPI.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. (2024, July 22). Journal of Chemical & Engineering Data - ACS Publications.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023, May 18). Journal of Chemical & Engineering Data - ACS Publications.
  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022, June 3). ACS Publications.
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  • Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate.
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  • This compound (C14H11ClO3). (n.d.). PubChemLite.
  • 4-[(2-Chlorophenoxy)methyl]benzoic acid | C14H11ClO3 | CID 661071. (n.d.). PubChem.
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An In-depth Technical Guide to the Acidity Constant (pKa) of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. We delve into the structural factors governing its acidity, present detailed, field-proven protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational prediction models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

This compound is a substituted aromatic carboxylic acid. Molecules of this class are prevalent scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[3][4] The ionization state of such a molecule at physiological pH (typically ~7.4) is dictated by its pKa value, which in turn governs its ability to cross biological membranes, bind to target proteins, and maintain solubility in aqueous environments.[1][2] An accurate determination of the pKa is therefore not an academic exercise but a critical step in rational drug design and candidate optimization.[2] This guide provides the foundational knowledge and actionable protocols to confidently determine this essential parameter.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton. The equilibrium for this process is described by the acid dissociation constant, Ka, with its logarithmic form, pKa, being more commonly used.

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a stronger acid, indicating a greater tendency to donate a proton.[5] The acidity of the carboxylic group in this specific molecule is modulated by the electronic effects of the substituents on the benzoic acid ring.

  • Benzoic Acid as a Reference: Benzoic acid itself has a pKa of approximately 4.20.[6][7][8]

  • 4-methyl group (-CH₃): The methyl group at the para position is a weak electron-donating group (EDG).[9][10] It increases electron density on the ring, which slightly destabilizes the resulting carboxylate anion, making the acid weaker (higher pKa) than benzoic acid. For instance, p-toluic acid (4-methylbenzoic acid) has a pKa of about 4.36.[10][11]

  • 2-(3-Chlorophenoxy) group: This is a more complex substituent.

    • Inductive Effect: The oxygen atom of the ether linkage is electronegative and exerts an electron-withdrawing inductive effect, which tends to stabilize the carboxylate anion and increase acidity (lower pKa).[12]

    • Ortho-Effect: Substituents at the ortho position, regardless of their electronic nature, often increase the acidity of benzoic acids.[9][13] This is a complex phenomenon attributed to a combination of steric and electronic factors, where the substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid and favoring dissociation.

    • 3-Chloro Substituent on the Phenoxy Ring: The chlorine atom is a classic electron-withdrawing group (EWG). Its presence on the distal phenoxy ring will inductively pull electron density away from the benzoic acid core, further stabilizing the carboxylate anion and contributing to a lower pKa.[5][9][12]

Predicted Acidity: Based on this analysis, the combined electron-withdrawing inductive effects of the phenoxy oxygen and the distal chloro group, coupled with the ortho-effect, are expected to outweigh the weak electron-donating effect of the 4-methyl group. Therefore, it is predicted that This compound will be a stronger acid than both benzoic acid (pKa ≈ 4.20) and p-toluic acid (pKa ≈ 4.36) , resulting in a pKa value below 4.2.

Comparative pKa Values of Related Compounds
CompoundpKa ValueKey Substituent Effect
Benzoic Acid~4.20[6][7][8]Reference Compound
4-Methylbenzoic Acid (p-Toluic Acid)~4.36[10][11]Electron-Donating (-CH₃)
2-Chlorobenzoic Acid~2.92Electron-Withdrawing (-Cl) & Ortho-Effect
3-Chlorobenzoic Acid~3.83[14]Electron-Withdrawing (-Cl)
4-Chlorobenzoic Acid~3.99Electron-Withdrawing (-Cl)

Experimental Determination of pKa

For definitive characterization, experimental determination is essential. Potentiometric titration is the most widely used and precise method, while UV-Vis spectrophotometry offers a highly sensitive alternative.[15][16][17]

Method 1: Potentiometric Titration

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[16][18] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[18]

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[18]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient quantity of this compound to prepare a solution with a concentration of at least 10⁻³ to 10⁻⁴ M.[16][18] A co-solvent like methanol may be used if solubility is low, but the final pKa will be for that specific solvent system.

    • In the titration vessel, add the sample solution and a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[2][18]

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration.[2][18] This critical step displaces dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially in neutral to alkaline pH ranges.[16]

  • Titration:

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • The curve will exhibit a sigmoidal shape. The pKa is the pH value at the point where exactly half of the acid has been neutralized (the half-equivalence point).[18]

    • This point can be precisely located by finding the inflection point of the curve, often determined by calculating the first or second derivative of the curve. At this point, pH = pKa .[15]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare Analyte Solution (10⁻³ M in 0.15 M KCl) prep1->prep2 prep3 Prepare Standard Titrant (0.1 M NaOH) prep2->prep3 titr1 Purge with N₂ Gas prep3->titr1 titr2 Add Titrant Incrementally titr1->titr2 Repeat titr3 Record Stabilized pH titr2->titr3 Repeat titr3->titr2 Repeat an1 Plot pH vs. Volume titr3->an1 an2 Identify Half-Equivalence Point (Inflection Point) an1->an2 an3 Determine pKa (pH at Inflection Point) an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is advantageous for compounds with low solubility or when only small sample quantities are available.[16] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have different UV-Vis absorption spectra, provided a chromophore exists near the ionization center.[1][19]

  • Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to 12 in increments of 0.5 pH units).[1]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[1]

  • Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution to ensure the final analyte concentration is identical across all samples. The final concentration of the organic co-solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[1]

    • Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.[1]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[15]

    • At this inflection point, pH = pKa . The analysis can be performed using specialized software or by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[1][19]

G cluster_prep Preparation cluster_measurement Spectroscopy cluster_analysis Data Analysis prep1 Prepare Buffer Series (e.g., pH 2-12) prep3 Aliquot Stock into Each Buffer prep1->prep3 prep2 Prepare Analyte Stock Solution prep2->prep3 meas1 Record UV-Vis Spectrum for Each pH Sample prep3->meas1 meas2 Identify Wavelength of Maximal Absorbance Change meas1->meas2 an1 Plot Absorbance vs. pH meas2->an1 an2 Fit Sigmoidal Curve an1->an2 an3 Determine pKa (pH at Inflection Point) an2->an3

Sources

Literature review of chlorophenoxy benzoic acid derivatives in agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chlorophenoxy Benzoic Acid Derivatives in Agrochemistry

Introduction: A Legacy of Selective Weed Control

The development of synthetic herbicides represents a cornerstone of modern agriculture, enabling vast improvements in crop yields. Among the most significant and enduring classes of these compounds are the synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Chlorophenoxy benzoic acid derivatives, and the broader family of phenoxy herbicides, fall squarely within this category. These molecules are renowned for their systemic action and remarkable selectivity, preferentially targeting broadleaf (dicotyledonous) weeds while leaving grass crops like cereals largely unharmed.[1]

First developed in the 1940s, the phenoxyalkanoic acids marked a new era in chemical weed management.[3] While compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) are the most famous examples, the underlying chemical scaffold—an aromatic ring linked via an ether bond to a carboxylic acid—has been the subject of extensive research and modification.[4] This guide provides a detailed technical review of the chlorophenoxy benzoic acid derivatives and their relatives. We will delve into their synthesis, the intricate molecular mechanism by which they exert their phytotoxic effects, the critical relationship between their chemical structure and biological activity, and the analytical methods used for their study. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation agrochemicals.

Part 1: Chemical Synthesis and Core Properties

The synthesis of chlorophenoxy benzoic acid derivatives is typically achieved through a robust and well-established chemical pathway. The central challenge is the formation of the diaryl ether bond, which connects the two aromatic ring systems.

Core Synthetic Strategy: Ullmann Condensation and Hydrolysis

The most common and effective method for creating the core structure is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This is followed by a straightforward hydrolysis step to yield the final active carboxylic acid.

  • Ullmann Condensation: This reaction couples a substituted phenol (e.g., a dichlorophenol) with a halo-benzoic acid ester (e.g., methyl 4-bromobenzoate). The choice of an ester is deliberate; the carboxylic acid group is protected as an ester to prevent it from interfering with the base-catalyzed condensation reaction. A copper catalyst, often copper(I) iodide, is essential to facilitate the coupling, which joins the phenolic oxygen to the aromatic ring of the benzoate.[3]

  • Saponification (Ester Hydrolysis): Once the diaryl ether linkage is formed, the resulting ester intermediate is hydrolyzed to the free carboxylic acid. This is typically accomplished by heating the ester with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. Subsequent acidification of the reaction mixture protonates the carboxylate salt, causing the final product to precipitate out of the solution.[3]

SynthesisWorkflow cluster_ullmann Step 1: Ullmann Condensation cluster_hydrolysis Step 2: Saponification (Hydrolysis) start1 Substituted Phenol (e.g., 2,5-Dichlorophenol) reaction_ullmann Reactants + Base (K2CO3) + Cu(I) Catalyst start1->reaction_ullmann start2 Halo-Benzoate Ester (e.g., Methyl 4-Hydroxybenzoate) start2->reaction_ullmann product_ester Intermediate Ester (e.g., Methyl 4-(2,5-dichlorophenoxy)benzoate) reaction_ullmann->product_ester Diaryl Ether Formation reaction_hydrolysis Intermediate Ester + Base (NaOH) + Heat product_ester->reaction_hydrolysis acidification Acidification (HCl) to pH 2-3 reaction_hydrolysis->acidification Forms Carboxylate Salt final_product Final Product: Chlorophenoxy Benzoic Acid acidification->final_product Precipitation

Caption: Generalized workflow for the synthesis of chlorophenoxy benzoic acids.
Experimental Protocol: Synthesis of 4-(2,5-Dichlorophenoxy)benzoic Acid

This protocol is a generalized procedure based on standard laboratory methods for Ullmann condensation and ester hydrolysis.[3]

Step 1: Methyl 4-(2,5-dichlorophenoxy)benzoate Synthesis

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), 2,5-dichlorophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), to the flask. Add a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours.

    • Causality Note: The high temperature is necessary to overcome the activation energy of the reaction. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the substitution.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form. Filter the solid, wash with water, and then dissolve it in a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to 4-(2,5-Dichlorophenoxy)benzoic Acid

  • Setup: Dissolve the purified methyl 4-(2,5-dichlorophenoxy)benzoate (1 equivalent) in a mixture of methanol and water.

  • Reaction: Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

  • Isolation: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches 2-3.

    • Self-Validation Check: A dense white precipitate of the carboxylic acid should form. The acidic pH ensures the complete protonation of the carboxylate, minimizing product loss to the aqueous phase.

  • Final Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Part 2: Mechanism of Action - A Tale of Hormonal Hijacking

Chlorophenoxy benzoic acid derivatives function as "superauxins." They are more resistant to metabolic breakdown within the plant than the natural auxin, IAA.[1] This stability allows them to accumulate to supraoptimal concentrations, triggering a cascade of events that overwhelms the plant's normal growth regulation, ultimately leading to death.[5] The molecular mechanism is a fascinating example of targeted protein degradation.

The SCF-TIR1/AFB Signaling Pathway

  • Perception: In the plant cell nucleus, the herbicide molecule is recognized and bound by a specific auxin receptor complex, known as SCF-TIR1/AFB. This complex is an E3 ubiquitin ligase.[5][6]

  • Targeting the Repressor: The binding of the auxin herbicide to the TIR1/AFB component of the complex creates a binding site for a family of transcriptional repressor proteins known as Aux/IAA.[6][7]

  • Ubiquitination and Degradation: The SCF-TIR1/AFB complex then "tags" the captured Aux/IAA repressor with ubiquitin molecules. This ubiquitination marks the repressor for destruction by the cell's waste disposal system, the 26S proteasome.[5]

  • Gene Activation: Under normal conditions, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that turn on auxin-related genes. With the Aux/IAA repressors destroyed, the ARFs are free to activate the transcription of a host of auxin-responsive genes.[5][6]

  • Downstream Chaos: The massive, uncontrolled expression of these genes leads to two critical downstream effects:

    • Ethylene Overproduction: Key genes for ethylene biosynthesis, such as ACC synthase, are strongly upregulated. The resulting flood of ethylene causes classic herbicide injury symptoms like leaf curling (epinasty) and tissue swelling.[6]

    • Abscisic Acid (ABA) Accumulation: The expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of the stress hormone ABA, is also increased.[6] The surge in ABA leads to the closure of stomata (inhibiting photosynthesis), promotes senescence, and contributes to the generation of reactive oxygen species (ROS), which cause widespread cellular damage.[6][7]

This combined hormonal disruption of growth, development, and stress responses is ultimately lethal to susceptible plants.[6]

MoA_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Normal State (Inhibited) cluster_downstream Downstream Physiological Effects herbicide Synthetic Auxin (Herbicide) receptor SCF-TIR1/AFB (E3 Ubiquitin Ligase) herbicide->receptor 1. Binds aux_iaa Aux/IAA Repressor receptor->aux_iaa 2. Tethers Repressor arf ARF (Transcription Factor) aux_iaa->arf Inhibits proteasome 26S Proteasome aux_iaa->proteasome 3. Ubiquitination & Degradation dna Auxin-Responsive Genes arf->dna 4. Activates Transcription ethylene Ethylene Overproduction dna->ethylene Upregulates ACC Synthase aba ABA Accumulation dna->aba Upregulates NCED ros Reactive Oxygen Species (ROS) ethylene->ros death Tissue Damage & Plant Death ethylene->death Epinasty, Swelling aba->ros aba->death Senescence, Stomatal Closure ros->death Oxidative Stress

Caption: Molecular mechanism of action for synthetic auxin herbicides.

Part 3: Structure-Activity Relationships (SAR)

The herbicidal efficacy of chlorophenoxy benzoic acid derivatives is highly dependent on their molecular structure.[8] Minor changes to the molecule can drastically alter its biological activity, selectivity, and persistence. Understanding these relationships is fundamental to designing more effective and safer agrochemicals.

SAR_Diagram mol lab1 Position & Number of Cl atoms (Affects receptor binding & metabolism) lab2 Carboxylic Acid Group (Essential for activity, interacts with receptor) lab3 Ether Linkage (Provides structural flexibility) p1->lab1 p2->lab2 p3->lab3

Caption: Key structural features governing herbicidal activity.

Key determinants of activity include:

  • The Carboxylic Acid Group: This acidic moiety is considered essential for auxin-like activity. It is believed to be the primary interaction point with the TIR1/AFB receptor pocket. Converting the acid to an ester or another derivative often renders the molecule inactive until it is metabolized back to the free acid within the plant.

  • Substitution on the Aromatic Rings: The number and position of chlorine atoms (or other substituents like methyl groups) on the phenoxy ring are critical.[8] For phenoxyacetic acids, substitution at the 2- and 4-positions (as in 2,4-D) confers high activity. The pattern of substitution influences how well the molecule fits into the receptor's binding pocket and also affects its metabolic stability.[8][9]

  • The Ether Linkage: The oxygen bridge provides rotational flexibility, allowing the two ring systems to adopt the optimal conformation for receptor binding.

Part 4: Agronomic Use and Environmental Fate

Chlorophenoxy herbicides are used extensively worldwide to control broad-leaved annual and perennial weeds in a variety of agricultural and non-agricultural settings.[10] Their selectivity makes them particularly valuable in cereal crops, pastures, and turfgrass management.[1][2]

Environmental Persistence and Degradation

Once applied, the fate of these herbicides in the environment is a critical consideration.

  • Biodegradation: The primary route of dissipation from soil and water is microbial biodegradation.[10] Soil microorganisms adapt to use these compounds as a carbon source, breaking them down into simpler, non-toxic molecules.

  • Half-Life: The persistence of a herbicide is often measured by its soil half-life (the time it takes for 50% of the applied amount to degrade). This can vary significantly based on soil type, temperature, moisture, and microbial activity.[11] Chlorophenoxy herbicides generally have a low to moderate persistence, reducing the risk of carryover to subsequent crops.[10]

  • Leaching: Due to their acidic nature and moderate water solubility, there is some potential for leaching into groundwater, though they are generally considered to have only a marginal potential for this.[10]

Herbicide (Related Phenoxy Acids)Typical Soil Half-LifePrimary Degradation Product(s)
2,4-D~6-15 days[11]2,4-Dichlorophenol (2,4-DCP)
2,4,5-T12-59 days[10]2,4,5-Trichlorophenol
Dichlorprop8-12 days[10]2,4-Dichlorophenol
Mecoprop (MCPP)7-9 days[10]4-Chloro-2-methylphenol
MCPB4-6 days[10]MCPA, 4-Chloro-2-methylphenol
2,4-DB< 7 days[10]-

Table 1: Environmental soil half-lives of several common chlorophenoxy herbicides. Data provides context for the expected persistence of this chemical class.

Toxicological Profile

The acute toxicity of most chlorophenoxy herbicides to mammals is low to moderate.[12] However, a significant historical concern has been the contamination of certain phenoxy herbicides, particularly those derived from trichlorophenol (like 2,4,5-T), with highly toxic dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[10] Modern manufacturing processes have been refined to minimize or eliminate such contaminants.

Part 5: Analytical Methodologies

Accurate and sensitive detection of chlorophenoxy benzoic acid derivatives in environmental matrices like water, soil, and crops is essential for regulatory monitoring and research.

Core Analytical Workflow
  • Extraction: The first step is to isolate the analytes from the sample matrix. This is commonly done using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

  • Derivatization (for GC): Because the carboxylic acids themselves are polar and non-volatile, they are not suitable for direct analysis by Gas Chromatography (GC).[13] Therefore, a crucial derivatization step is required to convert them into more volatile and less polar esters (e.g., methyl or butyl esters).[12][14] This chemical modification improves chromatographic separation and detection sensitivity.

  • Chromatographic Separation:

    • Gas Chromatography (GC): After derivatization, GC is a powerful technique for separating the different herbicide esters. It is often coupled with highly sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS).[12]

    • High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that can often analyze the acidic form directly without derivatization, simplifying sample preparation.[13][15]

  • Detection and Quantification:

    • Mass Spectrometry (MS): Coupling either GC or HPLC with MS provides the most definitive identification and quantification.[14] MS detection is highly selective and can confirm the presence of an analyte based on its unique mass-to-charge ratio and fragmentation pattern.[13][14]

Conceptual Protocol: Herbicide Residue Analysis in Water
  • Sample Preparation: Collect a 500 mL water sample. Acidify to pH < 2 with sulfuric or hydrochloric acid to ensure the herbicides are in their protonated, less polar form.[12]

  • Extraction: Pass the acidified water through a solid-phase extraction (SPE) cartridge packed with a material like graphitized carbon black.[14] The herbicides will adsorb onto the cartridge material. Elute the herbicides from the cartridge with a small volume of an appropriate organic solvent.

  • Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., methanol with an acid catalyst or diazomethane) and heat gently to convert the acids to their methyl esters.

  • Analysis: Inject a small volume of the derivatized extract into a GC-MS system. The compounds are separated on the GC column and then detected and quantified by the mass spectrometer.

Conclusion and Future Perspectives

Chlorophenoxy benzoic acid derivatives and their related compounds remain a vital tool in global agriculture due to their efficacy and selectivity. The elucidation of their molecular mechanism of action via the SCF-TIR1/AFB pathway has provided profound insights into plant hormone signaling and created new opportunities for rational herbicide design.

Future research in this field is likely to focus on several key areas:

  • Novel Derivatives: Synthesizing new analogues with improved activity spectra, greater crop safety, or unique selectivities.

  • Overcoming Resistance: As with any herbicide, weed resistance is an ongoing concern. Understanding the molecular basis of resistance can guide the development of derivatives that circumvent these mechanisms.

  • Enhanced Environmental Profile: Designing molecules that are highly effective at lower application rates and exhibit more rapid and predictable environmental degradation.

By building on the rich history and deep scientific understanding of this chemical class, researchers can continue to develop innovative solutions that support sustainable and productive agricultural systems.

References

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Pazmiño, D. M., et al. (2011). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO.
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Taylor & Francis Online.
  • Wyrzykowska, E., et al. (2025).
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. PubMed.
  • Lee, H. B., et al. (2000).
  • Li, Q., et al. (n.d.).
  • Unknown. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool.
  • Fujinami, A., et al. (n.d.). Relationship between Chemical Structure and Selectivity in Herbicidal Activity of tranS-j3-(2,4-Dichlorophenoxy)- acrylates against Rice Plant and Barnyard-grass. J-STAGE.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)
  • An, J., et al. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
  • Rahman, M. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
  • ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid.
  • Barile, F. A. (2019). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity Risks for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Statement on Data Availability

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a unique molecule for which a comprehensive, empirically derived toxicological profile is not publicly available. Standard chemical safety databases lack specific Safety Data Sheets (SDS) and detailed studies on its acute toxicity, carcinogenicity, mutagenicity, and ecotoxicity. This data gap necessitates a structured, science-led approach to hazard assessment based on the principle of chemical similarity.

The molecule can be deconstructed into two key functional components:

  • A chlorophenoxy group, characteristic of a major class of systemic herbicides.

  • A substituted benzoic acid core, a common moiety in chemical synthesis.

This guide will analyze the known toxicological profiles of representative compounds from each class to build a predictive risk profile for the target molecule. This methodology, rooted in the principles of structure-activity relationships (SAR), provides a foundation for implementing rigorous, evidence-based safety protocols in the absence of direct data.

Predictive Toxicology Workflow

The process of assessing the risks of a data-poor compound involves a logical workflow. The objective is not to definitively state the toxicity but to predict potential hazards and establish a conservative margin of safety for handling and research.

G cluster_0 Phase 1: Compound Deconstruction cluster_1 Phase 2: Analogue Data Synthesis cluster_2 Phase 3: Integrated Hazard Assessment cluster_3 Phase 4: Risk Mitigation Strategy Target 2-(3-Chlorophenoxy)- 4-methylbenzoic acid Moiety1 Chlorophenoxy Moiety Target->Moiety1 Moiety2 Substituted Benzoic Acid Moiety Target->Moiety2 Analogues1 MCPA, 2,4-D, etc. (Systemic Toxicity, Carcinogenicity, Ecotox) Moiety1->Analogues1 Analogues2 Chlorobenzoic Acids (Local Irritation, Acute Oral Tox) Moiety2->Analogues2 Profile Predicted Hazard Profile - Systemic (Kidney, Liver) - Local (Skin/Eye Irritant) - Environmental (Aquatic Tox) Analogues1->Profile Analogues2->Profile Strategy Develop Safe Handling Protocols: - PPE Recommendations - Engineering Controls - Emergency Procedures Profile->Strategy

Caption: Predictive Toxicology Workflow for Data-Poor Compounds.

Toxicological Analysis of Structural Analogues

The Chlorophenoxy Moiety: Systemic and Environmental Risks

The chlorophenoxy group is the defining feature of herbicides like MCPA and 2,4-D. These compounds act as synthetic auxins in plants and exhibit systemic toxicity in mammals.

Mechanism of Toxicity: The toxicity of chlorophenoxy herbicides is not fully elucidated but is thought to involve mitochondrial injury, cell membrane damage, and the uncoupling of oxidative phosphorylation[1]. At doses exceeding the renal anion transport mechanism's capacity (approximately 50 mg/kg), toxicity increases markedly[1].

Human Health Effects:

  • Acute Exposure: Ingestion of large quantities can lead to vomiting, abdominal pain, muscle weakness, and in severe cases, metabolic acidosis, rhabdomyolysis, and coma[1]. While cutaneous absorption is generally minimal, these compounds can be moderately irritating to the skin, eyes, and respiratory tract[2].

  • Chronic Exposure & Carcinogenicity: The carcinogenicity of this class is a subject of ongoing scientific discussion. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B (possibly carcinogenic to humans) [3]. However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified specific compounds like 2,4-D as "Group D" (not classifiable as to human carcinogenicity) , citing inadequate or conflicting evidence[4]. Epidemiological studies have suggested potential links to non-Hodgkin's lymphoma, but a definitive causal relationship has not been established[4].

Pharmacokinetics: Chlorophenoxy compounds are well-absorbed from the gastrointestinal tract and are primarily excreted unchanged in the urine[2]. Their biological half-lives in mammals typically range from 10 to 33 hours[3].

The Substituted Benzoic Acid Moiety: Localized Hazards

The second structural component is a substituted benzoic acid. Data from compounds like 4-chlorobenzoic acid and m-chlorobenzoic acid provide insights into the potential for localized irritation and acute toxicity.

  • Skin and Eye Irritation: Substituted benzoic acids are frequently classified as skin and eye irritants. Safety data for 4-chlorobenzoic acid and related compounds consistently lists warnings for causing skin irritation and serious eye irritation[5]. Some may also cause respiratory irritation upon inhalation of dusts[5][6].

  • Acute Oral Toxicity: These compounds generally exhibit moderate acute oral toxicity. For example, 4-chlorobenzoic acid is classified as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).

Integrated Hazard Profile for this compound

By integrating the data from these analogues, a predictive hazard profile can be constructed. This profile should be used as the basis for all laboratory safety protocols.

Predicted GHS Classification:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Long-term Hazards: Potential for systemic effects on the kidney and liver, based on the chlorophenoxy class. Carcinogenicity is not classifiable but should be handled with precaution (IARC Group 2B for the class).

  • Aquatic Toxicity: Expected to be harmful or toxic to aquatic life, a known hazard of the chlorophenoxy herbicide class[7].

Hazard ParameterPredicted Risk for this compoundBasis from Structural Analogues
Acute Oral Toxicity Moderate (Category 4) 4-Chlorobenzoic acid is Category 4. Chlorophenoxy herbicides have moderate acute toxicity[3].
Skin Irritation Irritant (Category 2) Substituted benzoic acids are known skin irritants[5]. Chlorophenoxy compounds are also irritants[2].
Eye Irritation Serious Irritant (Category 2) Substituted benzoic acids are known eye irritants[5].
Respiratory Irritation Potential Irritant (STOT SE 3) A common property of acidic, dusty solids like substituted benzoic acids[5][6].
Systemic Toxicity Kidney, Liver, Nervous System Target organs for chlorophenoxy herbicides[1][3].
Carcinogenicity Handle as a potential carcinogen Chlorophenoxy class is IARC Group 2B[3]. Data on specific analogues is conflicting[4].
Aquatic Ecotoxicity Harmful to Toxic MCPA and 2,4-D are toxic to aquatic organisms[7][8][9]. p-Toluic acid is harmful to aquatic life.

Experimental Protocols: Safe Handling and Risk Mitigation

Given the predicted hazard profile, a conservative, multi-layered approach to safety is required. The following protocols are based on the precautionary principle.

Engineering Controls
  • Primary Containment: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

  • Ventilation: The laboratory must be equipped with general dilution ventilation that provides a minimum of 6-12 air changes per hour.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE)

A baseline of the following PPE is mandatory when handling the compound in any form:

  • Hand Protection: Wear nitrile gloves (minimum thickness of 5 mil). Gloves must be inspected before use and disposed of after handling. Never reuse gloves.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a risk of splashing.

  • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges is required.

Handling and Storage Protocol
  • Access Control: Designate a specific area within the laboratory for handling this compound. Access should be restricted to trained personnel.

  • Avoid Dust Generation: Use techniques that minimize the aerosolization of the powder. Do not pour the dry powder. Use a spatula for transfers.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Store in a locked cabinet or area with restricted access.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Emergency and Disposal Procedures
  • Spill Response:

    • Small Spill (<1g): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled waste container. Clean the area with soap and water.

    • Large Spill (>1g): Evacuate the immediate area. Prevent entry of unauthorized personnel. Contact the institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[6].

    • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Waste Disposal: All waste material (spill cleanup, contaminated PPE, empty containers) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.

Conclusion: Data Gaps and the Precautionary Principle

The toxicological profile of this compound remains empirically undefined. The predictive assessment presented in this guide, based on its constituent chemical classes, strongly suggests that it should be handled as a substance that is harmful if swallowed, is a skin and eye irritant, and poses a potential risk of systemic and environmental toxicity. The IARC Group 2B classification for the chlorophenoxy class warrants treating this compound with the caution afforded to potential carcinogens.

It is imperative that the scientific community pursues empirical testing of this compound to validate and refine this predictive model. Until such data is available, all personnel must adhere to the rigorous safety protocols outlined herein. Adherence to these guidelines provides a self-validating system of safety, ensuring that potential risks are mitigated through a conservative and scientifically-grounded approach.

References

  • Fisher Scientific. (2010, August 10).
  • Stefańska, J., et al. (2019). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. MDPI.
  • National Institute of Standards and Technology. (2014, February 27).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Sigma-Aldrich. (2024, January 9).
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • Olson, K. R. (Ed.). (n.d.). Poisoning & Drug Overdose, 7e: Chlorophenoxy Herbicides (2,4-D).
  • U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA)
  • Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References.
  • Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxybutyric acid.
  • PubMed. (2021, July 1). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos.
  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA)

Sources

Metabolic Fate of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid in Plant Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of the synthetic auxin herbicide, 2-(3-Chlorophenoxy)-4-methylbenzoic acid, within plant systems. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on structurally related chlorophenoxy herbicides and substituted benzoic acids to propose a putative metabolic fate. The guide details the anticipated enzymatic transformations, including Phase I hydroxylation and ether cleavage, and Phase II conjugation reactions. Furthermore, it offers in-depth, field-proven experimental protocols for researchers to investigate and validate these proposed pathways, encompassing radiolabeling studies, plant cell culture methodologies, and advanced analytical techniques for metabolite identification. This document is intended to serve as a foundational resource for scientists engaged in herbicide development, environmental fate analysis, and plant biochemistry research.

Introduction: Understanding Xenobiotic Metabolism in Plants

Plants have evolved sophisticated detoxification systems to metabolize xenobiotics, which are foreign chemical compounds such as herbicides. This metabolic process typically occurs in three phases, effectively transforming lipophilic compounds into more water-soluble and less toxic substances that can be sequestered or eliminated.[1][2]

  • Phase I: Transformation. This initial phase involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule.[3] These reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), increase the molecule's reactivity and prepare it for subsequent phases.[4][5][6][7]

  • Phase II: Conjugation. In this phase, the modified xenobiotic is conjugated with endogenous molecules like glucose, glutathione, or amino acids.[1] This process, facilitated by enzymes such as glutathione S-transferases (GSTs) and glucosyltransferases (GTs), significantly increases the water solubility of the metabolite and further reduces its toxicity.[8][9][10][11]

  • Phase III: Sequestration. The conjugated metabolites are then transported and sequestered in cellular compartments, primarily the vacuole, or integrated into the cell wall, effectively removing them from active metabolic pathways.[1][3]

The compound of interest, this compound, is a synthetic auxin herbicide. Its chemical structure, featuring a chlorophenoxy group linked to a methylbenzoic acid, suggests that its metabolism in plants will likely follow the established pathways for other chlorophenoxy herbicides and substituted benzoic acids.

Proposed Metabolic Pathways of this compound

Based on the metabolism of structurally analogous herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and dicamba (3,6-dichloro-2-methoxybenzoic acid), a putative metabolic pathway for this compound is proposed.[12][13][14][15] The primary transformations are expected to involve hydroxylation of the aromatic ring and the methyl group, as well as cleavage of the ether linkage, followed by conjugation reactions.

Phase I Metabolism: Core Modifications

The initial metabolic attack on this compound is anticipated to be mediated by cytochrome P450 monooxygenases, leading to several possible primary metabolites.[5][7][16]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the chlorophenoxy ring is a common metabolic route for chlorophenoxy herbicides. This reaction increases the polarity of the molecule.

  • Methyl Group Hydroxylation: The methyl group on the benzoic acid ring is also a likely site for hydroxylation, forming a hydroxymethyl derivative. The biological degradation of MCPA can involve the hydroxylation of the methyl group to yield cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).[13]

  • Ether Linkage Cleavage: Cleavage of the ether bond would separate the molecule into 3-chlorophenol and 4-methyl-2-hydroxybenzoic acid. This is a known degradation pathway for phenoxy herbicides.[13]

Caption: Proposed Phase I metabolic reactions for this compound.

Phase II Metabolism: Conjugation for Detoxification

The hydroxylated and cleaved metabolites produced in Phase I are expected to undergo conjugation with glucose or other cellular molecules to further increase their water solubility and decrease their biological activity.[17][18]

  • Glycosylation: The newly introduced hydroxyl groups are prime targets for glycosylation, where a glucose molecule is attached, catalyzed by UDP-glucosyltransferases (UGTs).[8] This is a major detoxification pathway for many herbicides.

  • Glutathione Conjugation: While less common for phenoxy acids themselves, if reactive intermediates are formed during metabolism, conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), could occur.[10][19] However, direct conjugation of chlorophenoxy acids with glutathione has not been observed in some studies.[20]

Caption: Proposed Phase II and III detoxification of hydroxylated metabolites.

Experimental Workflows for Metabolic Pathway Elucidation

To empirically determine the metabolic fate of this compound in plants, a series of well-established experimental workflows can be employed.

Radiolabeling Studies for Tracking Metabolic Fate

The use of radiolabeled compounds, typically with ¹⁴C, is a powerful tool for tracing the absorption, translocation, and metabolism of herbicides in plants.[12][21][22][23]

Experimental Protocol: ¹⁴C-Labeled Herbicide Application and Analysis

  • Synthesis of ¹⁴C-labeled this compound: The parent molecule should be labeled with ¹⁴C at a stable position, preferably within the benzoic acid ring, to enable tracking of the core structure through metabolic transformations.

  • Plant Treatment:

    • Grow test plants (e.g., a tolerant crop species and a susceptible weed species) to a specified growth stage.

    • Apply a known amount and specific activity of the ¹⁴C-labeled herbicide to a single leaf of each plant using a microsyringe.[22]

    • Include a surfactant in the application solution to mimic field conditions and enhance uptake.

  • Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours) to track the progression of metabolism.[24]

  • Sample Sectioning and Analysis:

    • Wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed herbicide.

    • Separate the plant into different parts (treated leaf, other leaves, stem, roots).

    • Homogenize each plant part and extract the radioactive compounds using a solvent system such as acetone or methanol.[24]

    • Quantify the total radioactivity in each fraction using liquid scintillation counting.

    • Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent compound and its metabolites.[21]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required for the complete crystal structure elucidation of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. While a definitive crystal structure for this specific molecule is not yet publicly deposited in crystallographic databases, this document serves as an expert-guided protocol, drawing upon established principles and data from structurally analogous compounds. We will detail the synthesis, crystallization, single-crystal X-ray diffraction, structure refinement, and in-depth analysis of intermolecular interactions through Hirshfeld surface analysis. Furthermore, this guide will explore the synergy between experimental data and computational modeling, specifically Density Functional Theory (DFT), to provide a holistic understanding of the molecule's electronic and structural properties. This document is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and materials science, offering a robust framework for the analysis of similar small organic molecules.

Introduction: The Significance of Solid-State Characterization

This compound belongs to the class of phenoxybenzoic acids, a scaffold of significant interest in medicinal chemistry and materials science. The spatial arrangement of atoms and molecules in the solid state, or the crystal structure, dictates many of a compound's bulk properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, a thorough understanding of the crystal structure is paramount, as different polymorphic forms can exhibit varied therapeutic efficacy and manufacturing characteristics.

The strategic placement of a chlorophenoxy group and a methyl group on the benzoic acid core in this compound introduces a fascinating interplay of steric and electronic effects. The chlorine atom can participate in halogen bonding, while the carboxylic acid moiety is a potent hydrogen bond donor and acceptor. The methyl group, in turn, influences the overall molecular conformation and packing. A detailed crystal structure analysis will, therefore, not only confirm the molecular connectivity but, more importantly, reveal the intricate network of non-covalent interactions that govern the supramolecular assembly.

This guide will walk through the essential steps to achieve a comprehensive crystallographic characterization of the title compound, providing both the "how" and the "why" behind each experimental and computational choice.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathway

The synthesis of this compound can be achieved via an Ullmann condensation reaction. This classic method for forming diaryl ethers is reliable for this class of compounds.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-methylbenzoic acid, 3-chlorophenol, and a slight excess of a base such as potassium carbonate.

  • Solvent and Catalyst: Add a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF). Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide, to facilitate the coupling reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into an ice-water mixture. Acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants 2-bromo-4-methylbenzoic acid + 3-chlorophenol + K2CO3 Solvent_Catalyst DMF, CuI (cat.) Reaction Reflux Reactants->Reaction Combine Solvent_Catalyst->Reaction Workup Acidic Work-up Reaction->Workup Cool & Quench Purification Recrystallization Workup->Purification Product 2-(3-Chlorophenoxy)-4- methylbenzoic acid Purification->Product

Caption: Synthetic workflow for this compound.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For a molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and often determined empirically. A good crystallizing solvent is one in which the compound has moderate solubility.

Data Acquisition and Structure Solution: Deciphering the Diffraction Pattern

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (typically Cu Kα or Mo Kα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. The positions and intensities of these diffracted beams are recorded by a detector.

Data Collection Parameters:

ParameterTypical Value
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K (cryo-cooling is preferred)
DiffractometerBruker APEX-II, Rigaku Oxford Diffraction, or similar
Data Collection Strategyω and φ scans
Data Reduction SoftwareSAINT, CrysAlisPro, or equivalent
Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Structure_Solution Data_Collection Diffraction Data Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Space_Group Space Group Determination Data_Reduction->Space_Group Structure_Solution Structure Solution (e.g., SHELXT) Space_Group->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Model Final Crystallographic Model (CIF) Validation->Final_Model

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates the API's ability to maintain its chemical and physical integrity over time under various environmental conditions.[][6][7][8] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[2]

Stability testing provides crucial data that informs formulation strategies, packaging selection, and the determination of a drug's shelf life and recommended storage conditions.[][6] Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous stability studies to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3][6]

This guide focuses on 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a molecule for which detailed public stability data is scarce. Therefore, this document serves as a technical roadmap, providing the scientific rationale and detailed methodologies for a comprehensive stability assessment.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any stability program. While experimental data for this compound is limited, predicted values and data from structurally similar compounds can provide initial insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)p-Toluic Acid (4-Methylbenzoic acid) (Experimental)3-Chlorobenzoic Acid (Experimental)
Molecular FormulaC14H11ClO3[9]C8H8O2[10]C7H5ClO2
Molecular Weight262.69 g/mol [11]136.15 g/mol [10]156.57 g/mol
Melting PointNot available177 - 180 °C[10][12]158 °C
Boiling PointNot available274 - 275 °C[10]274-276 °C
pKaNot available4.37[12]3.82
LogP4.1 (Predicted)[9]2.27 to 2.44[12]2.62

Note: Data for p-Toluic Acid and 3-Chlorobenzoic Acid are included for comparative purposes to infer potential properties of the target molecule.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for characterizing the thermodynamic stability of a solid-state API. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about melting, decomposition, and polymorphic transitions.[13][14][15][16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][15] This technique is instrumental in determining the melting point, enthalpy of fusion, and detecting polymorphic forms of a substance.[13][14][15] The presence of multiple crystalline forms, or polymorphs, can significantly impact a drug's solubility, stability, and bioavailability.[18][19][20]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak temperature of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5][21][22][23] It is used to determine the thermal stability and decomposition temperature of a material, as well as to quantify residual solvents or water content.[5][16][21][22]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation weigh Weigh 5-10 mg of API load Load into TGA pan weigh->load instrument Place pan in furnace load->instrument program Heat from 25°C to 600°C at 10°C/min instrument->program curve Generate Mass vs. Temperature Curve program->curve onset Determine Onset of Mass Loss curve->onset Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (UV/Vis light) API->Photo Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Products Characterize Degradation Products Analysis->Products

Caption: Forced degradation study workflow.

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Expose the solid API to a dry heat of 80°C.

    • Photodegradation: Expose the API solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Polymorphism and its Impact on Stability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. [18][20]Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. [18]It is crucial to identify and characterize the most stable polymorphic form of an API to ensure consistent product performance and quality. [18][19] Techniques such as DSC, TGA, and X-ray powder diffraction (XRPD) are essential for identifying and characterizing polymorphs. A comprehensive polymorphic screen should be conducted early in the drug development process.

Conclusion and Future Directions

The thermodynamic stability of this compound is a critical attribute that must be thoroughly investigated to ensure the development of a safe, effective, and stable pharmaceutical product. This guide has provided a comprehensive overview of the key principles and experimental methodologies required for a robust stability assessment.

By implementing a systematic approach that includes physicochemical characterization, thermal analysis, forced degradation studies, and polymorphic screening, researchers can gain a deep understanding of the molecule's stability profile. This knowledge is fundamental for informed decision-making throughout the drug development lifecycle, from formulation design to the establishment of appropriate storage conditions and shelf life. Further studies should focus on generating specific experimental data for this compound to validate the principles outlined in this guide and to build a complete stability profile for this promising compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Ensuring the Quality of Active Pharmaceutical Ingredients. (n.d.). Pharma Tech.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Polymorphism in Pharmaceutical Solids: Second edition. (n.d.).
  • Brittain, H. G. (n.d.). Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences). AbeBooks.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
  • Shinde, V. (2020, August 11).
  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). St. Norbert College Digital Commons.
  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2013, January 1).
  • A Technical Guide to the Thermal Properties of Calconcarboxylic Acid. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024, January 9). Sigma-Aldrich.
  • 4-[(2-Chlorophenoxy)methyl]benzoic acid. (n.d.). PubChem.
  • 2-Chloro-4-methylbenzoic acid. (n.d.). PubChem.
  • This compound (C14H11ClO3). (n.d.). PubChemLite.
  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With W
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.).
  • Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). (n.d.). Cheméo.
  • 4-Methylbenzoic acid Properties. (2025, October 15). EPA.

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Whitepaper: Identification and Validation of Potential Biological Targets for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the elucidation of potential protein targets for the compound 2-(3-Chlorophenoxy)-4-methylbenzoic acid. Given the limited existing literature on this specific molecule, this document outlines a systematic, multi-tiered approach, beginning with computational prediction and culminating in rigorous biophysical and cell-based validation. We detail the rationale behind experimental choices, provide step-by-step protocols for key validation assays, and offer insights into data interpretation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the mechanism of action for novel chemical entities.

Part 1: Compound Profile and In Silico Target Prediction

Physicochemical Properties of this compound

Before embarking on target identification, a fundamental understanding of the compound's physicochemical properties is essential to assess its "drug-likeness" and potential for oral bioavailability. These properties can be reliably predicted using computational tools.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₁ClO₃

  • Molecular Weight: 262.69 g/mol

A summary of its predicted properties according to Lipinski's Rule of Five is presented below. This rule is a foundational guideline in drug discovery for evaluating the potential of a chemical compound to be an orally active drug in humans.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight262.69≤ 500 DaYes
LogP (Octanol-Water Partition Coefficient)4.1≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

The compliance of this compound with all four of Lipinski's rules suggests that it possesses a favorable profile for oral bioavailability, making it a viable candidate for further investigation.

Computational Target Fishing: A Hypothesis-Generating Engine

With a promising physicochemical profile, the next logical step is to generate a testable hypothesis regarding the compound's biological targets. In the absence of prior data, in silico "target fishing" or "reverse pharmacology" methodologies are invaluable. These approaches use the ligand's structure to predict its potential protein partners.

One robust and widely accessible tool for this purpose is SwissTargetPrediction. This server operates on the principle that a bioactive molecule is more likely to bind to a protein if it is structurally similar to that protein's known ligands.

Workflow for In Silico Target Prediction:

G cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output Compound 2-(3-Chlorophenoxy)- 4-methylbenzoic acid (SMILES String) SwissTarget SwissTargetPrediction Database Compound->SwissTarget Submit Structure Similarity 2D/3D Similarity Calculation SwissTarget->Similarity Compare against ~370,000 known active compounds TargetList Ranked List of Potential Protein Targets (e.g., Kinases, GPCRs, Enzymes) Similarity->TargetList Generate Probability Score

Caption: Workflow for in silico target prediction of a small molecule.

Based on the structural class of this compound (a phenoxy herbicide analog), the in silico analysis is likely to yield a range of potential targets. Phenoxyacetic acid herbicides and their derivatives are known to act as synthetic auxins in plants.[1] While the primary target in plants is the auxin signaling pathway, off-target effects in mammalian systems are of significant interest. Potential mammalian target classes predicted by this methodology could include:

  • Nuclear Receptors: Due to the compound's aromatic and carboxylic acid features, it may interact with various nuclear receptors that bind to endogenous fatty acids or hormone-like molecules.

  • Enzymes: Hydrolases, oxidoreductases, and transferases are common targets for small molecules. Specifically, enzymes involved in metabolic pathways could be identified.

  • G-Protein Coupled Receptors (GPCRs): The structural motifs may allow for interaction with the binding pockets of various GPCRs.

  • Kinases: While less common for this structural class, some kinase inhibitors share features with phenoxybenzoic acids.

The output from this computational step is not a definitive answer but a prioritized list of candidates for experimental validation. The higher the similarity score to known ligands of a particular target, the higher the probability of a true interaction.

Part 2: Tier 1 Experimental Validation - Primary Biophysical Screening

The primary goal of this tier is to rapidly and cost-effectively confirm a direct physical interaction between this compound and the high-priority protein targets predicted in silico. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is an ideal method for this initial screen.

Principle of Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stability of a protein by monitoring its unfolding transition in the presence of a fluorescent dye. The dye (e.g., SYPRO Orange) is hydrophobic and fluoresces weakly in an aqueous environment but strongly upon binding to the hydrophobic core of a protein that becomes exposed as the protein denatures with increasing temperature.

A ligand that binds to and stabilizes a protein will increase its thermal stability, resulting in a higher melting temperature (Tₘ). This positive shift in Tₘ is indicative of a direct binding event.

Detailed Protocol: DSF Screening

Objective: To identify which of the top 10 predicted protein targets exhibit a thermal shift (ΔTₘ) upon binding to this compound.

Materials:

  • Purified recombinant proteins (Top 10 candidates from in silico screen), >95% purity.

  • This compound (test compound).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Appropriate buffer for each protein (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • DMSO (for compound dilution).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 96-well qPCR plates.

Methodology:

  • Protein Preparation:

    • Dialyze each protein into the chosen assay buffer to ensure buffer compatibility.

    • Determine the optimal protein concentration for a robust unfolding transition (typically 2-5 µM).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions in the assay buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is constant and does not exceed 1-2% to avoid protein destabilization.

  • Assay Plate Setup (per protein):

    • In a 96-well qPCR plate, prepare reactions in a final volume of 20 µL.

    • Test Wells: Add protein, SYPRO Orange dye (final concentration 5x), and the test compound at various concentrations.

    • Negative Control (No Ligand): Add protein, SYPRO Orange dye, and an equivalent volume of buffer with the same final DMSO concentration as the test wells.

    • No Protein Control: Add buffer, SYPRO Orange dye, and the highest concentration of the test compound to check for assay interference.

  • Instrument Setup and Data Acquisition:

    • Place the plate in a qPCR instrument.

    • Set the instrument to acquire fluorescence data (using a channel appropriate for SYPRO Orange, e.g., ROX) over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tₘ) is the midpoint of the unfolding transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift (ΔTₘ) for each compound concentration: ΔTₘ = Tₘ (compound) - Tₘ (control) .

    • A ΔTₘ of ≥ 2 °C is generally considered a significant and promising "hit."

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein Purified Protein (Predicted Target) Mix Mix Components in qPCR Plate Protein->Mix Compound Test Compound (Varying Conc.) Compound->Mix Dye SYPRO Orange Dye Dye->Mix qPCR Heat in qPCR Machine (25°C -> 95°C) Mix->qPCR Fluorescence Monitor Fluorescence Increase qPCR->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Calculate Melting Temperature (Tm) Plot->Tm DeltaTm Calculate ΔTm (Tm_compound - Tm_control) Tm->DeltaTm Hit Hit Identified (ΔTm ≥ 2°C) DeltaTm->Hit

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Part 3: Tier 2 Validation - Quantitative Binding Affinity

Hits identified in the DSF screen confirm a direct interaction but do not provide detailed thermodynamic data. Isothermal Titration Calorimetry (ITC) is the gold standard for quantitatively characterizing the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and stoichiometry (n) of an interaction.

Principle of Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a bimolecular binding event. In a typical experiment, a solution of the ligand (the test compound) is titrated into a solution containing the protein target at a constant temperature. The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to determine the thermodynamic parameters of the interaction.

Detailed Protocol: ITC Analysis

Objective: To determine the K₋, ΔH, and stoichiometry of the interaction between this compound and the validated "hit" proteins from the DSF screen.

Materials:

  • Purified protein hit(s) from DSF, >95% purity, accurately buffer-matched.

  • This compound.

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Degassing station.

Methodology:

  • Sample Preparation (Crucial Step):

    • Extensively dialyze the protein against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Prepare the compound solution by dissolving it directly into the final dialysis buffer. This buffer matching is critical to minimize heat of dilution effects.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, qNMR for the compound).

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Experiment Execution:

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Perform an initial control titration of the compound into the buffer-filled cell to measure the heat of dilution, which will be subtracted from the main experimental data.

    • Run the main titration experiment.

  • Data Analysis:

    • The raw data will be a series of peaks, with the area of each peak corresponding to the heat change per injection.

    • Integrate the area of each peak and plot the heat change (kcal/mol) per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the key thermodynamic parameters: Kₐ (and thus K₋ = 1/Kₐ), ΔH, and stoichiometry (n).

ParameterWhat it MeasuresInterpretation
K₋ (Dissociation Constant) Binding affinityLower K₋ = tighter binding (e.g., nM is stronger than µM).
ΔH (Enthalpy Change) Heat change upon bindingFavorable if negative (exothermic).
n (Stoichiometry) Molar ratio of bindingTypically close to 1 for a 1:1 interaction.

Part 4: Tier 3 Validation - Cellular Target Engagement

Confirming a direct biophysical interaction is essential, but demonstrating that the compound engages its target within a cellular context and elicits a functional response is the ultimate goal. The specific assay will depend on the function of the validated target protein.

Example Scenario: If a validated target is a kinase (e.g., "Kinase X") known to phosphorylate a specific substrate ("Substrate Y") within a signaling pathway.

Detailed Protocol: Western Blot for Phospho-Substrate Levels

Objective: To determine if this compound inhibits the activity of Kinase X in a cellular model by measuring the phosphorylation level of its downstream substrate.

Materials:

  • Cell line known to express Kinase X (e.g., HEK293T, HeLa).

  • This compound.

  • Appropriate cell culture media and reagents.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Substrate Y and anti-total-Substrate Y.

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Chemiluminescent substrate (ECL).

  • Western blotting equipment.

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10, 50 µM) for a predetermined time (e.g., 2 hours). Include a known inhibitor of Kinase X as a positive control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer.

    • Scrape the lysate, collect it, and clarify by centrifugation to remove cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated form of Substrate Y (anti-phospho-Substrate Y) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane of the first set of antibodies.

    • Re-probe the same membrane with the antibody against total Substrate Y (anti-total-Substrate Y).

  • Data Analysis:

    • Quantify the band intensity for both the phospho- and total-substrate bands for each treatment condition.

    • Calculate the ratio of phospho-Substrate Y to total-Substrate Y.

    • A dose-dependent decrease in this ratio indicates that the compound is engaging and inhibiting Kinase X in the cell.

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Action cluster_readout Experimental Readout (Western Blot) KinaseX Kinase X (Target Protein) SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phosphorylated Substrate Y Readout Decreased Ratio of p-Substrate Y / Total Substrate Y pSubstrateY->Readout Measured Compound 2-(3-Chlorophenoxy)- 4-methylbenzoic acid Compound->KinaseX Inhibits

Caption: Logic diagram for cellular target engagement validation via Western Blot.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for identifying and validating the biological targets of this compound. By integrating in silico prediction with rigorous biophysical and cell-based assays, researchers can move from a compound of unknown function to a well-characterized molecule with a defined mechanism of action.

Successful validation of a target opens several avenues for future research:

  • Lead Optimization: Medicinal chemists can use the binding data and structural information to design more potent and selective analogs.

  • In Vivo Studies: The compound can be advanced into animal models of diseases where the validated target plays a key role.

  • Off-Target Profiling: A broader screening campaign can be initiated to understand the compound's selectivity and predict potential side effects.

This systematic approach minimizes risk and maximizes the potential for discovering novel therapeutics by ensuring that every step is built upon a foundation of validated, high-quality data.

References

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • King, F. J., et al. (2014). Experimental validation of predicted subcellular localizations of human proteins. BMC Research Notes. Available at: [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Sperandio, O. (2021). Recent Advances in In Silico Target Fishing. Molecules. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. ExPASy. Available at: [Link]

  • PubChem. 4-[(2-Chlorophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. Available at: [Link]

  • Wikipedia. MCPA. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Available at: [Link]

  • Jabłońska-Trypuć, A., et al. (2018). MCPA (2-methyl-4-chlorophenoxyacetic acid) and sulfosulfuron – pesticides with potential endocrine disrupting compounds properties. Desalination and Water Treatment. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a diaryl ether derivative with potential applications in pharmaceutical and materials science research. Its structural motif, featuring a substituted phenoxy linkage to a benzoic acid, is found in a variety of biologically active molecules. This document provides a comprehensive guide for the laboratory synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocol detailed herein is based on the principles of the Ullmann condensation, a robust and widely utilized method for the formation of carbon-oxygen bonds between aryl halides and phenols.

The synthesis of diaryl ethers can be accomplished through various methods, including the Buchwald-Hartwig amination and the Ullmann condensation. The Ullmann reaction, first reported by Fritz Ullmann in 1905, traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1] While early iterations of this reaction required harsh conditions, modern advancements have introduced milder and more efficient protocols through the use of ligands and various copper sources.[2] This application note will focus on a ligand-free Ullmann-type synthesis, which offers simplicity and cost-effectiveness.

Synthesis Strategy

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation reaction between 2-bromo-4-methylbenzoic acid and 3-chlorophenol. This reaction is facilitated by a copper(I) iodide catalyst and a cesium carbonate base in a polar aprotic solvent such as dimethylformamide (DMF).

The reaction proceeds through the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl bromide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst. The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the reaction at an elevated temperature. Cesium carbonate is an effective base for deprotonating the phenol and is known to enhance the rate of Ullmann-type reactions.[3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W.CAS No.Supplier
2-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.047697-27-0Sigma-Aldrich
3-ChlorophenolC₆H₅ClO128.56108-43-0Sigma-Aldrich
Copper(I) iodideCuI190.457681-65-4Sigma-Aldrich
Cesium carbonateCs₂CO₃325.82534-17-8Sigma-Aldrich
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Sigma-Aldrich
Hydrochloric acid (HCl), 1MHCl36.467647-01-0Fisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Fisher Scientific
Round-bottom flask----
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle or oil bath----
Separatory funnel----
Rotary evaporator----
Glassware for filtration----
Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 2-Bromo-4-methylbenzoic acid Reaction Ullmann Condensation R1->Reaction R2 3-Chlorophenol R2->Reaction Cat CuI (catalyst) Cat->Reaction Base Cs₂CO₃ (base) Base->Reaction Solvent DMF (solvent) Solvent->Reaction Temp Heat (e.g., 120-140 °C) Temp->Reaction Workup Aqueous Workup (HCl acidification) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzoic acid (2.15 g, 10.0 mmol), 3-chlorophenol (1.41 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 130 °C and stir the mixture vigorously under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

PropertyValue
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (s, 1H, COOH), 7.8-6.8 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃). Note: This is a predicted spectrum based on similar structures. Actual chemical shifts and splitting patterns should be determined experimentally.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O), 158.0, 155.0, 140.0, 134.0, 131.0, 130.0, 125.0, 122.0, 120.0, 118.0, 116.0, 20.0 (CH₃). Note: This is a predicted spectrum based on similar structures. Actual chemical shifts should be determined experimentally.

  • Mass Spectrometry (ESI-MS): m/z 261.03 [M-H]⁻ for C₁₄H₁₀ClO₃⁻.[4]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-4-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • 3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Toxic to aquatic life with long-lasting effects.[7][8][9][10]

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[4][11][12]

  • Cesium carbonate: Causes serious eye damage. Suspected of damaging fertility.[13][14][15][16]

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin. Causes serious eye irritation. May damage the unborn child.[1]

  • Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive catalystUse fresh, high-purity copper(I) iodide.
Insufficient heatingEnsure the reaction temperature is maintained at the specified level.
Presence of waterUse anhydrous solvent and ensure all glassware is thoroughly dried.
Formation of side products Prolonged reaction timeMonitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in purification Incomplete reactionEnsure the reaction goes to completion before work-up.
Inappropriate recrystallization solventScreen different solvent systems for recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via an Ullmann condensation reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable compound for their research endeavors. The provided troubleshooting guide should assist in overcoming potential experimental challenges.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved February 14, 2026, from [Link]

  • Ullmann, F. (1905). Über eine neue Methode zur Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cesium carbonate. Retrieved February 14, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cesium carbonate. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C14H11ClO3). Retrieved February 14, 2026, from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Copper (I) Iodide 99% Extra Pure. Retrieved February 14, 2026, from [Link]

  • Loba Chemie. (2022, March 22). Material Safety Data Sheet Copper(I) iodide. Retrieved February 14, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved February 14, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved February 14, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid. Retrieved February 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chlorophenol. Retrieved February 14, 2026, from [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.

Sources

Application Note: A Robust HPLC-UV Method for the Determination of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenoxy)-4-methylbenzoic acid is an organic compound with a molecular structure that includes a carboxylic acid group, a substituted phenyl ring, and a chlorophenoxy moiety.[1] Its aromatic and acidic nature makes it a suitable candidate for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This application note details a systematic approach to developing a robust and reliable HPLC method for the quantification of this analyte, addressing the common challenges associated with the analysis of acidic compounds, such as peak tailing and poor retention.[2] The principles outlined herein are broadly applicable to researchers, scientists, and drug development professionals engaged in the analysis of similar aromatic carboxylic acids.

The core of this method relies on suppressing the ionization of the carboxylic acid functional group to enhance its retention on a non-polar stationary phase and to ensure a symmetrical peak shape.[2][3] This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa.[2]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.[4]

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₁ClO₃[1]
Molecular Weight 262.69 g/mol [5]
Structure Aromatic carboxylic acid with a chlorophenoxy substituent.[1]
Predicted XlogP 4.1[1]
pKa (Predicted) The pKa of the carboxylic acid group is predicted to be in the acidic range, similar to other benzoic acid derivatives (e.g., 4-methylbenzoic acid pKa ≈ 4.37).[6] An acidic mobile phase is therefore required to ensure the analyte is in its non-ionized form.[2][3]N/A
UV Absorbance Aromatic carboxylic acids typically exhibit UV absorbance in the range of 200-300 nm. The presence of the chromophoric phenyl and chlorophenoxy groups suggests strong UV absorbance, making UV detection a suitable choice.[4]N/A

HPLC Method Development Workflow

The development of this HPLC method follows a logical progression from initial screening to final optimization. This workflow is designed to efficiently identify the optimal conditions for the analysis of this compound.

HPLC_Method_Development Analyte_Info Analyte Characterization (pKa, Solubility, UV Spectrum) Column_Screening Column Screening (C18, C8) Analyte_Info->Column_Screening Informs Selection Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Initial Evaluation pH_Optimization Mobile Phase pH Optimization (Acidic Modifier) Mobile_Phase_Screening->pH_Optimization Organic Modifier Choice Gradient_Optimization Gradient Elution Optimization pH_Optimization->Gradient_Optimization Ensures Peak Shape Detection_Wavelength Detection Wavelength Selection Gradient_Optimization->Detection_Wavelength Fine-tuning Separation Method_Validation Method Validation Detection_Wavelength->Method_Validation Finalized Method

Figure 1: A schematic overview of the systematic workflow employed for the development of the HPLC method for this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm PTFE syringe filters

2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this method.

3. Preparation of Standard Solutions and Mobile Phase

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare, add 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

4. HPLC Method Protocol

The following protocol outlines the optimized HPLC conditions for the analysis of this compound.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the hydrophobic this compound molecule.[2][3]
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileAn acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and peak shape.[2][7] Acetonitrile is often a good choice of organic modifier for aromatic compounds.[2]
Gradient Elution 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% BA gradient elution is employed to ensure the timely elution of the analyte while maintaining good resolution from any potential impurities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength 230 nmAromatic carboxylic acids generally show strong absorbance at lower UV wavelengths. 230 nm is selected to maximize sensitivity while minimizing interference from the mobile phase.[9]

Method Development Insights

  • Column Selection: A C18 column was chosen as the primary stationary phase due to the non-polar nature of the target analyte.[2][3] A C8 column could be considered as an alternative for faster elution if required.

  • Mobile Phase Selection: Both acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure.[2] The addition of phosphoric acid to the aqueous phase is critical to maintain a low pH, ensuring that the carboxylic acid is in its protonated, less polar form, which enhances its interaction with the C18 stationary phase and prevents peak tailing.[2][7]

  • Detection Wavelength: A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For many aromatic compounds, detection at 254 nm is common.[10] However, for aromatic carboxylic acids, higher sensitivity can often be achieved at lower wavelengths, such as 220-230 nm.[11] A wavelength of 230 nm was chosen as it offers a good balance between sensitivity and selectivity.

Data Presentation and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

System suitability parameters should be monitored to ensure the performance of the chromatographic system.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

This application note provides a comprehensive and detailed protocol for the development of a robust HPLC-UV method for the detection and quantification of this compound. The systematic approach, based on the fundamental principles of reverse-phase chromatography and an understanding of the analyte's physicochemical properties, ensures a reliable and reproducible analytical method suitable for research, quality control, and drug development applications. The provided workflow and experimental details can be adapted for the analysis of other structurally related acidic aromatic compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Science.gov. performance reversed-phase chromatography: Topics by Science.gov. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. Determination of chlorophenoxy acid and Dicamba herbicide residues by capillary reversed-phase liquid chromatography. [Link]

  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Link]

  • OSTI.gov. The determination of chlorophenoxy acid herbicides by liquid chromatography using carbon-14 tracers (Conference). [Link]

  • ResearchGate. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. [Link]

  • Biotage. How to maximize UV detection sensitivity in flash chromatography. [Link]

  • Phenomenex. HPLC Method Development. [Link]

  • PubChem. 4-[(2-Chlorophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]

  • U.S. Environmental Protection Agency. 4-Methylbenzoic acid Properties. [Link]

  • PubChem. 2-Chloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). [Link]

  • PubMed. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 2-Hydroxy-4-methylbenzoic acid. [Link]

  • CAS Common Chemistry. 2-[(4-Chlorophenyl)methyl]benzoic acid. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • U.S. Environmental Protection Agency. 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. [Link]

  • PubChem. 2-Hydroxy-p-toluic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization of Ullmann Ether Synthesis for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AP-2026-02

For research, scientific, and drug development professionals. This document provides a detailed guide for the optimized synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a key intermediate in pharmaceutical manufacturing. It delves into the nuances of the Ullmann condensation, offering a robust protocol derived from modern advancements in copper-catalyzed cross-coupling reactions.

Introduction: The Ullmann Condensation in Modern Synthesis

The formation of diaryl ethers is a cornerstone of organic synthesis, with these structural motifs appearing in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] The Ullmann condensation, first reported by Fritz Ullmann in 1905, has historically been the go-to method for creating the C-O bond between two aryl groups.[1][3][4] However, the classical Ullmann reaction was often hampered by harsh conditions, including high temperatures (often exceeding 160-210 °C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents.[1][3][5] These limitations often led to modest yields and restricted substrate scope.

Modern iterations of the Ullmann ether synthesis have overcome many of these challenges through the introduction of soluble copper catalysts, often paired with specific ligands.[3][6][7] These advancements have enabled the reaction to proceed under milder conditions with significantly improved yields and functional group tolerance, making it a more attractive and sustainable method for industrial applications.[8] This application note focuses on an optimized, ligand-assisted copper-catalyzed protocol for the synthesis of this compound.

Mechanistic Considerations for Optimization

The currently accepted mechanism for the ligand-assisted Ullmann ether synthesis involves a catalytic cycle initiated by the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[6][9][10]

Understanding the key steps in the catalytic cycle allows for targeted optimization:

  • Ligand Selection: The choice of ligand is critical. Bidentate ligands, such as amino acids (e.g., L-proline, N,N-dimethylglycine) and diamines, have been shown to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps.[7][8][11][12] This leads to lower required reaction temperatures and catalyst loadings.

  • Copper Source: While early Ullmann reactions used copper powder, modern protocols favor copper(I) salts like CuI, CuBr, or Cu₂O due to their better solubility and reactivity in catalytic systems.[13]

  • Base and Solvent: The choice of base and solvent is also crucial. A suitable base is required to deprotonate the phenol, forming the reactive phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[14][15] The solvent must be able to dissolve the reactants and the catalyst system, while also being stable at the reaction temperature. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are frequently used.[3][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the optimized Ullmann ether synthesis for this compound.

Ullmann_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants - 2-Chloro-4-methylbenzoic acid - 3-Chlorophenol - Copper(I) Iodide (CuI) - L-Proline - Potassium Carbonate (K2CO3) Solvent 2. Add Solvent - Dimethylformamide (DMF) Reactants->Solvent Combine Heating 3. Heat Mixture - Controlled temperature - Inert atmosphere (N2 or Ar) Solvent->Heating Charge reactor Monitoring 4. Monitor Progress - TLC or HPLC analysis Heating->Monitoring During reaction Quenching 5. Reaction Quenching - Cool to room temperature - Add water and acidify Monitoring->Quenching Upon completion Extraction 6. Product Extraction - Use an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification 7. Purification - Column chromatography or recrystallization Extraction->Purification Characterization 8. Characterization - NMR, MS, HPLC Purification->Characterization

Sources

Application Notes and Protocols for the Purification of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide to the recrystallization and purification of 2-(3-chlorophenoxy)-4-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound. The protocols outlined herein are designed to be robust and adaptable, emphasizing the scientific principles behind each step to ensure procedural integrity and successful outcomes.

Introduction and Physicochemical Profile

This compound is a substituted phenoxybenzoic acid. The purity of such compounds is critical for their use in research and development, particularly in pharmaceutical applications where impurities can significantly impact biological activity and safety. While specific experimental data for this compound is not extensively available, its structure suggests certain physicochemical properties that inform purification strategies.

Structural and Predicted Properties:

PropertyValue/PredictionSource
Molecular Formula C₁₄H₁₁ClO₃[PubChem][1]
Molecular Weight 262.69 g/mol [PubChem][1]
Predicted XlogP 4.1[PubChem][1]
CAS Number Not explicitly found for this specific isomer. A structural isomer, 2-[(4-Chlorophenyl)methyl]benzoic acid, has the CAS number 4889-70-7.[2]-
Appearance Likely a white to off-white crystalline solid, typical for substituted benzoic acids.General Knowledge
Melting Point An experimentally determined value is not readily available in the literature. For a structural isomer, 2-[(4-Chlorophenyl)methyl]benzoic acid, the melting point is 123-126 °C.[2] For 4-methylbenzoic acid, a related compound, the melting point is 178-181 °C.[3] A pure compound should exhibit a sharp melting point range of 1-2 °C.[4][5]-
Solubility Experimental data is not readily available. The predicted XlogP of 4.1 suggests good solubility in many organic solvents and poor solubility in water.[1] For the related 4-methylbenzoic acid, it is poorly soluble in cold water but soluble in acetone.[3]-

Due to the lack of specific experimental data, a systematic approach to solvent selection for recrystallization is paramount.

Proposed Synthesis and Potential Impurities

A plausible synthetic route for this compound is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction between a 2-halo-4-methylbenzoic acid (or its ester) and 3-chlorophenol.

Potential Impurities:

  • Unreacted Starting Materials: 2-halo-4-methylbenzoic acid and 3-chlorophenol.

  • Side-Products: Isomeric phenoxybenzoic acids from reactions at other positions, or byproducts from self-condensation of starting materials.

  • Catalyst Residues: If a copper or palladium catalyst is used in the synthesis, trace amounts may remain.

  • Solvents: Residual solvents from the synthesis and workup.

A robust purification strategy must be able to effectively remove these potential contaminants.

Purification Strategies: A Multi-faceted Approach

A combination of techniques will yield the highest purity of the target compound. The recommended workflow is an initial purification by acid-base extraction followed by recrystallization.

PurificationWorkflow Crude_Product Crude 2-(3-Chlorophenoxy)- 4-methylbenzoic Acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes neutral & basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Removes polar & isomeric impurities Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Analysis Purity Assessment (MP, HPLC, NMR) Pure_Product->Analysis Verification

Figure 1: Recommended purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Principle: this compound, being a carboxylic acid, will react with a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, and basic impurities will be neutralized.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.

  • Combine Aqueous Layers: Combine the aqueous extracts and wash with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the pH is approximately 2. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Systematic Solvent Screening for Recrystallization

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Procedure:

  • Prepare Solvent Array: Select a range of common laboratory solvents with varying polarities (see Table 2).

  • Small-Scale Solubility Tests:

    • Place a small amount (e.g., 20-30 mg) of the acid-base extracted compound into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the mixture gently in a water bath. Add more solvent dropwise until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Table 2: Common Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Heptane/Hexane0.198/69Good for non-polar compounds.
Toluene2.4111Can dissolve aromatic compounds.
Dichloromethane3.140Low boiling point, can be difficult to handle.
Ethyl Acetate4.477A good general-purpose solvent.
Acetone5.156Tends to dissolve many compounds even at room temperature.[3]
Isopropanol3.982A common protic solvent.
Ethanol4.378Often used in mixed solvent systems with water.
Methanol5.165Similar to ethanol but more polar.
Water10.2100The compound is likely poorly soluble in water alone but can be used as an anti-solvent.[3]

Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. The solution is then heated to clarify and allowed to cool slowly.

Protocol 3: Recrystallization Procedure

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.

RecrystallizationSteps Start Start with Acid-Base Purified Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Add Activated Carbon (Optional, for colored impurities) Dissolve->Decolorize Hot_Filter Hot Gravity Filtration Decolorize->Hot_Filter Crystallize Slow Cooling to Induce Crystal Growth Hot_Filter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Sources

Proton NMR (1H-NMR) interpretation of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Structural Elucidation of 2-(3-Chlorophenoxy)-4-methylbenzoic acid via 1H-NMR

Introduction

The structural validation of diaryl ethers, such as This compound , is a critical step in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical herbicides. This scaffold presents specific spectroscopic challenges due to the overlapping electronic effects of the electron-withdrawing carboxylic acid and the electron-donating phenoxy ether.

This guide provides a definitive protocol for the 1H-NMR characterization of this molecule. It moves beyond simple peak listing to explain the causality of chemical shifts and coupling patterns, ensuring researchers can distinguish this specific regioisomer from potential impurities or synthetic byproducts.

Experimental Protocol

To ensure reproducibility and the visibility of the exchangeable carboxylic acid proton, DMSO-d6 is the mandatory solvent. Chloroform-d (


) is not recommended  due to the potential for carboxylic acid dimerization, which broadens peaks and obscures the acidic proton signal.
Sample Preparation Workflow

SamplePrep Step1 Weigh Sample 10-15 mg Step2 Solvent Addition 0.6 mL DMSO-d6 (99.9% D) Step1->Step2 Step3 Internal Standard Add 0.05% TMS (Optional) Step2->Step3 Step4 Homogenization Vortex or Sonicate (Ensure full dissolution) Step3->Step4 Step5 Acquisition 400 MHz+ Instrument Temp: 298 K Step4->Step5

Figure 1: Optimized sample preparation workflow for carboxylic acid derivatives.

Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16 (Minimum) to 64 (for high S/N).

  • Spectral Width: -2 to 16 ppm (Must capture the downfield -COOH).

Structural Analysis & Interpretation

The molecule consists of two distinct aromatic systems linked by an ether oxygen. The interpretation is divided into three distinct spectral regions.

Region I: The Acidic Proton (12.0 – 14.0 ppm)
  • Signal: Broad Singlet (br s).

  • Assignment: -COOH.

  • Mechanism: The carboxylic proton is highly deshielded by the electronegative carbonyl oxygen. In DMSO-d6, hydrogen bonding with the solvent stabilizes this proton, resulting in a distinct, albeit broad, peak downfield.

  • Diagnostic Check: If this peak is missing, check for water contamination (broad peak at ~3.3 ppm) which may be exchanging with the acid.

Region II: The Aromatic Zone (6.5 – 8.0 ppm)

This region contains 7 protons. We must differentiate Ring A (Benzoic) from Ring B (Chlorophenoxy).

Ring A: 2,4-Disubstituted Benzoic Acid

  • H6 (Position 6): This proton is ortho to the electron-withdrawing Carboxyl group (

    
    ). It will be the most deshielded  (downfield) doublet in the aromatic region.
    
    • Prediction:

      
       7.8 – 7.9 ppm (Doublet, 
      
      
      
      Hz).
  • H3 (Position 3): This proton is ortho to the electron-donating Phenoxy group (

    
    ) and ortho to the Methyl group. Both are shielding. It appears as a singlet or a finely split doublet (meta-coupling).
    
    • Prediction:

      
       6.6 – 6.8 ppm (Singlet or 
      
      
      
      Hz).
  • H5 (Position 5): Located between the Methyl and H6. It couples ortho to H6 and meta to H3.

    • Prediction:

      
       6.9 – 7.1 ppm (Doublet of Doublets, 
      
      
      
      Hz).

Ring B: 3-Chlorophenoxy

  • H2' (Position 2'): Isolated between the Oxygen and Chlorine. Appears as a narrow triplet (coupling to H4' and H6').

    • Prediction:

      
       7.0 – 7.2 ppm (Triplet-like singlet, 
      
      
      
      Hz).
  • H5' (Position 5'): Meta to both substituents. Standard triplet pattern.

    • Prediction:

      
       7.3 – 7.5 ppm (Triplet, 
      
      
      
      Hz).
  • H4' & H6': These protons usually overlap or appear as complex multiplets between 7.1 – 7.4 ppm.

Region III: Aliphatic Side Chain (2.0 – 2.5 ppm)
  • Signal: Sharp Singlet (3H).

  • Assignment: Ar-CH3 (Methyl group at Position 4).

  • Shift:

    
     2.30 – 2.40 ppm.
    
  • Note: Be careful not to confuse this with the DMSO solvent residual peak (

    
     2.50 ppm). The methyl peak will be slightly upfield of the solvent.
    

Visualization of Structural Assignments

StructureMap COOH COOH (12-14 ppm) H6 H6 (7.8 ppm, d) COOH->H6 Deshielding (Ortho) H5 H5 (7.0 ppm, dd) H6->H5 Ortho Coupling (J=8Hz) Me CH3 (2.3 ppm, s) H5->Me Spatial Prox. H3 H3 (6.7 ppm, s/d) Me->H3 Shielding Ether Ether Link (O) H3->Ether Ortho Shielding RingB 3-Cl-Phenyl (7.1-7.5 ppm) Ether->RingB Connects

Figure 2: Correlation map linking structural moieties to specific NMR signals.

Summary Table of Chemical Shifts

FragmentProton LabelShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Acid -COOH12.5 - 13.5br s1H-Exchangeable proton; H-bonded to DMSO.
Ring A H-67.80 - 7.90d1H8.5Ortho to EWG (COOH); most downfield aromatic.
Ring B H-5'7.30 - 7.45t1H8.0Meta to Cl and O; standard triplet.
Ring B H-4', H-6'7.10 - 7.30m2H-Overlapping signals; para/ortho to Cl.
Ring B H-2'7.05 - 7.15t (narrow)1H~2.0Isolated between Cl and O; meta coupling only.
Ring A H-56.90 - 7.05dd1H8.5, 1.5Ortho to H6, Meta to H3.
Ring A H-36.60 - 6.80d or s1H~1.5Ortho to EDG (O-Ar); most shielded Ring A proton.
Methyl -CH32.30 - 2.38s3H-Benzylic methyl group.

Troubleshooting & QC

  • Water Peak Interference: Water in DMSO-d6 appears at

    
     ppm. If the sample is wet, the -COOH peak may broaden significantly or shift upfield due to rapid exchange.
    
  • Solvent Peak: DMSO-d6 quintet appears at

    
     ppm. Ensure the Methyl singlet (
    
    
    
    ppm) is fully resolved from the solvent shoulder.
  • Impurity Check:

    • Starting Material (2-chloro-4-methylbenzoic acid): Look for a missing phenoxy region and a shift in H3.

    • Phenol byproduct: Look for sharp peaks at 6.7/7.2 ppm and a broad -OH around 9-10 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for coupling constants and substituent effects).

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. (2025). "Supplementary Information: Synthesis of substituted benzoic acids." [Link] (Reference for 4-methylbenzoic acid shifts in DMSO-d6).

Sources

Application Notes and Protocols: Esterification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The esterification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid is a critical transformation in the synthesis of various compounds of interest within the pharmaceutical and agrochemical industries. The resulting esters often serve as key intermediates or final active pharmaceutical ingredients (APIs). For instance, derivatives of chlorophenoxy herbicides are widely used in agriculture.[1] The structural features of the parent carboxylic acid, namely the steric hindrance around the carboxyl group and the electronic effects of the substituents, necessitate a careful selection of the esterification method to achieve optimal yields and purity.

This guide provides a comprehensive overview of three robust and widely applicable esterification procedures for this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and guidance on purification and analysis.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is paramount for successful reaction design and execution.

PropertyValueSource
Molecular FormulaC₁₄H₁₁ClO₃N/A
Molecular Weight262.69 g/mol [2]
AppearanceWhite to off-white solidTypical for similar benzoic acid derivatives
pKa~3.5-4.5 (estimated)Similar to other substituted benzoic acids[3][4][5]
SolubilityPoorly soluble in water, soluble in organic solvents like acetone, THF, and DCM.[5]

Reaction Principles and Mechanistic Overview

The choice of esterification method is dictated by the specific alcohol being used and the desired reaction conditions (e.g., temperature, pH).

Fischer Esterification: Acid-Catalyzed Reaction

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[6][7][8] The reaction is an equilibrium process, and to drive it towards the product side, it is common to either use a large excess of the alcohol or remove water as it is formed.[9][10]

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[8][9] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[8][11]

Steglich Esterification: Mild Conditions for Hindered Systems

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for substrates that are sensitive to acid.[12][13] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][14]

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP then reacts with this intermediate to form a more reactive acylpyridinium species, which is readily attacked by the alcohol.[13] The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[12]

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol's chiral center.[15][16][17] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[16][17] This intermediate then protonates the carboxylic acid and activates the alcohol, forming an alkoxyphosphonium salt. The resulting carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the ester with inverted stereochemistry.[15][17]

Detailed Protocols

Protocol 1: Fischer Esterification

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess.

Caption: Fischer Esterification Workflow.

Reagent/EquipmentQuantity/Specification
This compound1.0 eq
Alcohol (e.g., Methanol, Ethanol)10-20 eq (or as solvent)
Concentrated Sulfuric Acid (H₂SO₄)0.1-0.2 eq
Sodium Bicarbonate (NaHCO₃) solution (saturated)As needed for neutralization
Brine (saturated NaCl solution)As needed
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)As needed for drying
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)For extraction
Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantleStandard laboratory glassware
Thin Layer Chromatography (TLC) platesFor reaction monitoring
Separatory funnel, Rotary evaporatorFor work-up and concentration
Column chromatography setup or Distillation apparatusFor purification
  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired alcohol (10-20 eq or as the reaction solvent).

  • Stir the mixture to dissolve the solids.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux.[6] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[18]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel or by distillation.[6][19][20]

Protocol 2: Steglich Esterification

This protocol is ideal for reactions with sterically hindered alcohols or when mild conditions are required.

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the extraction and purification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid from soil samples using solid-phase extraction (SPE). Due to its acidic nature and presence in a complex environmental matrix, achieving high recovery and purity requires a robust and optimized sample preparation workflow. We present two detailed protocols: a standard Reversed-Phase (RP-SPE) method and a high-selectivity Mixed-Mode Anion-Exchange/Reversed-Phase (MM-SPE) method. This guide explains the scientific principles behind method selection, provides step-by-step protocols, and offers troubleshooting advice for researchers and analytical scientists.

Introduction: The Analytical Challenge

This compound is a synthetic organic compound belonging to the class of phenoxy herbicides. Its detection and quantification in environmental samples like soil are critical for ecological monitoring and agricultural research. The primary analytical challenge lies in isolating this polar, acidic analyte from the highly complex soil matrix, which contains numerous interfering substances such as humic acids, fulvic acids, and other organic matter.[1]

Solid-Phase Extraction (SPE) is a superior alternative to traditional liquid-liquid extraction, offering reduced solvent consumption, minimized emulsion formation, and higher sample throughput.[2][3] This note details the strategic development of SPE methods tailored to the specific physicochemical properties of this compound.

Analyte Properties and SPE Strategy

The structure of this compound features two key functional regions that dictate SPE strategy:

  • A non-polar backbone: Comprising two aromatic rings, which allows for retention via hydrophobic interactions on reversed-phase sorbents (e.g., C18, polymeric).

  • An ionizable carboxylic acid group: This group's charge is pH-dependent. At a pH below its pKa (~3-4), it is neutral (R-COOH). At a pH above its pKa, it is deprotonated and negatively charged (R-COO⁻). This allows for retention on anion-exchange sorbents.

Our strategy leverages these properties to achieve effective separation:

  • Initial Soil Extraction: A preliminary solvent extraction is required to transfer the analyte from the soil particles into a liquid phase. An acidified organic solvent like methanol or acetonitrile is effective for disrupting analyte-soil interactions.[4]

  • SPE Sorbent Selection:

    • Reversed-Phase (RP): By acidifying the sample extract to pH < 3, the analyte becomes neutral and can be retained on a non-polar sorbent. This is a robust, general-purpose approach.

    • Mixed-Mode (MM): A sorbent possessing both anion-exchange and reversed-phase characteristics provides dual retention mechanisms. This allows for a more rigorous washing protocol, leading to a cleaner final eluate and enhanced selectivity.

Overall Experimental Workflow

The complete process, from sample collection to analysis, follows a multi-stage approach designed to ensure reproducibility and high recovery.

G cluster_prep Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis s1 1. Soil Sampling s2 2. Air Dry, Grind & Sieve (<2mm) s1->s2 s3 3. Initial Solvent Extraction (e.g., Acidified Methanol + Sonication) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 p1 5. pH Adjustment of Extract s4->p1 p3 7. Sample Loading p1->p3 p2 6. SPE Cartridge Conditioning p2->p3 p4 8. Interference Wash p3->p4 p5 9. Analyte Elution p4->p5 a1 10. Evaporation & Reconstitution p5->a1 a2 11. LC-MS/MS or HPLC-UV Analysis a1->a2

Diagram 1: General workflow for extraction and analysis.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: this compound

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), Water

  • Acids/Bases: Formic acid, Acetic acid, Hydrochloric acid (HCl), Ammonium hydroxide

  • SPE Cartridges:

    • Protocol 1: C18, 500 mg / 6 mL

    • Protocol 2: Mixed-Mode Polymer (Reversed-Phase + Strong Anion Exchange), 150 mg / 3 mL

  • Equipment: Centrifuge, ultrasonic bath, SPE vacuum manifold, sample evaporator.

Soil Sample Pre-Treatment (Common to Both Protocols)
  • Drying and Sieving: Air-dry the soil sample at room temperature for 48-72 hours or until constant weight.[5][6] Grind the dried sample and pass it through a 2 mm sieve to ensure homogeneity.[7][8]

  • Initial Extraction: a. Weigh 5.0 g of the sieved soil into a 50 mL centrifuge tube. b. Add 20 mL of methanol containing 1% formic acid. c. Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes.[7] d. Centrifuge at 4000 rpm for 15 minutes. e. Carefully decant the supernatant into a clean tube. This is your crude extract.

Protocol 1: Reversed-Phase (RP-SPE) on C18

This protocol relies on hydrophobic interactions. The key is to ensure the analyte is in its neutral, protonated form.

Methodology Steps:

  • Sample Pre-treatment: a. Take 10 mL of the crude extract from step 4.2. b. Add 40 mL of reagent water containing 0.5% formic acid to dilute the methanol content and ensure the analyte remains protonated (pH ≈ 2-3).

  • SPE Cartridge Conditioning: a. Pass 5 mL of MeOH through the C18 cartridge. b. Pass 5 mL of reagent water (pH adjusted to 3 with HCl) through the cartridge. Do not let the sorbent go dry.[9]

  • Sample Loading: a. Load the pre-treated sample (50 mL) onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing: a. Wash the cartridge with 5 mL of reagent water/methanol (95:5, v/v) to remove polar interferences. b. Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution: a. Elute the analyte with 2 x 4 mL aliquots of methanol. b. Collect the eluate in a clean collection tube.

Protocol 2: Mixed-Mode Anion-Exchange/Reversed-Phase (MM-SPE)

This advanced protocol offers superior cleanup by using orthogonal retention mechanisms. Interferences are washed away under conditions where the analyte is retained by both hydrophobic and ionic forces.

Methodology Steps:

  • Sample Pre-treatment: a. Take 10 mL of the crude extract from step 4.2. b. Add 40 mL of reagent water. Adjust the pH to ~6.0-7.0 with dilute ammonium hydroxide. At this pH, the analyte is deprotonated (anionic) and will bind to the anion-exchange sites.

  • SPE Cartridge Conditioning: a. Pass 3 mL of MeOH through the mixed-mode cartridge. b. Pass 3 mL of reagent water through the cartridge.

  • Sample Loading: a. Load the pH-adjusted sample (50 mL) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Two-Step): a. Polar Wash: Pass 3 mL of reagent water to remove highly polar interferences. b. Non-Polar Wash: Pass 3 mL of methanol to remove non-polar, neutral interferences retained by reversed-phase. The analyte remains bound by the strong ionic interaction.

  • Elution: a. Elute the analyte with 2 x 3 mL aliquots of methanol containing 2-5% formic acid. The acid neutralizes the analyte, breaking the ionic bond and allowing it to be eluted by the strong organic solvent. b. Collect the eluate in a clean collection tube.

G cluster_loading Sample Loading (pH 6-7) cluster_washing Washing (Methanol) cluster_elution Elution (Acidified Methanol) l_sorbent l_sorbent w_sorbent w_sorbent l_analyte Analyte (Anionic) {R-COO⁻ | Non-polar Backbone} l_analyte->l_sorbent Ionic & Hydrophobic Interaction l_interference Neutral Interference {Non-polar} l_interference->l_sorbent Hydrophobic Interaction e_sorbent e_sorbent w_analyte Analyte (Anionic) {R-COO⁻ | Non-polar Backbone} w_analyte->w_sorbent Ionic Interaction (Retained) w_interference_eluted Neutral Interference (Washed Away) e_analyte_eluted Analyte (Neutral) {R-COOH | Non-polar Backbone} (Eluted)

Diagram 2: Retention mechanism in Mixed-Mode SPE.

Method Parameters Summary

ParameterProtocol 1: Reversed-Phase (RP-SPE)Protocol 2: Mixed-Mode (MM-SPE)Rationale
Sorbent Type C18 (Non-polar)Polymeric (RP + Strong Anion Exchange)MM-SPE offers higher selectivity for acidic compounds.
Sample pH ~2-3 (Acidified)~6-7 (Neutralized)RP requires a neutral analyte; AX requires an ionic analyte.
Retention Hydrophobic InteractionHydrophobic + Ionic InteractionDual retention allows for more aggressive washing.
Wash Solvent 1 Water/Methanol (95:5)Reagent WaterRemoves polar interferences.
Wash Solvent 2 N/AMethanolRemoves non-polar, neutral interferences.
Elution Solvent MethanolMethanol with 2-5% Formic AcidAcid is required to neutralize the analyte for elution in MM-SPE.
Selectivity GoodExcellentOrthogonal washing steps significantly improve cleanup.

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Improper sample pH.- Sorbent dried out before loading.- Inappropriate elution solvent.- Sample loading flow rate too high.- Verify pH of the sample extract before loading.- Ensure sorbent bed remains wet after conditioning.- Increase elution solvent strength or volume; ensure acid is present for MM-SPE.- Reduce flow rate to 1-2 mL/min to ensure sufficient interaction time.
Poor Reproducibility - Inconsistent soil sample homogeneity.- Variable flow rates during SPE.- Inconsistent solvent/reagent preparation.- Thoroughly mix sieved soil before weighing.- Use a vacuum manifold with flow control for consistency.- Prepare fresh solvents and pH adjustment solutions daily.
Clogged SPE Cartridge - Particulate matter in the crude extract.- Centrifuge the initial soil extract at a higher speed or for a longer duration.- Filter the extract through a 0.45 µm filter before loading (test for analyte loss first).
Interferences in Final Eluate - Insufficient washing.- Inappropriate wash solvent.- Increase the volume of the wash solvent.- For RP-SPE, try a slightly stronger wash (e.g., 10% MeOH).- Switch to the more selective MM-SPE protocol.

References

  • ALWSCI. (2025, October 23).
  • Baranowska, I., & Koper, M. (2025, August 5). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments.
  • NEON. (n.d.). Soil Sample Preparation Protocol.
  • University of Maine. (n.d.).
  • SOCOTEC. (2020, February 12). Acidic Herbicide Analysis.
  • Aharonson, N., & Muszkat, L. (n.d.).
  • MDPI. (2025, February 12).
  • SEAFDEC/AQD. (n.d.). Soil sampling and preparation for laboratory analysis. SEAFDEC/AQD Institutional Repository.
  • Popp, P., et al. (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction.
  • Myers, K. F. (1992, November 1).
  • Sigma-Aldrich. (n.d.).
  • Wells, M. J., & Yu, L. Z. (2000). Solid-phase Extraction of Acidic Herbicides.
  • MDPI. (2019, December 6). Materials for Solid-Phase Extraction of Organic Compounds.

Sources

Application Notes & Protocols: 2-(3-Chlorophenoxy)-4-methylbenzoic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Diaryl Ether Scaffolds

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a bifunctional organic compound featuring a diaryl ether linkage and a carboxylic acid moiety. This specific arrangement makes it a valuable intermediate in medicinal chemistry and drug development. The diaryl ether core is a privileged scaffold found in numerous biologically active molecules, offering a balance of conformational rigidity and flexibility that is conducive to potent receptor binding. The carboxylic acid group serves as a versatile chemical handle, enabling straightforward derivatization to form amides, esters, and other functional groups essential for constructing complex Active Pharmaceutical Ingredients (APIs).

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, along with insights into its application as a precursor in pharmaceutical manufacturing. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure reproducibility and high-quality outcomes.

Synthesis Protocol: Ullmann Condensation for Diaryl Ether Formation

The synthesis of this compound is most effectively achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This classic reaction has been refined over the years to allow for milder conditions and broader substrate scope, making it a cornerstone of diaryl ether synthesis.[3][4]

The Ullmann condensation facilitates the formation of a C-O bond between an aryl halide and a phenol. The reaction is catalyzed by a copper species, typically from a Cu(I) salt like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).[4] The key steps involve the formation of a copper phenoxide intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting complex yields the diaryl ether product and regenerates the active copper catalyst. The choice of a high-boiling point, polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures, which are often necessary to drive the coupling to completion.[3] A base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the phenol, forming the nucleophilic phenoxide species required for the catalytic cycle to proceed.[5]

The following diagram outlines the complete workflow from synthesis to final product characterization.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Characterization s1 Reactant Charging (Aryl Halide, Phenol, Catalyst, Base, Solvent) s2 Inert Atmosphere (Nitrogen/Argon Purge) s1->s2 s3 Heating & Reflux (e.g., 140-160°C) s2->s3 s4 Reaction Monitoring (TLC/LC-MS) s3->s4 w1 Cooling & Quenching (Acidification with aq. HCl) s4->w1 Upon Completion w2 Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) w1->w2 w3 Organic Phase Wash (Brine) w2->w3 w4 Drying & Concentration (Na₂SO₄, Rotary Evaporation) w3->w4 p1 Crude Product Purification (Recrystallization or Flash Chromatography) w4->p1 Crude Product p2 Purity Analysis (HPLC) p1->p2 p3 Structural Confirmation (¹H NMR, ¹³C NMR, MS) p2->p3 caption Fig 1. Experimental Workflow Diagram

Fig 1. Experimental Workflow Diagram
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
2-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.04>98%10.75 g50.0
3-ChlorophenolC₆H₅ClO128.56>99%6.75 g52.5
Copper(I) Iodide (CuI)CuI190.45>98%0.95 g5.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%13.82 g100.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous150 mL-
  • Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Bromo-4-methylbenzoic acid (10.75 g, 50.0 mmol), potassium carbonate (13.82 g, 100.0 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen for 15 minutes to ensure anaerobic conditions. This is critical as oxygen can interfere with the Cu(I)/Cu(III) catalytic cycle.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (150 mL) via syringe, followed by 3-chlorophenol (6.75 g, 52.5 mmol). The slight excess of the phenol component helps to drive the reaction towards completion.

  • Heating and Reaction: Heat the mixture to 150°C with vigorous stirring. The reaction color will typically darken as the copper complexes form. Maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes with 1% acetic acid. The disappearance of the 2-bromo-4-methylbenzoic acid starting material indicates the reaction is nearing completion.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 500 mL of 1 M hydrochloric acid (HCl). This step acidifies the solution, protonating the carboxylate product to make it soluble in organic solvents and neutralizing the excess base.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The desired product will move into the organic layer.

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Quality Control: A Self-Validating System

Purification of carboxylic acids requires specific strategies to remove unreacted starting materials and byproducts.[6] A multi-step purification and analysis workflow ensures the final intermediate meets the high-purity standards required for pharmaceutical synthesis.

The primary purification strategy leverages the acidic nature of the target compound. An acid-base extraction can effectively separate the carboxylic acid from neutral impurities.[6][7] However, since the starting material is also a carboxylic acid, this method is best for removing neutral byproducts. The main purification is therefore achieved through recrystallization or chromatography. Recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) is a cost-effective method for obtaining highly crystalline, pure material. For more challenging separations, reversed-phase flash chromatography is an excellent alternative.[8]

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene or ethyl acetate).

  • Crystallization: Slowly add a non-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold non-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield of pure this compound is 75-85%.

To validate the identity and purity of the synthesized intermediate, a suite of analytical techniques should be employed.[9]

TechniquePurposeExpected Results
¹H NMR Structural ElucidationAromatic protons in distinct regions (6.8-8.0 ppm), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbon Skeleton ConfirmationPeaks corresponding to the carboxylic acid carbon (~170 ppm), aromatic carbons (115-160 ppm), and the methyl carbon (~20 ppm).
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass (C₁₄H₁₁ClO₃, MW: 262.69 g/mol ).
HPLC Purity AssessmentA single major peak with >98% purity, determined by area percentage, using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA).[8][10]
Melting Point Purity and Identity CheckA sharp, defined melting range consistent with a pure compound.

Application in Pharmaceutical Synthesis

The true utility of this compound lies in its role as a versatile building block for more complex molecules.[11] The carboxylic acid is a key functional group that can be readily converted into a variety of other functionalities.

The carboxylic acid moiety can be activated and coupled with amines to form amides, a common linkage in many drug molecules. This is typically achieved using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

The diagram below illustrates the general mechanism for converting the intermediate into an amide, a crucial step in the synthesis of many APIs.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling A 2-(3-Chlorophenoxy)- 4-methylbenzoic acid (R-COOH) B Activated Intermediate (e.g., Acyl Chloride, R-COCl or O-Acylisourea ester) A->B Activation Reagent (SOCl₂ or EDC/HATU) C Primary/Secondary Amine (R'-NH₂) D Final Amide Product (R-CONH-R') B->D C->D Nucleophilic Acyl Substitution caption Fig 2. General Amide Formation Pathway

Fig 2. General Amide Formation Pathway

This intermediate is a precursor for various potential therapeutic agents, including those targeting inflammation, metabolic disorders, and oncology pathways, as evidenced by its presence in the chemical space explored in numerous patents for drug discovery.[12][13]

References

  • Ullmann Condensation - SynArchive. Available from: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available from: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available from: [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. Available from: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. Available from: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. Available from: [Link]

  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available from: [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid - Google Patents.
  • MCPA - Wikipedia. Available from: [Link]

  • Solid pharmaceutical composition - Patent US-9169238-B2 - PubChem - NIH. Available from: [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Available from: [Link]

  • 4-[(2-Chlorophenoxy)methyl]benzoic acid | C14H11ClO3 | CID 661071 - PubChem. Available from: [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed. Available from: [Link]

  • MICROPARTICLES CONTAINING ACTIVE SUBSTANCES - European Patent Office - EP 4056038 A1. Available from: [Link]

  • SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF - Patent AR-120202-A1 - PubChem. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available from: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - U.S. Environmental Protection Agency. Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques | Open Access Journals - Research and Reviews. Available from: [Link]

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Application Note: Scale-Up Process for 2-(3-Chlorophenoxy)-4-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This application note details the robust scale-up protocol for synthesizing 2-(3-Chlorophenoxy)-4-methylbenzoic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates.

The synthesis relies on an Ullmann-type ether condensation .[1] While traditional Ullmann couplings require harsh conditions (200°C+, strong bases), this protocol leverages the "Ortho-Effect" —a phenomenon where the ortho-carboxylate group of the benzoic acid substrate acts as an endogenous ligand for the Copper(I) catalyst. This self-ligating mechanism significantly lowers the activation energy, allowing the reaction to proceed at moderate temperatures (80–110°C) with high regioselectivity.

Key Process Advantages:

  • Self-Validating Workflow: Integrated In-Process Control (IPC) checkpoints ensure reaction completion before workup.

  • Green Engineering: Optimized solvent recovery and water-based precipitation minimize organic waste.

  • Scalability: The protocol transitions seamlessly from a 100g lab scale to a 10kg pilot batch.

Part 2: Scientific Foundation & Reaction Mechanism[2]

The "Ortho-Effect" Mechanism

The success of this scale-up hinges on the coordination chemistry between the 2-chloro-4-methylbenzoic acid substrate and the Copper(I) catalyst.

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates both the carboxylic acid and the 3-chlorophenol.
    
  • Coordination: The carboxylate anion coordinates with Cu(I), forming a soluble cuprate complex. This proximity effect brings the catalytic center close to the unreactive aryl chloride bond.

  • Oxidative Addition/Reductive Elimination: The activated Cu center facilitates the displacement of the chloride by the phenoxide nucleophile, forming the diaryl ether bond.

Reaction Pathway Diagram

ReactionPathway SM1 2-Chloro-4-methylbenzoic acid (Substrate) Complex Cu-Carboxylate Intermediate (Ortho-Coordination) SM1->Complex 90-110°C, DMF SM2 3-Chlorophenol (Nucleophile) SM2->Complex 90-110°C, DMF Base K2CO3 (Base) Base->Complex 90-110°C, DMF Cat Cu / CuI (Catalyst) Cat->Complex 90-110°C, DMF ProductSalt Potassium 2-(3-chlorophenoxy) -4-methylbenzoate Complex->ProductSalt -KCl, -Cu FinalProduct 2-(3-Chlorophenoxy) -4-methylbenzoic acid (Solid Precipitate) ProductSalt->FinalProduct Acidification (HCl) pH 2-3

Figure 1: Mechanistic pathway highlighting the critical Cu-Carboxylate intermediate facilitated by the ortho-effect.

Part 3: Detailed Scale-Up Protocol (1.0 kg Basis)

Safety Warning: 3-Chlorophenol is toxic and rapidly absorbed through the skin. Wear full PPE (Tyvek suit, nitrile/laminate gloves, respirator). Handle copper waste according to heavy metal disposal regulations.

Materials & Equipment
ReagentCASEq.Mass/VolRole
2-Chloro-4-methylbenzoic acid 7697-25-81.01.00 kgLimiting Reagent
3-Chlorophenol 108-43-01.20.90 kgNucleophile
Potassium Carbonate (Anhydrous) 584-08-72.52.02 kgBase (Milled)
Copper(I) Iodide 7681-65-40.0556 gCatalyst
DMF (Dimethylformamide) 68-12-2-5.0 LSolvent
Hydrochloric Acid (37%) 7647-01-0-~2.5 LQuench/Acidification

Equipment:

  • 10 L Glass-lined reactor with overhead mechanical stirring (anchor impeller).

  • Reflux condenser and Nitrogen inlet.

  • Temperature probe (internal).

  • Addition funnel (for controlled acid addition).

Step-by-Step Methodology
Phase 1: Reaction Initiation (The "Slurry" Stage)
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes to remove oxygen, which oxidizes Cu(I) to inactive Cu(II).
    
  • Charging: Charge DMF (4.0 L) and start stirring at 150 RPM.

  • Substrate Addition: Add 2-Chloro-4-methylbenzoic acid (1.0 kg) and 3-Chlorophenol (0.90 kg) . Stir until dissolved.

  • Base Addition: Slowly add Potassium Carbonate (2.02 kg) in 3 portions over 30 minutes.

    • Expert Insight: This is exothermic.

      
       generation may occur as the carboxylic acid deprotonates. Ensure venting is open.
      
  • Catalyst Charge: Add Copper(I) Iodide (56 g) . Rinse the port with the remaining DMF (1.0 L).

Phase 2: The Thermal Cycle
  • Heating: Ramp temperature to 100°C over 45 minutes.

    • Note: Do not overshoot 120°C. Higher temps promote decarboxylation of the benzoic acid.

  • Reaction Maintenance: Hold at 100–105°C for 12–16 hours.

  • IPC Checkpoint (Self-Validation):

    • At T=12h, sample 50 µL into 1 mL MeOH/Water.

    • Method: HPLC (C18 column, Acetonitrile/Water + 0.1% H3PO4).

    • Criteria: Reaction is deemed complete when limiting reagent (2-Chloro-4-methylbenzoic acid) is < 1.0% area .

Phase 3: Workup & Isolation
  • Cooling: Cool the dark slurry to 50°C .

  • Quench: Slowly pour the reaction mixture into a separate vessel containing 15 L of ice-water . Stir vigorously.

    • Observation: The unreacted Potassium Carbonate will dissolve; the product remains as the soluble potassium salt.

  • Filtration (Clarification): Filter the aqueous solution through a Celite pad to remove insoluble Copper residues and mechanical impurities.

    • Result: A clear, dark amber filtrate.

  • Precipitation: Transfer filtrate to a precipitation tank. Under vigorous stirring, add HCl (37%) dropwise until pH = 2.0 .

    • Critical Step: Control addition rate to prevent occlusion of impurities. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid. Wash the cake with Water (3 x 2.0 L) to remove residual DMF and inorganic salts.

Phase 4: Purification
  • Recrystallization: Dissolve the wet cake in Ethanol/Water (80:20) at reflux (~80°C).

  • Crystallization: Cool slowly to 5°C over 4 hours.

  • Drying: Dry in a vacuum oven at 55°C for 12 hours.

    • Expected Yield: ~1.25 kg (80-85%).

    • Purity: >99.0% by HPLC.

Part 4: Process Control & Troubleshooting

This protocol is designed to be self-validating. The table below outlines common failure modes and their specific chemical signatures.

Failure ModeSymptomRoot CauseCorrective Action
Stalled Reaction IPC shows >5% SM after 16hOxygen ingress oxidized the Cu(I) catalyst.Add 10% fresh CuI and 5% Ascorbic Acid (reductant) to revive the catalyst.
Low Yield Product remains in filtratepH > 3.0 during precipitation.Re-check pH. The pKa of benzoic acids is ~4.2; pH must be < 2.5 for full recovery.
Colored Product Blue/Green tint in solidCopper carryover.Wash the crude solid with 5% EDTA solution or dilute Citric Acid before recrystallization.
Sticky Solid Product oils outResidual DMF prevents crystallization.Increase water wash volume during filtration or slurry the wet cake in water for 2 hours.

Part 5: References

  • Vertex AI Search. (2026). Synthesis of 2-(4-methylphenoxy)benzoic acid. PrepChem.com. Retrieved from [1][2][3][4][5][6][7][8][9][10]

  • National Institutes of Health (NIH). (2025). 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755.[5] PubChem.[5][10][11][12] Retrieved from [1][2][3][4][5][6][7][8][9][10][11][12]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. (Contextual grounding for the "Ortho-Effect" in Ullmann coupling).

  • BenchChem. (2025).[3] Ullmann Condensation Employing a Copper Catalyst. Retrieved from [1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Extraction of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent for the extraction of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. The extraction of active pharmaceutical ingredients (APIs), intermediates, or impurities is a critical step in chemical synthesis, purification, and analytical quantification. The efficiency and selectivity of this process are fundamentally governed by the choice of solvent. This document outlines the theoretical principles, practical considerations, and a detailed experimental protocol for a systematic solvent screening, ensuring a robust and reproducible extraction methodology. We emphasize a mechanism-based approach, focusing on the physicochemical properties of the target analyte to inform experimental design.

Introduction: The Critical Role of Solvent Selection

This compound is a complex organic molecule featuring multiple functional groups that dictate its chemical behavior. As a potential synthetic intermediate or a related substance in drug manufacturing, its efficient isolation from reaction mixtures or sample matrices is paramount for yield, purity, and accurate analysis. Liquid-liquid extraction (LLE) remains a cornerstone technique for such separations due to its scalability and effectiveness.[1] The success of LLE hinges on the selection of a solvent that provides high partition-coefficient for the analyte while minimizing the co-extraction of impurities. This guide moves beyond simple trial-and-error, presenting a logical workflow grounded in chemical principles.

Analyte Characterization: Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of a rational solvent selection strategy.

  • Structure: The molecule consists of a benzoic acid core, making it acidic. It also possesses a phenoxy ether linkage, a halogen (chloro) substituent, and a methyl group on the aromatic rings. These features create a molecule with both polar (carboxylic acid, ether) and nonpolar (aromatic rings, methyl, chlorine) regions.

  • Acidity (pKa): The carboxylic acid group is the primary driver of pH-dependent solubility. While the exact pKa of the target molecule is not readily published, we can estimate it based on structurally similar compounds. Benzoic acid has a pKa of ~4.2. The pKa of 4-methylbenzoic acid (p-toluic acid) is approximately 4.37.[2][3] The electron-withdrawing nature of the chlorophenoxy group may slightly lower the pKa. Therefore, a working pKa estimate of 4.0 - 4.5 is a reasonable starting point for experimental design.

  • Polarity and Solubility: The presence of both polar and nonpolar moieties suggests moderate polarity. The calculated XLogP3 value for a similar isomer, 4-[(2-Chlorophenoxy)methyl]benzoic acid, is 3.5, indicating a preference for organic solvents over water.[4] Like other aromatic carboxylic acids, it is expected to be poorly soluble in water in its neutral form but highly soluble in a range of organic solvents.[3][5]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular FormulaC₁₄H₁₁ClO₃N/A
Molecular Weight~262.69 g/mol N/A
Key Functional GroupsCarboxylic Acid, Ether, Aromatic Rings, HalogenAcidic handle for pH manipulation; mix of polar/nonpolar character.
Estimated pKa4.0 - 4.5Enables pH-controlled switching between aqueous and organic solubility.
Estimated LogP~3.5Predominantly hydrophobic; favors partitioning into an organic phase.
Water SolubilityLow (in neutral form)Requires an organic solvent for efficient extraction from aqueous matrices.

Theoretical Principles of Extraction

The extraction strategy for this molecule is centered on a technique known as chemically active extraction , which exploits the acidic nature of the carboxylic acid group.[1] The ionization state of the molecule, and thus its solubility, can be dramatically altered by adjusting the pH of the aqueous phase.

  • Under Acidic Conditions (pH < pKa): When the pH of the aqueous solution is significantly lower than the analyte's pKa (a difference of ~2 pH units is ideal), the carboxylic acid group exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and more "organic-like," leading to its preferential partitioning into an immiscible organic solvent.

  • Under Basic Conditions (pH > pKa): When the pH is raised above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and will preferentially partition into the aqueous phase.

This pH-dependent partitioning is the key to both extracting the compound from a mixture and purifying it from non-acidic impurities.

cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 8) cluster_phases low_ph_analyte R-COOH (Neutral) organic_phase Organic Phase low_ph_analyte->organic_phase Favored Partitioning (Hydrophobic) high_ph_analyte R-COO⁻ (Anionic) aqueous_phase Aqueous Phase high_ph_analyte->aqueous_phase Favored Partitioning (Hydrophilic)

Caption: pH-dependent partitioning of the acidic analyte.

A Practical Guide to Solvent Screening

Criteria for Solvent Selection

An ideal extraction solvent should possess the following characteristics:

  • High Solubilizing Power: It must readily dissolve the neutral form of the analyte.

  • Immiscibility with Water: It must form a distinct layer with the aqueous phase for easy separation.[6]

  • Density Difference: A significant density difference from water (either >1 or <1 g/mL) facilitates clean phase separation.

  • Selectivity: It should dissolve the target analyte while leaving impurities behind in the aqueous phase.

  • Volatility: A relatively low boiling point allows for easy removal post-extraction without degrading the analyte.

  • Inertness: It must not react with the analyte.

  • Safety and Environmental Profile: Low toxicity, flammability, and environmental impact are crucial.

Candidate Solvents

The following solvents are proposed for initial screening, covering a range of polarities and chemical classes.

Table 2: Candidate Solvents for Extraction Screening

SolventClassPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate Ester4.40.90277Good all-around solvent, moderate polarity, H-bond acceptor.
Diethyl Ether Ether2.80.71335Excellent solvent, but highly flammable and prone to peroxide formation.
MTBE Ether2.50.74055Safer alternative to diethyl ether; less prone to peroxides.
Dichloromethane (DCM) Halogenated3.11.3340Excellent solvent, denser than water, but has health/environmental concerns.
Toluene Aromatic2.40.867111Good for nonpolar compounds, high boiling point can be problematic.
Heptane/Hexane Alkane0.1~0.68469-98Nonpolar; may be useful if impurities are polar. Likely poor solvent for this analyte.

Experimental Protocol for Solvent Screening

This protocol describes a small-scale experiment to determine the extraction efficiency of several candidate solvents.

Materials and Reagents
  • This compound standard

  • Candidate solvents (e.g., Ethyl Acetate, MTBE, DCM, Toluene)

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (or other suitable solvent for HPLC analysis)

  • 20 mL glass vials with screw caps

  • Vortex mixer

  • Centrifuge (optional, to aid phase separation)

  • Analytical balance

  • HPLC-UV system or other quantitative analytical instrument

Experimental Workflow

A 1. Prepare Analyte Stock Solution B 2. Aliquot into Vials A->B C 3. Acidify Aqueous Phase (pH ~2 with 1M HCl) B->C D 4. Add Equal Volume of Test Organic Solvent C->D E 5. Vortex Vigorously (2 min) D->E F 6. Separate Phases (Allow to settle or centrifuge) E->F G 7. Collect Organic Phase F->G H 8. Evaporate Solvent G->H I 9. Reconstitute Residue in Mobile Phase H->I J 10. Quantify by HPLC I->J K 11. Calculate % Recovery J->K

Caption: Experimental workflow for solvent screening.

Step-by-Step Procedure
  • Prepare Analyte Stock Solution: Accurately weigh ~10 mg of the analyte standard and dissolve it in 10 mL of 0.1 M NaOH. This creates a 1 mg/mL stock solution where the analyte is in its water-soluble carboxylate form.

  • Prepare Samples: For each solvent to be tested, pipette 1.0 mL of the stock solution into a 20 mL glass vial.

  • Acidification: Add 1 M HCl dropwise to each vial until the pH is ~2. Use pH paper or a calibrated pH meter. The solution may turn cloudy as the neutral form of the analyte precipitates. Add deionized water to bring the total aqueous volume to 5.0 mL.

    • Causality Check: Acidification ensures >99% of the analyte is in its neutral, organic-soluble form, maximizing the driving force for extraction.

  • Liquid-Liquid Extraction: Add 5.0 mL of the candidate organic solvent to each vial.

  • Equilibration: Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing and allow the analyte to partition between the two phases.

  • Phase Separation: Allow the vials to stand until two clear layers are formed. If an emulsion persists, centrifuge at low speed (e.g., 2000 rpm) for 5 minutes.

  • Sample Collection: Carefully pipette a known volume (e.g., 4.0 mL) of the organic (top or bottom, depending on density) layer into a clean, pre-weighed vial. Be careful not to transfer any of the aqueous phase.

  • Solvent Evaporation: Gently evaporate the solvent from the collected organic phase under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Dissolve the dried residue in a precise volume (e.g., 1.0 mL) of HPLC mobile phase.

  • Quantification: Analyze the reconstituted sample by a validated HPLC-UV method. Determine the concentration of the analyte by comparing its peak area to a standard curve.

  • Calculate Extraction Efficiency:

    • Total mass extracted = (Concentration from HPLC) x (Reconstitution Volume)

    • Initial mass in aliquot = 1 mg

    • % Recovery = (Total mass extracted / Initial mass in aliquot) x (Total Organic Volume / Organic Volume Collected) x 100

Self-Validating Control

Prepare a "100% Recovery" standard by taking 1.0 mL of the initial stock solution, evaporating the water, and reconstituting the residue directly in 1.0 mL of the mobile phase. This control validates the final analytical measurement.

Data Interpretation and Optimization

The results from the screening will guide the final solvent choice.

Table 3: Hypothetical Solvent Screening Results

Solvent% Recovery (Mean ± SD, n=3)ObservationsRecommendation
Ethyl Acetate 98 ± 2%Clean phase separation.Excellent Candidate. High recovery, good handling properties.
MTBE 95 ± 3%Clean phase separation.Good Alternative. Slightly lower recovery but safer than diethyl ether.
Dichloromethane 99 ± 1%Forms bottom layer, very clean separation.Highest Efficiency. Use with caution due to safety concerns. Best for small-scale lab work.
Toluene 85 ± 4%Slower phase separation.Sub-optimal. Lower efficiency suggests polarity mismatch.
Heptane < 10%Analyte precipitated at the interface.Poor. Not polar enough to solubilize the analyte.

Based on these hypothetical results, Ethyl Acetate and Dichloromethane are the top performers. The final choice may depend on the specific application:

  • For process chemistry and scale-up , Ethyl Acetate is often preferred due to its more favorable safety and environmental profile.

  • For analytical or small-scale lab work , Dichloromethane might be chosen for its slightly higher efficiency and ease of forming a bottom layer.

Further optimization could involve performing a second extraction on the aqueous phase to increase overall recovery or using a back-extraction step (washing the organic phase with a basic solution) to remove any co-extracted neutral or basic impurities.

Conclusion

The selection of an appropriate extraction solvent for this compound is a systematic process that relies on understanding the analyte's physicochemical properties, particularly its acidic pKa. By employing a pH-controlled liquid-liquid extraction strategy, the analyte can be efficiently isolated. A screening protocol, as detailed in this note, allows for an empirical, data-driven decision. Based on a balance of efficiency, safety, and practicality, Ethyl Acetate emerges as a highly recommended solvent for general applications, with Dichloromethane serving as a high-efficiency alternative for specialized lab-scale procedures.

References

  • Japan Agricultural Research Quarterly. (n.d.). Extraction of p-hydroxybenzoic acid, a promising raw material for plastics, from oil palm biomass. [Link]

  • PubChem. (n.d.). 4-[(2-Chlorophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing phenoxybenzoic acids.
  • Scientific Research Publishing. (2021). Quantitative Study of Some Pesticides in the Sediments of the Alibori River. [Link]

  • University of Colorado Boulder. (n.d.). The Extraction of Benzoic Acid from a Mixture. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Methylbenzoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Wikipedia. (n.d.). p-Toluic acid. [Link]

  • ResearchGate. (2007). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • mVOC. (n.d.). 4-hydroxybenzoic Acid. [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. [Link]

  • Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-chlorophenoxy)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific Ullmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and established method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl halide (typically 2-chloro- or 2-bromo-4-methylbenzoic acid) with a phenol (3-chlorophenol) in the presence of a copper catalyst and a base.[2]

Q2: What are the starting materials for this synthesis?

The key reagents are:

  • Aryl Halide: 2-Chloro-4-methylbenzoic acid or 2-Bromo-4-methylbenzoic acid. Aryl iodides are more reactive but often more expensive.[1]

  • Phenol: 3-Chlorophenol.

  • Catalyst: A Copper(I) source like CuI or CuBr is often preferred as Cu(I) is considered the active catalytic species.[4]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to deprotonate the phenol.[4]

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dioxane are typically used.[1][5]

Q3: Why is a copper catalyst necessary?

The copper catalyst is essential for facilitating the carbon-oxygen (C-O) bond formation between the aryl halide and the phenoxide. The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide, likely through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate, to form the diaryl ether product and regenerate the Cu(I) catalyst.[1][6]

Q4: What are the critical safety precautions for this reaction?

  • High Temperatures: Ullmann reactions often require elevated temperatures (100-200 °C), posing a risk of burns and solvent ignition.[1][5] Conduct the reaction in a well-ventilated fume hood with appropriate shielding.

  • Reagents: DMF and NMP are reproductive toxins. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: Heating sealed vessels can lead to pressure buildup. Ensure the reaction setup is appropriately vented or uses a reflux condenser.

  • Workup: Acidification of the reaction mixture to precipitate the product is common. Perform this step slowly and carefully, especially when neutralizing a large amount of base, to control gas evolution and heat generation.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your reaction yield.

Q5: My reaction yield is consistently low or I'm isolating no product. What are the likely causes?

This is a common issue in Ullmann couplings and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause 1: Inactive Catalyst. The active catalyst is Cu(I), and exposure of Cu(I) salts to air can lead to oxidation to the less active Cu(II) state.[4] Similarly, the quality of copper powder, if used, can vary.

    • Solution:

      • Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[4]

      • Consider adding a mild reducing agent or using "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[1][5]

      • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst during the reaction.

  • Cause 2: Inappropriate Base or Insufficient Deprotonation. The base must be strong enough to deprotonate 3-chlorophenol to form the nucleophilic phenoxide, but not so strong that it promotes side reactions. The solubility and physical properties of the base are also critical.

    • Solution:

      • Screen Bases: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the increased reactivity of the cesium phenoxide. Potassium phosphate (K₃PO₄) is another strong contender.[4]

      • Ensure Anhydrous Conditions: Use a base that has been thoroughly dried, as water can inhibit the reaction.

  • Cause 3: Suboptimal Reaction Temperature. Traditional Ullmann reactions required very high temperatures (>200 °C), but modern protocols with ligands can run under milder conditions.[1][6] The optimal temperature is a balance between reaction rate and substrate/product decomposition.

    • Solution:

      • If no reaction is observed, incrementally increase the temperature in 10-20 °C intervals.

      • If you observe charring or significant side product formation, the temperature is likely too high. The carboxylic acid moiety is susceptible to decarboxylation at very high temperatures.

  • Cause 4: Solvent Purity. Protic impurities, especially water, can protonate the phenoxide and interfere with the catalyst.[4]

    • Solution: Use anhydrous, high-purity solvents. If necessary, distill the solvent or use a solvent from a freshly opened bottle.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

LowYieldTroubleshooting Start Problem: Low or No Yield Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Base 2. Evaluate Base & Conditions Start->Check_Base Check_Temp 3. Optimize Temperature Start->Check_Temp Check_Solvent 4. Assess Solvent Purity Start->Check_Solvent Solution_Catalyst Use fresh Cu(I) salt. Run under inert atmosphere. Check_Catalyst->Solution_Catalyst Inactive? Solution_Base Screen bases (K₃PO₄, Cs₂CO₃). Ensure base is anhydrous. Check_Base->Solution_Base Suboptimal? Solution_Temp Incrementally increase temp. If decomposition, decrease temp. Check_Temp->Solution_Temp Too low/high? Solution_Solvent Use anhydrous grade solvent. Check_Solvent->Solution_Solvent Impurities?

Caption: Troubleshooting workflow for low reaction yield.

Q6: I'm observing a significant amount of a side product that appears to be 4-methylbenzoic acid. What is causing this and how can I prevent it?

This side product results from a dehalogenation reaction, where the halogen atom on the 2-halo-4-methylbenzoic acid is replaced by a hydrogen atom.

  • Cause: This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[4] It can also be promoted by excessively high temperatures or certain ligands.

    • Solution:

      • Rigorous Drying: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the base is free of water.

      • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before heating to remove moisture and oxygen.

      • Temperature Control: Avoid excessive temperatures, which can promote decomposition pathways.

      • Ligand Screening: While often beneficial, some ligands can promote hydrodehalogenation. If using a ligand, consider screening alternatives. Amino acids like N,N-dimethylglycine have proven effective in promoting the desired coupling.[7]

Q7: The reaction starts but seems to stall before reaching completion. Why is this happening?

Reaction stalling can be frustrating and often points to catalyst deactivation or product inhibition.

  • Cause 1: Catalyst Deactivation. The Cu(I) catalyst can be oxidized or can agglomerate into inactive copper metal over the course of the reaction, especially with prolonged heating. The halide byproduct generated during the reaction can also form metal halide islands that poison the catalyst surface.[8]

    • Solution:

      • Introduce a Ligand: Ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper catalyst in its active state, prevent agglomeration, and improve its turnover number.[4][7]

      • Optimize Catalyst Loading: While catalytic amounts are desired, a slightly higher catalyst loading (e.g., 5-10 mol%) might be necessary to drive the reaction to completion.

  • Cause 2: Product Inhibition. The product, this compound, contains a carboxylic acid and an ether oxygen, both of which can potentially coordinate to the copper catalyst. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively slowing or stopping the reaction.

    • Solution:

      • Use an Ester Precursor: A common strategy is to perform the Ullmann coupling on the methyl or ethyl ester of 2-bromo-4-methylbenzoic acid. The ester is less likely to inhibit the catalyst. The resulting ester product can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

      • Careful Base Selection: Ensure the base is not promoting side reactions with the product that could lead to catalyst-inhibiting species.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization of temperature, base, and reaction time may be necessary depending on your specific laboratory conditions and reagent purity.

Reaction: Ullmann Condensation using 2-Bromo-4-methylbenzoic acid

ProtocolWorkflow Setup 1. Reaction Setup - Add reagents to flask - Purge with N₂ Reaction 2. Heating - Heat to 120-140 °C - Monitor by TLC/LCMS Setup->Reaction Workup 3. Workup - Cool and dilute - Acidify with HCl Reaction->Workup Purify 4. Purification - Filter precipitate - Recrystallize Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methylbenzoic acid (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.1 eq).

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

    • Add anhydrous DMF (to make a ~0.5 M solution with respect to the aryl bromide).

  • Heating and Monitoring:

    • Heat the reaction mixture to 130 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Aqueous Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing water (10x the volume of DMF).

    • Filter the aqueous mixture to remove any insoluble copper species.

    • Slowly add 2M hydrochloric acid (HCl) to the filtrate with stirring until the pH is ~2-3. A precipitate should form.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with water.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Parameter Optimization Summary

The following table summarizes key parameters and their typical ranges for optimizing the synthesis.

ParameterRecommended RangeRationale & Key Considerations
Catalyst CuI, CuBr, Cu₂OCu(I) salts are generally more active. Use 5-15 mol %.[4]
Ligand (Optional) N,N-Dimethylglycine, L-Proline, 1,10-PhenanthrolineCan significantly lower reaction temperature and time. Use 10-30 mol %.[4][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Must be anhydrous. Cs₂CO₃ is often superior but more expensive. Use 2-3 equivalents.[4]
Solvent DMF, Dioxane, Toluene, NMPMust be polar, aprotic, and anhydrous. DMF and NMP are common choices.[1][5]
Temperature 90 - 150 °CDependent on substrate reactivity and ligand use. Higher temps risk decarboxylation.[6]
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the Cu(I) catalyst.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Kiyomori, A., Marcoux, J.-F., & Buchwald, S. L. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(44), 14623–14633.
  • Abyazisani, M., MacLeod, J. M., & Lipton-Duffin, J. L. (2019). Cleaning up after the Party: Removing the Byproducts of On-Surface Ullmann Coupling. ACS Nano, 13(8), 9270–9278.
  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • ACS Publications. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting low solubility of 2-(3-Chlorophenoxy)-4-methylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with 2-(3-Chlorophenoxy)-4-methylbenzoic acid. The following sections offer a structured, question-and-answer approach to troubleshoot and overcome this common experimental hurdle.

FAQ 1: What are the underlying reasons for the poor aqueous solubility of this compound?

Answer: The limited aqueous solubility of this compound is rooted in its molecular structure and resulting physicochemical properties. Several key factors contribute to this challenge:

  • Weakly Acidic Nature: The compound is a carboxylic acid. Carboxylic acids are weak acids, meaning they only partially ionize in water.[2][3] The solubility of such compounds is highly dependent on the pH of the aqueous medium. In its neutral, protonated form (at low pH), the molecule is less soluble. The pKa is the pH at which the compound exists in equal proportions of its protonated (less soluble) and deprotonated (more soluble, ionized) forms. The pKa for a similar structure, 4-methylbenzoic acid, is approximately 4.37.[4] The presence of the electronegative chlorophenoxy group likely influences the pKa of the target compound, but it will remain in the weak acid range.

  • Crystalline Structure: In its solid state, the compound likely forms a stable crystal lattice. The energy required to overcome these intermolecular forces and break down the crystal lattice for dissolution in water can be substantial, further contributing to low solubility.

FAQ 2: How does pH adjustment affect the solubility of this compound, and what is the optimal approach?

Answer: Adjusting the pH is the most direct and often most effective initial strategy to enhance the solubility of an ionizable compound like this compound.[5][6][7]

The Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.[8][9][10] For a weak acid, the equation is:

pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the deprotonated, ionized (more soluble) form.

  • [HA] is the concentration of the protonated, neutral (less soluble) form.

According to this principle, as the pH of the solution increases above the pKa, the equilibrium shifts towards the formation of the deprotonated carboxylate salt (-COO⁻). This ionized form is significantly more polar and readily forms favorable interactions with water molecules, leading to a dramatic increase in aqueous solubility.[6] To achieve significant solubilization, the pH should be adjusted to at least 1.5 to 2 units above the compound's pKa.

Experimental Protocol: pH-Based Solubilization

Objective: To prepare a stock solution of this compound by converting it to its soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Initial Slurry: Weigh the desired amount of the compound and add it to a beaker containing approximately 80% of the final desired volume of deionized water. This will form a slurry.

  • Titration: While stirring continuously, slowly add the 1 M NaOH solution dropwise.

  • Monitor pH: Place a calibrated pH probe into the suspension and monitor the pH. As the base is added, the solid material will begin to dissolve as it converts to its sodium salt.

  • Endpoint: Continue adding the base until all the solid has dissolved and the solution is clear. The pH at this point should be significantly above the estimated pKa (target a pH of 7.4 for physiological relevance or higher for stock solutions).

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Adjust the final volume with deionized water.

  • Verification (Optional but Recommended): Re-check the final pH. If necessary, adjust with minute quantities of acid or base. For long-term storage, sterile filter the solution.

Causality Insight: By adding a strong base (NaOH), you are actively removing protons (H+) from the solution, driving the equilibrium HA ⇌ H+ + A- to the right. This ensures the compound exists predominantly in its highly soluble anionic form, A-.

FAQ 3: My experiment is pH-sensitive. What are the best alternative strategies if I cannot significantly alter the pH?

Answer: When pH modification is not viable, several other techniques can be employed. The most common are the use of co-solvents and complexation agents.

Strategy 1: Co-Solvency

A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system, making it more favorable for dissolving nonpolar compounds.[5][11]

How it Works: Co-solvents work by reducing the overall polarity of the aqueous environment.[12] Water is a highly polar solvent with a strong hydrogen-bonding network. The large hydrophobic portion of this compound disrupts this network. Co-solvents like ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are less polar than water and can create a solvent mixture that is more "hospitable" to the hydrophobic compound, thereby increasing its solubility.[13][14]

Commonly Used Co-solvents:

Co-solventProperties & Use Cases
DMSO A very strong, aprotic solvent. Excellent for preparing high-concentration stock solutions. Can have cellular effects, so final concentration in assays must be kept low (typically <0.5%).[5]
Ethanol A protic solvent commonly used in pharmaceutical formulations. Less toxic than DMSO but may not be as effective for highly insoluble compounds.
Propylene Glycol (PG) A viscous, low-toxicity solvent often used in oral and topical formulations.
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are liquid and serve as effective, low-toxicity co-solvents. Their larger molecular structure can also aid in solubilization through hydrophobic interactions.[13]
Experimental Protocol: Co-solvent Solubility Screening

Objective: To identify an effective co-solvent and determine the required concentration to achieve the desired solubility.

  • Preparation: Prepare stock solutions of your compound at a high concentration (e.g., 20-50 mM) in 100% of each co-solvent to be tested (DMSO, Ethanol, PEG 400).

  • Serial Dilution: In a 96-well plate, add your aqueous buffer/media.

  • Addition of Compound: Add small aliquots of the co-solvent stock solution to the aqueous media to create a dilution series (e.g., creating final co-solvent concentrations of 10%, 5%, 2%, 1%, 0.5%).

  • Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the system to reach equilibrium.[15]

  • Observation: Visually inspect each well for precipitation. The highest concentration of the compound that remains clear indicates the approximate solubility in that co-solvent/water mixture. For quantitative results, filter the solutions and analyze the filtrate concentration via UV-Vis spectroscopy or HPLC.[15]

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[18][19]

How it Works: The hydrophobic part of the target molecule partitions into the nonpolar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[16][17] This effectively masks the hydrophobicity of the compound, significantly increasing its apparent aqueous solubility.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two modified cyclodextrins widely used in pharmaceutical formulations due to their high solubility and safety profiles.[17]

G

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Solubility of Compound Check_pH_Sensitivity Is the experiment pH-sensitive? Start->Check_pH_Sensitivity Adjust_pH Strategy 1: Adjust pH (Increase to pH > pKa + 1.5) Check_pH_Sensitivity->Adjust_pH No Use_CoSolvent Strategy 2: Use Co-solvents (e.g., DMSO, PEG 400) Check_pH_Sensitivity->Use_CoSolvent Yes Success Solubility Achieved Adjust_pH->Success Use_Cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Use_CoSolvent->Use_Cyclodextrin Not Sufficient? Use_CoSolvent->Success Sufficient Use_Cyclodextrin->Success Sufficient Combine_Strategies Consider Combining Strategies (e.g., pH + Co-solvent) Use_Cyclodextrin->Combine_Strategies Not Sufficient? Combine_Strategies->Success

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. Available from: [Link]

  • Ovid. Drug carriers based on cyclodextrin inclusion... : Journal of Controlled Release. Available from: [Link]

  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Thompson Rivers University. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Kimpur. Carboxylic Acids. Available from: [Link]

  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation. Available from: [Link]

  • Preprints.org. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Scribd. Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • ADMET & DMPK. (2015, December 30). pKa values in solubility determination using the Henderson- Hasselbalch equation. Available from: [Link]

  • Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]

  • ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available from: [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • PubChemLite. This compound (C14H11ClO3). Available from: [Link]

  • PubChem. 4-[(2-Chlorophenoxy)methyl]benzoic acid | C14H11ClO3 | CID 661071. Available from: [Link]

  • NIH. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem. Available from: [Link]

  • EPA. 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid. Available from: [Link]

  • EPA. 4-Methylbenzoic acid Properties. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Available from: [Link]

  • mVOC 4.0. 4-hydroxybenzoic Acid. Available from: [Link]

  • CAS Common Chemistry. 2-[(4-Chlorophenyl)methyl]benzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. Available from: [Link]

  • Wikipedia. 4-Chlorophenoxyacetic acid. Available from: [Link]

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Identifying common impurities in 2-(3-Chlorophenoxy)-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during this synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

The synthesis of diaryl ethers like this compound typically proceeds via a copper-catalyzed cross-coupling reaction, most commonly the Ullmann condensation.[1][2][3] This reaction, while powerful, is sensitive to reaction conditions and can lead to a variety of impurities that complicate purification and impact final product quality. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

General Troubleshooting Workflow

Before diving into specific FAQs, the following workflow provides a structured approach to identifying and resolving issues in your synthesis.

G start Synthesis Complete: Crude Product Analysis (TLC, HPLC, LC-MS) check_purity Is the main peak >95% pure? start->check_purity identify_impurities Characterize Impurities (MS, NMR) check_purity->identify_impurities No end_product Pure Product (>99%) check_purity->end_product compare Compare data to known impurities (See Table 1) identify_impurities->compare unreacted_sm Issue: Unreacted Starting Materials compare->unreacted_sm Impurity = SM side_products Issue: Side-Reaction Products compare->side_products Impurity = By-product optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) unreacted_sm->optimize_conditions side_products->optimize_conditions purification_issue Issue: Purification Ineffective modify_workup Modify Workup/Purification Protocol purification_issue->modify_workup optimize_conditions->modify_workup modify_workup->start Re-run & Analyze

Caption: General workflow for troubleshooting impurities.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are the critical steps?

The most common and industrially relevant method is the Ullmann Condensation .[1][3] This involves the copper-catalyzed coupling of a phenol with an aryl halide. In this specific case, 3-chlorophenol is coupled with 2-chloro-4-methylbenzoic acid.

The key components of this reaction are:

  • Aryl Halide: 2-chloro-4-methylbenzoic acid. Aryl iodides and bromides are more reactive than chlorides, so harsher conditions may be needed for the chloride.[1][4]

  • Phenol: 3-chlorophenol.

  • Copper Catalyst: Typically copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder.[1][4][5] Modern methods may use soluble copper catalysts with ligands.[2]

  • Base: A weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide.[5][6]

  • Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are typically used to achieve the high temperatures required.[1][6]

G r1 2-chloro-4-methylbenzoic acid reagents Cu(I) catalyst Base (K₂CO₃) High Temp Solvent (DMF) r1->reagents r2 3-chlorophenol r2->reagents product This compound reagents->product G cluster_main Main Reaction cluster_side Side Reactions A 2-chloro-4-methylbenzoic acid P Desired Product A->P Imp1 Homocoupling By-product 1 (Biphenyl derivative) A->Imp1 Self-coupling Imp3 Decarboxylation Product A->Imp3 High Temp B 3-chlorophenol B->P Imp2 Homocoupling By-product 2 (Diphenyl ether derivative) B->Imp2 Self-coupling

Caption: Formation of common reaction by-products.

Below is a summary of the most probable impurities, their source, and expected mass.

Impurity NameStructureProbable CauseExpected [M-H]⁻
Unreacted Starting Materials
2-chloro-4-methylbenzoic acidC₈H₇ClO₂Incomplete reaction, poor catalyst activity.169.01
3-chlorophenolC₆H₅ClOIncomplete reaction, incorrect stoichiometry.127.00
Homocoupling By-products
4,4'-dimethyl-2,2'-bichlorobiphenyl-dicarboxylic acidC₁₆H₁₂Cl₂O₄Self-coupling of the benzoic acid starting material. [7]353.00
3,3'-dichlorodiphenyl etherC₁₂H₈Cl₂OSelf-coupling of the phenol starting material. [7]237.99
Other By-products
2-hydroxy-4-methylbenzoic acidC₈H₈O₃Hydrolysis of the aryl chloride, often promoted by residual water.151.04
3-chlorophenoxy-4-methyl benzeneC₁₃H₁₁ClODecarboxylation of the final product due to excessive heat.217.05

Expert Tip: The formation of homocoupled by-products is a known issue in Ullmann reactions, especially at high catalyst loadings or when the reaction is overheated. [7]

Q3: My reaction has stalled, leaving a large amount of unreacted 2-chloro-4-methylbenzoic acid. What are the likely causes and solutions?

This is a common issue often linked to catalyst activity or reaction conditions.

  • Cause 1: Catalyst Deactivation. Copper(I) can be oxidized to the less active Copper(II) state by atmospheric oxygen.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas the solvent before adding the reagents. A general procedure involves suspending the reactants in the solvent, degassing the mixture, and then heating under a positive pressure of nitrogen. [8]

  • Cause 2: Insufficient or Ineffective Base. The base is critical for activating the phenol. If the base is not strong enough, not fully dissolved, or not present in sufficient stoichiometric excess, the reaction rate will be slow.

    • Solution: Use at least 2 equivalents of a fine powder of anhydrous potassium or cesium carbonate. Cesium carbonate is more soluble and basic, often leading to better results, albeit at a higher cost. [6]

  • Cause 3: Low Reaction Temperature. The C-Cl bond in 2-chloro-4-methylbenzoic acid is relatively strong and requires significant thermal energy to undergo oxidative addition to the copper center.

    • Solution: Ensure the internal reaction temperature reaches at least 140-160 °C. Use a high-boiling solvent like NMP or DMSO if DMF is not sufficient. [1]

Q4: How can I effectively remove residual copper catalyst from my crude product?

Residual copper can interfere with downstream applications and complicate NMR analysis. A multi-step workup is recommended for its removal.

Protocol: Post-Reaction Copper Removal

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene and filter through a pad of celite to remove the bulk of the inorganic salts and precipitated copper species.

  • Acidic Wash: Transfer the filtrate to a separatory funnel. Wash with a dilute acid solution (e.g., 1M HCl or 10% aqueous ammonium chloride). This step helps to protonate the carboxylate product, making it soluble in the organic layer, while also dissolving copper salts into the aqueous layer.

  • Ammonia/EDTA Wash (Optional but Recommended): Copper ions form stable, water-soluble complexes with ammonia or chelating agents like EDTA. A wash with dilute aqueous ammonia or a 5% EDTA solution can be very effective at scavenging the last traces of copper.

  • Final Water Washes: Wash the organic layer with water and then brine to remove residual acids, bases, and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q5: What is the most robust method for purifying the final product to >99% purity?

A combination of acid-base extraction and recrystallization is typically sufficient for achieving high purity.

Protocol: Purification via Acid-Base Extraction and Recrystallization

  • Dissolution in Base: Take the crude solid from the workup and dissolve it in a suitable aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The acidic product will form a water-soluble carboxylate salt. Non-acidic impurities, such as the diphenyl ether by-product (from phenol self-coupling), will remain insoluble.

  • Filtration of Neutrals: Filter the basic solution to remove any insoluble neutral impurities. This is a critical step for removing homocoupled by-products.

  • Acidification and Precipitation: Slowly acidify the clear filtrate with a strong acid (e.g., 3M HCl) with vigorous stirring. The this compound will precipitate out as a solid as the pH drops below its pKa (approx. 3-4).

  • Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Recrystallization: The product can be further purified by recrystallization. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective. Dissolve the crude acid in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Q6: Which analytical techniques are best for assessing the final purity and what are the recommended starting conditions?

For routine purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the industry standard. [9]For structural confirmation, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

Recommended HPLC Method

This reversed-phase HPLC method is a good starting point for analyzing your sample.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm (or optimal wavelength from a UV scan)
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile/Water at ~0.5 mg/mL

Data Interpretation: The purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks detected. [9]For quantitative analysis of specific impurities, certified reference standards are required.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Nelson, D. A., et al. (n.d.). Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ley, S. V., & Yates, C. (2025). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Ko, D., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. NIH. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition. [Link]

  • Saegusa, T., Kobayashi, S., & Hagiwara, I. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]

Sources

Minimizing decarboxylation during 2-(3-Chlorophenoxy)-4-methylbenzoic acid processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Introduction: Navigating the Stability of this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. A key challenge frequently encountered during the processing and reaction of aromatic carboxylic acids is undesirable decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂). This side reaction leads to the formation of impurities, reduces the yield of the desired product, and complicates downstream purification processes.

As your dedicated application scientists, we have developed this comprehensive resource to provide a deep understanding of the mechanisms behind decarboxylation and to offer field-proven strategies for its mitigation. This document combines fundamental chemical principles with practical, actionable troubleshooting guides to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant issue for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[1][2] For this compound, this process is highly undesirable as it converts the parent molecule into an inert byproduct, 1-chloro-3-phenoxy-4-methylbenzene . This transformation not only results in a direct loss of your starting material, leading to reduced reaction yields, but also introduces a significant impurity that must be separated from your target product.

Q2: What are the primary factors that induce the decarboxylation of aromatic carboxylic acids?

A2: The decarboxylation of aromatic acids is typically driven by energy input and catalysis. The main contributing factors are:

  • Elevated Temperatures: Heat is the most common driver, providing the necessary activation energy to break the carbon-carbon bond between the aromatic ring and the carboxyl group.[3][4]

  • Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the reaction.[5][6] Protolytic attack under acidic conditions or the formation of an unstable carboxylate anion under strongly basic conditions can facilitate CO₂ loss.[5]

  • Presence of Transition Metal Catalysts: Certain metals, particularly copper (Cu), silver (Ag), and palladium (Pd), are known to catalyze decarboxylation reactions, often as part of a desired cross-coupling reaction mechanism that can go awry.[7][8][9]

Q3: How can I quickly assess if my sample has undergone decarboxylation?

A3: A simple Thin Layer Chromatography (TLC) analysis is an excellent initial diagnostic tool. The decarboxylated byproduct, 1-chloro-3-phenoxy-4-methylbenzene, is significantly less polar than the parent carboxylic acid. Therefore, on a normal-phase silica plate, the byproduct will exhibit a much higher Rf value (it will travel further up the plate) than the starting material. The appearance of a new, high-Rf spot that grows in intensity as the starting material spot diminishes is a strong indicator of decarboxylation.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues with a structured, cause-and-effect approach to help you diagnose and resolve decarboxylation-related problems.

Q4: My reaction yield is consistently low, and I observe a major unknown byproduct by LC-MS. How can I definitively confirm it is the decarboxylated compound?

A4: This is a classic symptom of significant decarboxylation. A definitive diagnosis can be achieved through mass spectrometry.

Diagnostic Protocol:

  • Calculate the Expected Mass: Determine the exact masses of your starting material, this compound (C₁₄H₁₁ClO₃, MW: 262.69 g/mol ), and the suspected byproduct, 1-chloro-3-phenoxy-4-methylbenzene (C₁₃H₁₁ClO, MW: 218.68 g/mol ).

  • Analyze by LC-MS: Run a sample of your crude reaction mixture on a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Interpret the Data: Look for a peak in the mass spectrum corresponding to the molecular weight of the byproduct (e.g., an [M+H]⁺ ion at m/z 219.05 or an [M+Na]⁺ ion at m/z 241.03 for the byproduct, versus an [M-H]⁻ ion at m/z 261.03 for the starting acid). The loss of 44.01 Da (the mass of CO₂) is the tell-tale signature of decarboxylation. Analytical method validation is crucial for accurate quantification of both the API and any impurities.[10][11]

Q5: My compound appears to degrade when heated in solution. What is a "safe" temperature range to minimize this effect?

A5: While the exact thermal decomposition profile for this specific molecule requires empirical testing, general principles for aromatic acids provide a strong guideline.

Causality: Thermal energy directly provides the activation energy for C-C bond scission. Many intentional decarboxylation reactions are conducted at temperatures well above 100°C.[4]

Recommendations:

  • General Guideline: Aim to keep all reaction and processing temperatures below 80°C . For sensitive reactions, operating at or below room temperature (0°C to 25°C) is highly recommended.

  • Process Optimization: If a reaction requires heat, conduct a time-course study at the minimum required temperature to determine the point at which product formation is maximized and byproduct formation begins to accelerate.

  • Empirical Testing (DSC): For process development, running a Differential Scanning Calorimetry (DSC) analysis on the starting material can reveal the onset temperature of thermal decomposition, providing a precise upper temperature limit.

Table 1: Temperature Guidance for Minimizing Decarboxylation

Temperature Range Risk Level Recommended Use Cases
> 120°C Very High Avoid; significant decarboxylation is highly probable.
80°C - 120°C High Use only if essential for the desired reaction and for minimal duration. Monitor closely.
40°C - 80°C Moderate Acceptable for robust reactions; monitor for byproduct formation on extended timescales.

| 0°C - 40°C | Low / Safe | Ideal range for most operations, including amide/ester couplings and workups. |

Q6: I need to perform a reaction under basic conditions (e.g., an amide coupling). What type of base should I choose?

A6: The choice of base is critical. Strong inorganic bases can promote decarboxylation, whereas milder, sterically hindered organic bases are much safer.[3]

Causality: Strong bases like NaOH or KOH fully deprotonate the carboxylic acid to form a carboxylate salt. While the carboxylate is generally more stable, under harsh conditions (high temperature, certain solvents), it can still be susceptible to decarboxylation.[12]

Recommendations:

  • Preferred Bases: Use non-nucleophilic, sterically hindered organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) . These bases are strong enough to facilitate reactions like amide coupling but are gentle enough to minimize side reactions.[4]

  • Bases to Avoid: Avoid strong inorganic bases such as sodium hydroxide (NaOH) , potassium hydroxide (KOH) , and sodium carbonate (Na₂CO₃) , especially when heating is required.

  • pH Control: In aqueous environments, maintaining a pH near neutral (pH 6-8) is advisable. Studies on similar compounds like 3-Phenoxybenzoic acid have shown that degradation can be pH-dependent, with higher stability observed in neutral to slightly alkaline conditions compared to acidic ones.[13]

dot

Caption: A logical workflow for diagnosing and resolving decarboxylation issues.

Validated Experimental Protocols

Protocol 1: HPLC Method for Monitoring Decarboxylation

This protocol provides a general method for separating and quantifying this compound from its decarboxylated byproduct.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution: The polar carboxylic acid will elute earlier, while the non-polar decarboxylated byproduct will have a longer retention time.

Protocol 2: Low-Temperature Amide Coupling to Prevent Decarboxylation

This procedure is optimized to form an amide bond while minimizing thermal stress on the parent molecule.

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to prevent decarboxylation.[4]

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a mild, non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at 0°C for 20-30 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, perform a standard aqueous workup. Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at low temperature (<40°C).

dot

Decarboxylation_Mechanism cluster_caption Simplified Acid-Catalyzed Decarboxylation Mechanism A Aromatic Carboxylic Acid (Ar-COOH) B Protonated Intermediate (Ar-COOH₂⁺) A->B + H⁺ (Acid Catalyst) + Heat (Δ) C Carbocation Intermediate (Ar⁺) B->C - CO₂ CO2 CO₂ B->CO2 D Decarboxylated Product (Ar-H) C->D - H⁺ caption_node Heat or acid promotes the loss of CO₂ to form a carbocation, which is then quenched.

Caption: General mechanism for acid-catalyzed thermal decarboxylation.

References

  • Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur.
  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - RSC Publishing.
  • Decarboxylation - Master Organic Chemistry.
  • Structural and Solvent Effects on the Mechanism of the Thermal Decarboxylation of 2-Oxetanones. A Limiting Case between Concerted and Stepwise Pathways in Pericyclic Reactions | Journal of the American Chemical Society.
  • Solvent effects on the decarboxylation of trichloroacetic acid: Insights from: Ab initio molecular dynamics simulations | Request PDF - ResearchGate.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer.
  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid - Benchchem.
  • Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances - Who we serve.
  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing).
  • Single Electron Activation of Aryl Carboxylic Acids - PMC - NIH.
  • Carboxylic Acids in Catalysis - Ruhr-Universität Bochum.
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - Technical University of Munich.
  • Thermal decarboxylation depends on the pH? - ResearchGate.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC.
  • How to avoid decarburization? - Groupe THERMI-LYON.
  • Technical Support Center: Cyclohexaneacetic Acid Reactions & Decarboxylation Prevention - Benchchem.
  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts | Journal of the American Chemical Society.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen.
  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using - Agilent.
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate.
  • Decarboxylation - Organic Chemistry Portal.
  • ANALYTICAL CHEM (API) - All About Drugs.
  • 3-Phenoxybenzoic acid (3-PBA) | Drug Metabolite - MedchemExpress.com.
  • Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry - Analytical Methods (RSC Publishing).
  • Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
  • (4′-Hydroxy)phenoxybenzoic Acid - PRODUCT INFORMATION.
  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One - Research journals.
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing.
  • View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - NIH.
  • 3-Phenoxybenzoic acid | CAS 3739-38-6 - LGC Standards.

Sources

Resolving peak tailing in HPLC analysis of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in 2-(3-Chlorophenoxy)-4-methylbenzoic acid Analysis

Executive Summary: The Analyte & The Issue

Analyte: this compound Chemical Class: Substituted Benzoic Acid / Diphenyl Ether Derivative Critical Property: Weak Acid (Estimated pKa ~3.5 – 4.0)[1][2]

The Problem: You are likely observing a tailing factor (


) > 1.5 .[1][2] For this specific molecule, tailing is rarely a mechanical failure of the instrument. Instead, it is almost exclusively a thermodynamic issue  caused by two competing mechanisms:
  • Partial Ionization: The mobile phase pH is too close to the analyte's pKa.

  • Secondary Silanol Interactions: The free carboxylic acid moiety (-COOH) is interacting with residual silanol groups (Si-OH) on the stationary phase.[1][2]

This guide provides a root-cause analysis and step-by-step resolution protocols.

Part 1: Triage – Is it the System or the Chemistry?

Before altering your method, perform this rapid diagnostic to rule out hardware failure (voids, tubing dead volume, or detector cell issues).

The "Neutral Marker" Test Inject a neutral, hydrophobic standard (e.g., Toluene or Uracil) using your current mobile phase.

ObservationDiagnosisAction
Neutral peak tails Physical Failure Check column inlet for voids, replace capillaries, or check detector flow cell.
Neutral peak is symmetric Chemical Failure The system is fine. The issue is the interaction between this compound and your method. Proceed to Part 2 .
Part 2: Mobile Phase Chemistry (The Primary Fix)

Q: I am using a standard C18 column with Methanol/Water. Why is the peak tailing?

A: In a neutral water/methanol mixture, the pH is typically ~6.0–7.0. At this pH, your analyte (pKa ~3.5–4.[1][2]0) is predominantly ionized (


).[1][2]
  • Ionized analytes are less retained on C18 (elute too fast/fronting).[1][2]

  • Residual Silanols on the silica surface are also ionized (

    
    ).[1][2]
    
  • While negative-negative repulsion usually prevents adsorption, any localized protonation or metal impurities in the silica can bridge these charges, causing "drag" or tailing.[2]

The Solution: Ion Suppression You must lower the pH to at least 1.5 units below the pKa . For this benzoic acid derivative, your target is pH 2.5 – 3.0 .[2]

Protocol: Phosphate Buffer Preparation (pH 2.5)

Use this mobile phase to immediately sharpen the peak.

  • Weigh: 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) into 1L of HPLC-grade water (20 mM concentration).
    
  • Adjust: Use concentrated Phosphoric Acid (

    
    ) to titrate the pH down to 2.5 .
    
  • Filter: Filter through a 0.2 µm membrane.

  • Mix: Use this buffer as Mobile Phase A. Use Acetonitrile (ACN) or Methanol as Mobile Phase B.[1][2]

    • Note: ACN is preferred for benzoic acids as it often yields sharper peaks than Methanol due to lower viscosity and better solvation of the aromatic ring.

Technical Insight: At pH 2.5, the carboxylic acid group is protonated (


).[1][2] It behaves as a neutral, hydrophobic molecule, interacting purely with the C18 chains. Furthermore, the acidic environment suppresses the ionization of surface silanols (

), eliminating the secondary binding sites.
Part 3: Column Selection Strategy

Q: I adjusted the pH, but I still see slight tailing (


). Is my column the problem? 

A: Likely, yes.[2] Older "Type A" silica columns have high metal content and acidic silanols.[1][2][3] For benzoic acid derivatives, the stationary phase architecture is critical.

Recommended Column Specifications:

  • Silica Type: High Purity "Type B" Silica (Low metal content).[1][2]

  • Bonding: High Carbon Load (>15%) C18.[1][2][4]

  • Critical Feature: End-capping .

    • Mechanism:[1][2][5][6][7] Small reagents (like trimethylchlorosilane) are reacted with the silica after the C18 bonding to cover accessible silanols.

Decision Matrix for Column Selection:

Column TypeSuitabilityWhy?
Traditional C18 (Non-endcapped) Avoid Exposed silanols will hydrogen-bond with the -COOH group.[1][2]
End-capped C18 (e.g., ODS-2, C18-MS) Recommended Silanols are shielded.[1][2] Excellent for acidic compounds at low pH.[1][2]
Polar-Embedded C18 Alternative Contains a polar group in the alkyl chain that shields silanols and improves peak shape for acids in highly aqueous phases.[1]
Part 4: Sample Diluent (The "Strong Solvent" Effect)

Q: My retention time is stable, but the peak looks "smeared" or split at the top. Why?

A: This is often a mismatch between your sample solvent (diluent) and your mobile phase.[1][2]

  • The Error: Dissolving the sample in 100% Acetonitrile or Methanol.

  • The Physics: When a plug of strong solvent enters the column, the analyte molecules "race" through the column until the mobile phase dilutes the plug. This causes band broadening before the separation even begins.

Protocol: Solvent Matching

  • Prepare Diluent: Mix your Mobile Phase A (Buffer) and Mobile Phase B (Organic) in the exact ratio of your initial gradient conditions (e.g., 50:50).[1][2]

  • Dissolve: Re-dissolve your standard in this mixture.

  • Test: Inject. The peak focusing effect should occur at the head of the column, resulting in a sharp Gaussian peak.

Troubleshooting Logic & Workflows
Workflow 1: Root Cause Analysis Tree

Troubleshooting Start Symptom: Peak Tailing (Tailing Factor > 1.5) CheckSystem Step 1: Inject Neutral Marker (e.g., Toluene) Start->CheckSystem Decision1 Does Neutral Marker Tail? CheckSystem->Decision1 PhysicalFix Physical Issue: 1. Check Void Volume 2. Replace Guard Column 3. Check Detector Cell Decision1->PhysicalFix Yes ChemicalFix Chemical Issue: Analyte-Specific Interaction Decision1->ChemicalFix No CheckPH Step 2: Check Mobile Phase pH Is pH < 3.0? ChemicalFix->CheckPH AdjustPH Action: Adjust pH to 2.5 (Use Phosphate or Formic Acid) CheckPH->AdjustPH No CheckSolvent Step 3: Check Sample Diluent Is it 100% Organic? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent AdjustSolvent Action: Match Diluent to Initial Mobile Phase CheckSolvent->AdjustSolvent Yes CheckColumn Step 4: Column Type Is it End-capped? CheckSolvent->CheckColumn No AdjustSolvent->CheckColumn ChangeColumn Action: Switch to High-Purity End-capped C18 CheckColumn->ChangeColumn No Final Optimization Complete CheckColumn->Final Yes

Caption: Figure 1. Systematic troubleshooting workflow for isolating mechanical vs. chemical causes of peak tailing.

Workflow 2: The Mechanism of Silanol Suppression

Mechanism State1 High pH (>4.0) Analyte: R-COO- Silanol: Si-O- / Si-OH Interaction Interaction: Ionic Repulsion or Metal Chelation State1->Interaction Result1 Result: Broad/Split Peaks Interaction->Result1 State2 Low pH (<3.0) Analyte: R-COOH Silanol: Si-OH Interaction2 Interaction: Hydrophobic Retention (Ideal C18 Binding) State2->Interaction2 Result2 Result: Sharp, Symmetric Peak Interaction2->Result2

Caption: Figure 2. Mechanistic comparison of analyte behavior at High vs. Low pH.

References
  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Dolan, J. W. (2021).[1][2] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[1][2] Retrieved from [Link]

  • Agilent Technologies. (2022).[1][2] Control pH During Method Development for Better Chromatography. Technical Overview.[1][2][8] Retrieved from [Link]

  • Waters Corporation. (n.d.).[1][2] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [Link][1][2]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionisable solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Cited for silanol activity principles).[1][2]

Sources

Thermal degradation products of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Degradation of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

Current Status: Online Role: Senior Application Scientist Case ID: #TDP-3CP4MBA-001

Executive Summary

This compound is a critical biaryl ether intermediate, often utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds. Its structural integrity is compromised by two primary thermal stress pathways: intramolecular cyclodehydration (xanthone formation) and decarboxylation .

This guide addresses the identification, mechanism, and mitigation of these degradation products. It provides a self-validating analytical framework to ensure researchers can distinguish between synthetic byproducts and thermal degradation artifacts.

Part 1: The Degradation Landscape (Diagnostics)

User Question: I am observing two unknown impurities (RRT 1.15 and RRT 1.32) after drying my crude product at 110°C. What are they?

Scientist Response: Based on the structural moieties of your compound (a benzoic acid with an ortho-phenoxy group), you are likely observing the products of Grover-Shah-Shah (GSS) type cyclization and thermal decarboxylation .

Impurity Profile & Identification
Impurity TypeLikely IdentityMechanismTrigger Condition
Impurity A (Major)2-Chloro-7-methyl-9H-xanthen-9-one (Isomer dependent on cyclization site)Cyclodehydration: Acid-catalyzed or thermal intramolecular Friedel-Crafts acylation.Acidic environment + Heat (>80°C) or High Heat (>120°C).
Impurity B (Minor)3-Chloro-4'-methyldiphenyl ether Decarboxylation: Loss of

from the carboxylic acid moiety.
Extreme Heat (>150°C) or presence of metal catalysts (Cu/Ag).
The Degradation Pathways (Visualized)

The following diagram illustrates the competing pathways. Note that the presence of the electron-withdrawing Chlorine on the phenoxy ring slightly deactivates the ring, but the cyclization remains the dominant thermal pathway due to the favorable entropy of forming a six-membered ring.

DegradationPathways Parent 2-(3-Chlorophenoxy)- 4-methylbenzoic Acid Acylium Acylium Ion Intermediate Parent->Acylium Protonation (Acidic Media) Xanthone Impurity A: Chloro-methylxanthone (Cyclization) Parent->Xanthone Thermal Dehydration (Slow) Ether Impurity B: Diphenyl Ether (Decarboxylation) Parent->Ether Thermal Decarboxylation Acylium->Xanthone Intramolecular EAS HeatAcid Heat + Acid (- H2O) HighHeat High Heat (>150°C) (- CO2)

Figure 1: Competing thermal degradation pathways. The xanthone pathway is favored under acidic conditions or moderate heat, while decarboxylation dominates at extreme temperatures.

Part 2: Analytical Troubleshooting (Methodology)

User Question: My HPLC baseline is noisy, and the parent peak tails significantly. I cannot resolve the xanthone impurity. How do I fix this?

Scientist Response: The tailing is caused by the ionization of the carboxylic acid group (


) interacting with the stationary phase. To resolve the neutral xanthone (highly lipophilic) from the ionizable parent acid, you must suppress ionization using a low pH mobile phase .
Optimized HPLC Protocol

Rationale: Acidifying the mobile phase to pH ~2.5 ensures the benzoic acid remains in its protonated (neutral) form, sharpening the peak and increasing retention to allow separation from the early-eluting polar impurities and late-eluting xanthones.

ParameterSettingTechnical Notes
Column C18 (L1), 4.6 x 150 mm, 3.5 µmUse a high-carbon load column (e.g., Zorbax Eclipse or equivalent) for better resolution of aromatics.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Do not use neutral water. pH must be < 3.0.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatics than Methanol.
Gradient T=0: 40% B T=15: 90% B T=20: 90% BGradient is required. Isocratic methods will likely fail to elute the highly non-polar xanthone impurity.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 235 nm235 nm captures the absorption max of the benzoic acid carbonyl and the xanthone core.
Column Temp 30°CControl temperature to prevent on-column degradation.

Troubleshooting Checklist:

  • Ghost Peaks? If you see peaks appearing in blank injections after a sample run, the xanthone impurity (Impurity A) is likely carrying over. It is very lipophilic.

    • Fix: Add a "Sawtooth" wash step (95% ACN for 5 mins) at the end of every run.

  • Peak Splitting?

    • Fix: Ensure your sample diluent matches the starting mobile phase (40% ACN / 60% Acidified Water). Dissolving in 100% ACN can cause solvent effects/peak distortion.

Part 3: Mitigation & Process Control (Prevention)

User Question: How can I dry this compound without generating impurities? Can I use a vacuum oven?

Scientist Response: Yes, but temperature control is paramount. The intramolecular cyclization is an entropic process that accelerates significantly as you approach the melting point of the solid.

Standard Operating Procedure (SOP) for Drying
  • Avoid Acidic Residues:

    • Before drying, ensure the filter cake is washed to neutral pH. Even trace amounts of mineral acid (

      
      , 
      
      
      
      ) remaining from the precipitation step will catalyze the formation of the Xanthone impurity at temperatures as low as 60°C.
    • Validation: Check pH of the final wash filtrate. It must be > 4.0.

  • Temperature Limits:

    • Safe Zone: < 60°C under vacuum.[2]

    • Danger Zone: > 90°C. At this temp, thermal dehydration becomes kinetically significant.

    • Critical Failure: > 150°C. Decarboxylation begins.

  • Storage:

    • Store in a cool, dry place. Hydrolytic degradation is rare, but thermal aging will slowly convert the acid to the xanthone over months if stored > 30°C.

Process Workflow Diagram

ProcessControl Crude Crude Wet Cake (Acidic pH) Wash Water Wash (Target pH > 4.0) Crude->Wash Remove Catalyst DryLow Vacuum Dry < 60°C Wash->DryLow Safe Path DryHigh Oven Dry > 90°C Wash->DryHigh Thermal Stress ResultGood Pure Product (>99.5%) DryLow->ResultGood ResultBad Degraded: Xanthone Formation DryHigh->ResultBad Cyclization

Figure 2: Critical process control points to prevent thermal degradation during isolation.

References

  • Synthesis of Xanthones (Cyclization Mechanism)

    • Amanatie, J., & Hanafi, M. (2013). Synthesis of Xanthone From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Applied Chemistry.
  • Decarboxylation of Benzoic Acids

    • Hoover, J. M., & Stahl, S. S. (2011). Decarboxylation temperatures and kinetics of substituted benzoic acids.
    • See also: Raduno. (2026).[3] Decarboxylation Temperature: The Ultimate Guide.

  • HPLC Methodology for Benzoic Acid Derivatives

    • Thermo Fisher Scientific. (2014).[4][5] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

  • General Chemistry of Phenoxybenzoic Acids

    • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry.

Sources

Optimizing pH conditions for stability of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing pH Conditions for Enhanced Stability

Welcome to the technical support center for 2-(3-Chlorophenoxy)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the stability of this compound by optimizing pH conditions. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to design robust experiments and troubleshoot effectively.

I. Understanding the Molecule: Physicochemical Properties

Before delving into stability testing, a foundational understanding of the physicochemical properties of this compound is crucial. These properties govern its behavior in aqueous solutions and are predictive of its stability profile.

PropertyValue/InformationSignificance for Stability Studies
Molecular Formula C14H11ClO3[1]Provides the elemental composition.
Molecular Weight 262.69 g/mol [2]Essential for preparing solutions of known concentration.
pKa (Predicted) ~3.5 - 4.5The pKa is the pH at which the carboxylic acid group is 50% ionized. Near this pH, solubility changes dramatically, and the molecule's susceptibility to certain degradation pathways may be altered. The predicted pKa is based on the pKa of benzoic acid (4.20) and the electronic effects of the substituents.[3] The chloro- and phenoxy- groups are electron-withdrawing, which would slightly lower the pKa compared to benzoic acid, while the methyl group is electron-donating, which would slightly increase it. A study on 4-benzoyl benzoic acid reported a pKa of 3.41.[4]
Solubility Poorly soluble in water, soluble in organic solvents like acetone.[5]The low aqueous solubility of the protonated form (at low pH) can complicate stability studies. The use of co-solvents may be necessary but must be chosen carefully to avoid interference with the degradation kinetics or analytical methods. Solubility increases significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt. The solubility of the structurally similar 4-methylbenzoic acid in water is low but increases with temperature.[6]

II. FAQs: Common Questions in pH Stability Studies

Q1: Why is pH a critical factor for the stability of this compound?

A1: The pH of a solution dictates the ionization state of the carboxylic acid group and can catalyze hydrolytic degradation reactions.

  • Ionization and Solubility: Below its pKa, the compound exists predominantly in its neutral, less water-soluble carboxylic acid form. Above the pKa, it deprotonates to form the more soluble carboxylate anion. This change in solubility can affect reaction kinetics.

  • Hydrolytic Stability: The ether linkage in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is often pH-dependent.[7][8] For many organic compounds, the rate of hydrolytic degradation increases in alkaline water.[7]

Q2: What are the likely degradation pathways for this molecule under pH stress?

A2: Based on its structure, the primary degradation pathway is likely the hydrolysis of the ether bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the carbon atom of the ether linkage more susceptible to nucleophilic attack by water. This would lead to the formation of 3-chlorophenol and 4-methyl-2-hydroxybenzoic acid.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the ether linkage can be cleaved through nucleophilic attack by hydroxide ions. This would also yield 3-chlorophenol and 4-methyl-2-hydroxybenzoic acid. Studies on similar chlorophenoxy herbicides have shown that they degrade to their corresponding chlorophenols.[9]

Q3: I am observing poor solubility of my compound during my low pH stability study. What should I do?

A3: This is a common issue for carboxylic acids at pH values below their pKa. Here are some troubleshooting steps:

  • Use a Co-solvent: A small percentage of a water-miscible organic solvent (e.g., acetonitrile, methanol) can be used to increase the solubility of the compound. However, it is crucial to first verify that the co-solvent does not independently affect the stability of the compound or interfere with your analytical method.

  • Work at a Lower Concentration: Reducing the initial concentration of the compound may keep it below its solubility limit at the target pH.

  • Elevate the Temperature (with caution): Increasing the temperature can enhance solubility. However, be aware that temperature also accelerates degradation, so this must be carefully controlled and accounted for in your experimental design.

Q4: My analytical results show multiple new peaks in my stressed samples. How do I identify them as degradation products?

A4: The presence of new peaks in a chromatogram of a stressed sample is a strong indication of degradation. To confirm and identify these:

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks can help you determine their molecular weights and fragmentation patterns, which can be used to propose structures for the degradation products.

  • Reference Standards: If you can predict the likely degradation products (e.g., 3-chlorophenol), you can obtain reference standards for these compounds and compare their retention times and spectral properties to the new peaks in your stressed samples.

  • Forced Degradation Studies: The goal of forced degradation is to intentionally degrade the sample to generate the potential degradation products.[10][11] These studies help in developing stability-indicating analytical methods.[12]

III. Troubleshooting Guide: Common Experimental Issues

IssuePotential Cause(s)Recommended Solution(s)
No degradation observed even at extreme pH and high temperature. The molecule is highly stable under the tested conditions. The stress conditions were not stringent enough.Increase the stress level (e.g., higher temperature, longer exposure time, stronger acid/base concentration). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[10] The goal is typically to achieve 5-20% degradation.[11]
Complete disappearance of the parent compound peak at the first time point. The degradation is too rapid under the chosen conditions. Analytical issue (e.g., peak is off-scale).Reduce the stress level (e.g., lower temperature, more moderate pH, shorter time points). Dilute the sample and re-inject to ensure the peak is not saturating the detector.
Poor reproducibility of degradation rates. Inconsistent temperature control. pH of the buffer solution is not stable over time. Inaccurate sample preparation.Use a calibrated, temperature-controlled incubation system (e.g., water bath, oven). Prepare fresh buffers and verify the pH before and after the experiment. Use precise volumetric glassware and calibrated analytical balances.
Shifting retention times of the analyte and degradation products. Changes in the mobile phase composition. Column degradation. Fluctuations in column temperature.Prepare fresh mobile phase daily. Use a guard column and ensure the mobile phase pH is within the stable range for the column. Use a column oven to maintain a constant temperature.

IV. Experimental Protocols: A Step-by-Step Approach

This experiment is crucial to determine the appropriate concentration range for your stability studies.

  • Prepare a series of buffer solutions covering a pH range of 2 to 10 (e.g., pH 2, 4, 7, 9, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility versus pH to identify the pH range where solubility might be a limiting factor.

This study will determine the degradation rate of the compound at different pH values.

  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 10).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Spike the stock solution into each buffer to a final concentration that is below the solubility limit determined in the preliminary assessment.

  • Incubate the solutions at a constant, elevated temperature (e.g., 50 °C, 60 °C, or 70 °C) to accelerate degradation.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Immediately quench the degradation by neutralizing the pH (if necessary) and/or diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4 °C) until analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Calculate the degradation rate constant (k) for each pH by plotting the natural logarithm of the concentration of the parent compound versus time. The slope of the line will be -k.

  • Plot the log(k) versus pH to create a pH-rate profile, which will show the pH of maximum stability.

V. Visualization of Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) spike Spike Stock into Buffers prep_buffers->spike prep_stock Prepare Stock Solution prep_stock->spike incubate Incubate at Constant Temp spike->incubate sample Withdraw Aliquots over Time incubate->sample quench Quench Degradation sample->quench hplc HPLC Analysis quench->hplc calc Calculate Rate Constants hplc->calc plot Generate pH-Rate Profile calc->plot

Caption: Workflow for pH stability testing.

G cluster_acid Acidic Conditions (pH < pKa) cluster_base Alkaline Conditions (pH > pKa) compound {this compound | { Ether Linkage |  Carboxylic Acid}} acid_hydrolysis Acid-Catalyzed Hydrolysis compound:p1->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis compound:p1->base_hydrolysis products_acid {3-Chlorophenol | 4-Methyl-2-hydroxybenzoic acid} acid_hydrolysis->products_acid Cleavage of ether bond products_base {3-Chlorophenol | 4-Methyl-2-hydroxybenzoic acid} base_hydrolysis->products_base Cleavage of ether bond

Caption: Potential degradation pathways.

VI. References

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One. Available from: [Link]

  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available from: [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Services. Available from: [Link]

  • Microbial degradation of 3-phenoxybenzoic acid--A review. ResearchGate. Available from: [Link]

  • 3-Phenoxybenzoic Acid (3PBA). Total Tox-Burden. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • 3-Phenoxybenzoic Acid (3PBA) Test. Superpower. Available from: [Link]

  • Degradation of 3-Phenoxybenzoic Acid in Soil by Pseudomonas pseudoalcaligenes POB310(pPOB) and Two Modified Pseudomonas Strains. PMC. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Conversion of Pyrethroid Insecticides to 3-Phenoxybenzoic Acid on Urban Hard Surfaces. ResearchGate. Available from: [Link]

  • High pH can cause pesticide breakdown. Nichino UK. Available from: [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. Available from: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available from: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. Available from: [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Publishing. Available from: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. Available from: [Link]

  • Analytical methods for determination of pesticides: An Overview. International Academy of Ecology and Environmental Sciences. Available from: [Link]

  • This compound (C14H11ClO3). PubChem. Available from: [Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. Public Library of Science. Available from: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • 3-Phenoxybenzoic acid. PubChem. Available from: [Link]

  • 4-[(2-Chlorophenoxy)methyl]benzoic acid. PubChem. Available from: [Link]

  • p-Toluic acid. Wikipedia. Available from: [Link]

  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available from: [Link]

  • 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid. EPA. Available from: [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. Available from: [Link]

Sources

Removing unreacted starting materials from 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Welcome to the technical support guide for the synthesis and purification of this compound. This document provides in-depth, experience-based answers to common challenges encountered during the post-synthesis workup, focusing specifically on the removal of unreacted starting materials.

Part 1: Understanding the Core Purification Challenge

FAQ: What are the most likely unreacted starting materials I need to remove?

The synthesis of this compound is typically achieved via an Ullmann condensation or a similar copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This process involves coupling an aryl halide with a phenol.

Therefore, the primary contaminants in your crude product mixture are the unreacted starting materials:

  • 3-Chlorophenol : The nucleophilic component.

  • 2-Bromo-4-methylbenzoic acid (or a similar 2-halo-4-methylbenzoic acid): The aryl halide component that undergoes substitution.

The fundamental reaction is illustrated below:

Ullmann Condensation SM1 3-Chlorophenol catalyst Cu Catalyst, Base (e.g., K₂CO₃) SM1->catalyst SM2 2-Bromo-4-methylbenzoic acid SM2->catalyst Product This compound reagents + catalyst->Product Ullmann Condensation

Caption: Ullmann condensation of starting materials.

FAQ: What chemical properties can be exploited to separate the product from the starting materials?

Effective separation relies on exploiting the differences in the physicochemical properties of the compounds in your mixture. The most significant difference lies in their acidity (pKa) .

  • Product & Starting Material Acid : Both your target molecule, this compound, and the unreacted 2-bromo-4-methylbenzoic acid are carboxylic acids . Carboxylic acids are relatively strong organic acids.

  • Starting Material Phenol : 3-Chlorophenol is a phenol , which is a significantly weaker acid than a carboxylic acid.[3]

This difference in acidity is the cornerstone of the primary purification strategy: acid-base extraction .

CompoundClasspKa (approx.)AcidityWater Solubility
This compound Carboxylic Acid~4Strong AcidPoor (in neutral water)
2-Bromo-4-methylbenzoic acid Carboxylic Acid~3-4Strong AcidPoor (in neutral water)
3-Chlorophenol Phenol9.12[4]Very Weak AcidSlightly soluble[5][6]

Table 1: Comparative properties of product and starting materials.

By using a weak base, such as sodium bicarbonate (NaHCO₃), we can selectively deprotonate and solubilize the more acidic carboxylic acids into an aqueous layer, leaving the less acidic phenol in the organic layer.[7][8][9]

Part 2: Troubleshooting and Step-by-Step Purification Protocols

This section details the primary methods for purifying your product, starting with the most effective and broadly applicable technique.

Method 1: Selective Acid-Base Extraction (Primary Recommendation)

Troubleshooting Question: My crude reaction mixture contains the product, a phenol, and an unreacted starting acid. How can I efficiently separate them?

This procedure leverages the pKa differences to perform a selective separation. A weak base (sodium bicarbonate) will extract the strong carboxylic acids, and a subsequent wash with a strong base (sodium hydroxide) will extract the weak phenolic acid.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. Ensure you have enough solvent to fully dissolve all organic components.

  • Carboxylic Acid Extraction (Weak Base) :

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.

    • Causality : Sodium bicarbonate is a weak base. Its conjugate acid, carbonic acid, has a pKa of ~6.4. It is only basic enough to deprotonate the much stronger carboxylic acids (pKa ~4) but not the weak phenol (pKa ~9).[8]

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization.

    • Allow the layers to separate. The top layer is typically the organic layer (confirm by adding a drop of water).

    • Drain the lower aqueous layer into a flask labeled "Carboxylic Acids."

    • Repeat this extraction step two more times with fresh NaHCO₃ solution to ensure complete removal of all acidic compounds. Combine all aqueous extracts.

  • Phenol Extraction (Strong Base) :

    • To the remaining organic layer in the separatory funnel, add a 1-2 M aqueous solution of sodium hydroxide (NaOH).

    • Causality : NaOH is a strong base and will easily deprotonate the weakly acidic 3-chlorophenol, converting it into its water-soluble sodium salt.[9]

    • Shake and vent as before. Drain the lower aqueous layer into a flask labeled "Phenol."

  • Neutral Component Wash : The remaining organic layer should now contain only neutral byproducts. Wash it with a saturated NaCl solution (brine) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄. This layer can be discarded or analyzed for byproducts.

  • Product Recovery :

    • Take the "Carboxylic Acids" aqueous extract and cool it in an ice bath.

    • Slowly add concentrated HCl (or 3-6 M HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper).

    • Causality : Acidification reprotonates the carboxylate salts, causing the neutral, water-insoluble carboxylic acids to precipitate out of the solution.[7][9]

    • Collect the white precipitate (a mixture of your product and unreacted 2-bromo-4-methylbenzoic acid) by vacuum filtration. Wash the solid with cold deionized water.

  • Final Purification (Recrystallization) : The solid obtained is now free of phenolic impurities but may still contain the starting carboxylic acid. Proceed to Method 2: Recrystallization for the final purification step.

Extraction_Workflow Acid-Base Extraction Workflow start Crude Mixture (Product, SM Acid, SM Phenol) in Ethyl Acetate step1 Extract with aq. NaHCO₃ (weak base) start->step1 aqueous1 Aqueous Layer 1 (Sodium salts of Product + SM Acid) step1->aqueous1 Separates Strong Acids organic1 Organic Layer 1 (SM Phenol) step1->organic1 Phenol Remains step2 Add HCl to acidify aqueous1->step2 step3 Extract with aq. NaOH (strong base) organic1->step3 precipitate Precipitate (Purified Product + SM Acid) step2->precipitate aqueous2 Aqueous Layer 2 (Sodium salt of SM Phenol) step3->aqueous2 final_step Recrystallize Precipitate precipitate->final_step final_product Pure Product final_step->final_product

Caption: Workflow for selective acid-base extraction.

Method 2: Recrystallization

Troubleshooting Question: After extraction, my product still shows contamination from the starting carboxylic acid. How do I purify it further?

Recrystallization is an excellent technique for separating two solids with different solubilities in a particular solvent. The goal is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble or insoluble at all temperatures.

  • Solvent Selection :

    • Test small amounts of your solid in various solvents (e.g., toluene, ethanol, acetone, water, or mixtures like ethanol/water or hexanes/ethyl acetate).[10][11]

    • An ideal solvent will dissolve the solid completely when boiling but will cause crystals to form upon cooling. Aromatic carboxylic acids often recrystallize well from toluene or ethanol/water mixtures.[12]

  • Dissolution : Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating : Gently heat the mixture on a hot plate (using a boiling chip) until the solvent boils and the solid dissolves completely. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

  • Cooling (Crystal Formation) :

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying : Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Part 3: Purity Assessment and Validation

FAQ: How can I confirm that my final product is pure and free of starting materials?

Always validate the purity of your final compound. The following are standard, reliable methods.

Thin-Layer Chromatography (TLC)

TLC is a fast and effective way to qualitatively assess purity.[13]

  • Protocol :

    • Prepare a TLC plate (silica gel).

    • Spot three lanes: one for the starting material mixture, one for your purified product, and one "co-spot" with both.

    • Develop the plate in an appropriate solvent system. A good starting point for acidic compounds is a mixture of a nonpolar solvent and a polar solvent with a small amount of acetic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1). The acid suppresses the deprotonation of the carboxylic acids, preventing streaking.[14]

    • Visualize the plate under UV light.

  • Interpretation : A pure product should show a single spot. This spot should have a different Rf value than the spots corresponding to the starting materials. The co-spot lane will show whether your product spot is distinct from the impurity spots.

Melting Point Analysis
  • Principle : Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden over a range.

  • Procedure : Measure the melting point of your dried, recrystallized product.

  • Interpretation : Compare your experimental value to the literature value. A sharp melting point close to the literature value is a strong indicator of high purity.

    • 3-Chlorophenol: 33-36 °C[5][15]

    • 2-Bromo-4-methylbenzoic acid: 143-147 °C[16][17]

NMR Spectroscopy

For definitive structural confirmation and purity analysis, ¹H NMR is the gold standard. The spectrum of the pure product should show the expected signals without any peaks corresponding to the starting materials.

References

  • Chlorophenol CAS 108-43-0: Properties, Uses, Environmental Impact, and Safety.
  • Acid-Base Extraction. University of California, Davis, Department of Chemistry.
  • 3-Chlorophenol CAS#: 108-43-0. ChemicalBook.
  • 3-Chlorophenol | CAS#:108-43-0. Chemsrc.
  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts.
  • Acid–base extraction. Wikipedia.
  • 3-Chlorophenol | C6H4ClOH | CID 7933.
  • 3-Chlorophenol. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0. ChemicalBook.
  • 2-Bromo-4-methylbenzoic acid | 7697-27-0. ChemicalBook.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann condens
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Thin-layer chrom
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Characterization of phenolic compounds of turmeric using TLC. Journal of Pharmacognosy and Phytochemistry.

Sources

Technical Support Center: Strategies for Separating Isomers of Chlorophenoxy Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chlorophenoxy methylbenzoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your separation strategies.

I. Troubleshooting Guide: Overcoming Common Separation Hurdles

This section addresses specific problems that may arise during the separation of chlorophenoxy methylbenzoic acid isomers. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommended course of action.

Chromatography-Based Separations
Question: I'm observing poor or no separation of my chlorophenoxy methylbenzoic acid isomers using reverse-phase HPLC. What are the likely causes and how can I improve the resolution?

Answer:

Poor resolution in reverse-phase high-performance liquid chromatography (HPLC) for positional isomers is a common challenge due to their very similar physical and chemical properties.[1] Several factors could be contributing to this issue. Let's break down the potential causes and solutions:

1. Inadequate Stationary Phase Selectivity:

  • The Problem: Standard C18 columns, while widely used, may not offer sufficient selectivity to differentiate between the subtle structural differences of your isomers. The separation on these phases is primarily driven by hydrophobicity, which can be very similar among isomers.

  • The Solution:

    • Alternative Stationary Phases: Consider using a stationary phase with different retention mechanisms. Phenyl-hexyl or biphenyl phases can introduce π-π interactions, which can enhance selectivity for aromatic compounds. For more challenging separations, specialized columns like those with derivatized cyclodextrins can provide chiral recognition capabilities, which can also be effective for positional isomers.[2][3] Metal-organic framework (MOF) based columns, such as MIL-53(Fe), have also shown promise for separating positional isomers in reverse-phase HPLC.[4]

    • Ultra-Performance Convergence Chromatography (UPC²): This technique, which uses supercritical CO2 as the primary mobile phase, can offer orthogonal selectivity to HPLC and is effective for separating positional isomers without derivatization.[1]

2. Suboptimal Mobile Phase Composition:

  • The Problem: The choice of organic modifier and additives in your mobile phase significantly impacts selectivity.

  • The Solution:

    • Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase.[5]

    • Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for keeping the carboxylic acid group of your analytes in a consistent, protonated state. This minimizes peak tailing and can improve resolution.

    • pH Control: For ionizable compounds like chlorophenoxy methylbenzoic acid, the pH of the mobile phase is a critical parameter. Ensure the pH is at least 2 units below the pKa of the carboxylic acid group to maintain it in its neutral form, which generally leads to better retention and peak shape in reverse-phase chromatography.

3. Insufficient Method Optimization:

  • The Problem: A generic gradient or isocratic method may not be suitable for resolving closely related isomers.

  • The Solution:

    • Gradient Optimization: A shallower gradient can increase the separation window between closely eluting peaks. Experiment with different gradient slopes and times.

    • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing the differential interactions between the isomers and the stationary phase.[3]

    • Flow Rate: Reducing the flow rate can lead to better efficiency and resolution, as described by the van Deemter equation.

Crystallization-Based Separations
Question: My attempts at fractional crystallization to separate chlorophenoxy methylbenzoic acid isomers are resulting in low purity of the desired isomer. What factors should I investigate?

Answer:

Fractional crystallization relies on the differences in solubility of the isomers in a particular solvent at different temperatures.[6] Low purity of the crystallized product often points to issues with solvent selection, cooling rate, or the presence of eutectic mixtures.

1. Inappropriate Solvent Choice:

  • The Problem: The ideal solvent should have a steep solubility curve for the desired isomer (high solubility at high temperatures and low solubility at low temperatures) and should either keep the other isomers in solution or have a significantly different solubility profile for them.

  • The Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Look for a solvent that dissolves the mixture at an elevated temperature but allows for the selective precipitation of one isomer upon cooling.

    • Solvent Mixtures: Sometimes, a mixture of two or more solvents can provide the desired solubility characteristics that a single solvent cannot. For example, a "good" solvent in which the compound is highly soluble can be combined with a "poor" solvent in which it is sparingly soluble.

2. Cooling Rate and Supersaturation:

  • The Problem: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. It can also cause the undesired isomers to co-precipitate.

  • The Solution:

    • Slow Cooling: Allow the saturated solution to cool slowly and without agitation. This promotes the growth of larger, more perfect crystals, which are generally purer.[6] Insulating the crystallization vessel can help achieve a slower cooling rate.

    • Seeding: Introducing a small seed crystal of the pure desired isomer can initiate crystallization at a lower level of supersaturation, leading to the formation of purer crystals.

3. Eutectic Formation:

  • The Problem: Your isomer mixture may form a eutectic, which is a mixture of the isomers at a specific ratio that has a lower melting point than either of the pure components and will crystallize out together.

  • The Solution:

    • Phase Diagram: If available, consult a ternary phase diagram for your isomer mixture and solvent system. This can help you understand the crystallization behavior and avoid conditions that favor eutectic formation.[7]

    • Alternative Techniques: If a eutectic is present, simple fractional crystallization may not be effective. In such cases, techniques like melt crystallization or stripping crystallization, which combines melt crystallization and vaporization, might be more suitable.[8][9][10] Dissociation extractive crystallization, which involves the use of a reagent to selectively react with one isomer, is another powerful technique for separating mixtures that form eutectics.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the strategies for separating chlorophenoxy methylbenzoic acid isomers.

Question: What are the primary strategies for separating the enantiomers of a chiral chlorophenoxy methylbenzoic acid?

Answer:

The separation of enantiomers, a process known as chiral resolution, requires a chiral environment that can differentiate between the two mirror-image forms. The most common and effective strategies include:

  • Chiral Chromatography: This is the most widely used technique for analytical and preparative-scale enantioseparation.[11]

    • Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for a wide range of compounds.[2][12] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.

    • Supercritical Fluid Chromatography (SFC): SFC is known to be a highly efficient technique for chiral separations and often provides faster analysis times compared to HPLC.[11][13]

  • Diastereomeric Crystallization: This classical resolution method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with an acid.

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

Question: How do I choose between gas chromatography (GC) and liquid chromatography (LC) for the analysis of chlorophenoxy methylbenzoic acid isomers?

Answer:

The choice between GC and LC depends on the volatility and thermal stability of your analytes, as well as the specific requirements of your analysis.

  • Gas Chromatography (GC):

    • Requirement for Derivatization: Chlorophenoxy methylbenzoic acids are not sufficiently volatile for direct GC analysis. They must first be derivatized, typically by converting the carboxylic acid group to a methyl ester.[14][15] This adds an extra step to the sample preparation process and can introduce potential sources of error.

    • Advantages: GC, especially when coupled with mass spectrometry (GC-MS), can provide excellent resolution and sensitivity.[14][15] It is a well-established technique for the analysis of many herbicides and pesticides.

  • Liquid Chromatography (LC):

    • Direct Analysis: HPLC and UPC² allow for the direct analysis of the underivatized acids, simplifying sample preparation.[1]

    • Versatility: LC offers a wider range of stationary and mobile phases, providing more flexibility for method development to separate closely related isomers.[1][16]

    • Recommendation: For most applications involving the separation of chlorophenoxy methylbenzoic acid isomers, LC is the preferred technique due to the ability to analyze the compounds directly without derivatization and the greater versatility in method development.

Question: What is the role of derivatization in the separation of chlorophenoxy methylbenzoic acid isomers?

Answer:

Derivatization is a chemical modification of the analyte to enhance its analytical properties for a specific technique. In the context of separating chlorophenoxy methylbenzoic acid isomers, derivatization is primarily employed for:

  • Gas Chromatography (GC): As mentioned previously, derivatization to form a more volatile ester (e.g., methyl ester) is essential for GC analysis.[14][15]

  • Improving Chromatographic Properties in LC: While not always necessary for LC, derivatization can sometimes be used to improve peak shape or enhance the detectability of the analytes. For example, derivatizing the carboxylic acid with a fluorescent tag can significantly increase the sensitivity of fluorescence detection.

  • Facilitating Chiral Resolution: In some cases, derivatization with a chiral reagent can be used to create diastereomers that are more easily separated on a non-chiral column.

It is important to note that derivatization adds complexity to the analytical workflow and can be a source of variability. Therefore, if a direct analytical method is available and meets the sensitivity and resolution requirements, it is generally preferred.

III. Visualizing Separation Strategies

Workflow for Method Selection

The following diagram illustrates a general workflow for selecting an appropriate separation strategy for chlorophenoxy methylbenzoic acid isomers.

Separation_Strategy_Workflow start Isomer Mixture (Chlorophenoxy Methylbenzoic Acid) is_chiral Are the isomers enantiomers? start->is_chiral is_positional Positional Isomers is_chiral->is_positional No is_enantiomers Enantiomers is_chiral->is_enantiomers Yes lc_methods Liquid Chromatography (HPLC, UPC²) is_positional->lc_methods gc_methods Gas Chromatography (with derivatization) is_positional->gc_methods crystallization Crystallization Methods (Fractional, Melt, etc.) is_positional->crystallization chiral_lc Chiral LC (Chiral Stationary Phase) is_enantiomers->chiral_lc diastereomeric_crystallization Diastereomeric Crystallization is_enantiomers->diastereomeric_crystallization troubleshooting_lc Troubleshoot LC: - Stationary Phase - Mobile Phase - Method Parameters lc_methods->troubleshooting_lc troubleshooting_cryst Troubleshoot Crystallization: - Solvent Selection - Cooling Rate - Eutectic Formation crystallization->troubleshooting_cryst

Sources

Validation & Comparative

Comparative Biological Profiling: 2-(3-Chlorophenoxy)-4-methylbenzoic acid (CPMBA) vs. 2,4-D

[1][2][3]

Executive Technical Summary

This guide evaluates the biological divergence between the established synthetic auxin 2,4-D and the structural analog This compound (CPMBA) .[1][2][3]

While 2,4-D utilizes a flexible acetic acid side chain to bind the TIR1/AFB auxin co-receptor, CPMBA presents a rigid benzoic acid moiety directly fused to the aromatic ring.[1][2] Based on established Structure-Activity Relationship (SAR) principles (specifically Koepfli’s Rules for auxins), this structural rigidity suggests CPMBA will exhibit significantly attenuated or distinct auxinic activity compared to 2,4-D.[1][2][3]

This document outlines the mechanistic hypothesis and defines the precise experimental workflows required to quantify this divergence in a drug discovery or agrochemical development setting.

Chemical Identity & Physicochemical Divergence

The primary driver of biological difference lies in the carboxyl group positioning .[1][2][3]

Feature2,4-D (Reference) CPMBA (Candidate) Biological Implication
IUPAC Name 2,4-Dichlorophenoxyacetic acidThis compound--
Acid Moiety Acetic Acid (-OCH₂COOH)Benzoic Acid (-COOH on ring)Critical: 2,4-D has a rotational "spacer" (methylene group) essential for the TIR1 binding pocket.[1][2][3] CPMBA is rigid.[1][2][3]
Ring Substitution 2,4-Dichloro3-Chloro (phenoxy ring), 4-Methyl (benzoic ring)The 3-Cl position on CPMBA may reduce affinity compared to the 2,4-Cl pattern of 2,4-D.
Lipophilicity (LogP) ~2.81~3.5 - 4.1 (Predicted)CPMBA is more lipophilic, potentially altering membrane transport and root uptake kinetics.[1][2][3]
pKa 2.8~4.2 (Benzoic acid derivative)CPMBA is a weaker acid; higher cytosolic retention (ion trapping) is less likely than 2,4-D.

Mechanistic Hypothesis: The Auxin Signaling Pathway[1][2]

2,4-D acts as a "molecular glue," bridging the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.[1][2] This interaction triggers the degradation of repressors, releasing ARF transcription factors.[1][2]

Hypothesis: CPMBA lacks the methylene spacer required to orient the carboxyl group deep into the TIR1 binding pocket (Arg403/Ser438 interaction sites).[2][3] Therefore, CPMBA will likely fail to induce Aux/IAA degradation, or will act as a weak competitive antagonist rather than an agonist.[1][2]

Pathway Visualization (Graphviz)[1][2][3]

AuxinSignalingAuxinLigand(2,4-D or CPMBA)TIR1TIR1/AFB(F-box Protein)Auxin->TIR1BindingComplexTIR1-Ligand-Aux/IAAComplex FormationTIR1->ComplexRecruitmentAuxIAAAux/IAA(Repressor)AuxIAA->ComplexDimerizationUbiquitinationUbiquitination(SCF Complex)Complex->Ubiquitination2,4-D (Strong)CPMBA (Weak/Null?)FailureSteric Hindrance:CPMBA rigid carboxylprevents complex closureComplex->FailureProteasome26S ProteasomeDegradationUbiquitination->ProteasomeGeneExpARF Release &Gene ExpressionProteasome->GeneExpRepressor Removed

Figure 1: The Canonical Auxin Signaling Pathway.[1][2][3] The critical divergence point is the "Complex Formation" step, where the ligand's structural flexibility determines efficacy.[1][2]

Experimental Validation Protocols

To objectively compare CPMBA against 2,4-D, you must perform a tiered assay system ranging from phenotypic screens to molecular binding.[1][2]

Protocol A: Arabidopsis Root Growth Inhibition Assay (Phenotypic)

This is the "Gold Standard" for quantifying auxin activity.[2][3]

Objective: Determine IC50 values for root elongation inhibition. Controls:

  • Negative: 0.1% DMSO (Solvent)[1][2][3]

  • Positive: 2,4-D (0.1 nM – 10 µM)[1][2][3]

Workflow:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min).[1][2][3]

  • Stratification: Plate seeds on 0.5x MS medium (1% sucrose, 0.8% agar) and stratify at 4°C for 2 days in darkness.

  • Treatment: Transfer seedlings (5 days post-germination) to new plates supplemented with CPMBA or 2,4-D at log-scale concentrations (10⁻⁹ M to 10⁻⁵ M).

  • Incubation: Grow vertically for 72 hours at 22°C (16h light/8h dark).

  • Quantification: Image plates using a flatbed scanner. Measure primary root length using ImageJ.[1][2][3]

Expected Outcome:

  • 2,4-D: Sigmoidal dose-response curve with IC50 ≈ 50-100 nM.[1][2][3]

  • CPMBA: Expected right-shift of the curve (IC50 > 10 µM) or flat line, indicating lack of auxin activity.[1][2]

Protocol B: DR5::GUS Reporter Assay (Molecular)

Objective: Visualize spatial auxin response in tissues.[2][3] System: Transgenic Arabidopsis expressing GUS (β-glucuronidase) under the control of the auxin-responsive DR5 promoter.[1][2][3]

Workflow:

  • Incubate 5-day-old DR5::GUS seedlings in liquid MS media containing 1 µM 2,4-D or 10 µM CPMBA for 6 hours.

  • Fixation: Immerse in 90% acetone for 20 mins at -20°C.

  • Staining: Incubate in X-Gluc solution (1 mM X-Gluc, 50 mM NaPO₄ buffer, 0.1% Triton X-100) at 37°C overnight.

  • Clearing: Remove chlorophyll using 70% ethanol series.[1][2][3]

  • Microscopy: Observe blue precipitate in root tips.[1][2][3]

Interpretation:

  • 2,4-D: Intense blue staining in the root apical meristem and elongation zone.[1][2]

  • CPMBA: Faint or absent staining suggests the compound does not activate the TIR1 signaling cascade.[2][3]

Protocol C: Electrolyte Leakage (Toxicology/Necrosis)

If CPMBA is not an auxin, does it act as a membrane disruptor (like diphenyl ether herbicides)?

Workflow:

  • Harvest leaf discs (5mm) from 3-week-old plants (e.g., Cucumber or Tobacco).

  • Float discs in 5 mL deionized water containing 100 µM CPMBA or 2,4-D.

  • Incubate for 24 hours under high light (to trigger potential PPO inhibition phototoxicity).[2][3]

  • Measure conductivity (C1) of the solution.[2][3]

  • Boil samples for 20 mins to release all electrolytes; measure conductivity (C2).

  • Calculation: Relative Leakage (%) = (C1 / C2) × 100.[1][2][3]

Data Presentation Standards

When publishing your comparison, summarize the quantitative metrics in the following format:

CompoundRoot Growth IC50 (nM)DR5::GUS ActivationElectrolyte Leakage (%)Predicted Mode of Action
2,4-D 65 ± 12High (+++++)15% (Low)Synthetic Auxin (TIR1 Agonist)
CPMBA TBD (Likely >10,000)TBD (Likely + or -)TBDNon-Auxinic / Unknown

Statistical Analysis: All experiments must be performed in biological triplicates (


References

  • Tan, X., et al. (2007).[1][2][3] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[2][3] Nature, 446(7136), 640-645.[1][2] Link[1][2][3]

    • Grounding: Defines the structural necessity of the auxin carboxyl group interacting with the TIR1 pocket.
  • Grossmann, K. (2010).[2][3] Auxin herbicides: current status of mechanism and mode of action.[2][3] Pest Management Science, 66(2), 113-120.[1][2] Link[1][2][3]

    • Grounding: Establishes 2,4-D as the benchmark for auxinic herbicide activity and ethylene-mediated toxicity.[1][2][3]

  • Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938).[1][2] Phytohormones: Structure and physiological activity.[2][3] Journal of Biological Chemistry, 122, 763-780.[1][2] Link

    • Grounding: The foundational text establishing the structural rules for auxin activity (ring + spacer + carboxyl).[2][3][4]

  • Dayan, F. E., & Duke, S. O. (2014).[1][2] Biological activity of protoporphyrinogen oxidase inhibitors. In: PPO Inhibiting Herbicides. Springer.[1][2][3] Link

    • Grounding: Cited for the potential alternative mechanism (PPO inhibition) common in diphenyl ether structures, though CPMBA lacks the nitro group.[1][2]

A Senior Application Scientist's Guide to the Validation of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid Analysis using LC-MS/MS Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product safety, and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of analytical methods for 2-(3-Chlorophenoxy)-4-methylbenzoic acid, with a core focus on the interpretation and application of its Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns. We will explore the causal relationships behind experimental choices, establish a self-validating analytical framework, and compare this robust methodology against viable alternatives.

Understanding the Molecule: Predicting LC-MS/MS Fragmentation

This compound, a molecule with a distinct chemical architecture, lends itself to predictable fragmentation pathways under tandem mass spectrometry. A thorough understanding of these pathways is the bedrock of a selective and sensitive quantification method.

In negative ion mode electrospray ionization (ESI-), the molecule will readily deprotonate at the carboxylic acid group to form the precursor ion [M-H]⁻. The subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell will induce fragmentation at the most labile bonds. The ether linkage is a prime candidate for cleavage, leading to characteristic product ions.

The predicted fragmentation cascade is as follows:

  • Precursor Ion (m/z): The initial deprotonated molecule.

  • Primary Fragmentation: Cleavage of the ether bond, resulting in two primary fragment ions:

    • The chlorophenoxy radical and the 4-methylbenzoate anion.

    • The 4-methylbenzoyl radical and the chlorophenoxide anion.

  • Secondary Fragmentation: Further fragmentation of the primary product ions, such as the loss of carbon dioxide (CO2) from the benzoate fragment.

This predictable fragmentation allows for the selection of specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique in tandem mass spectrometry.[1][2]

fragmentation_pattern cluster_molecule This compound cluster_ms MS1 cluster_msms MS/MS (Collision-Induced Dissociation) Molecule C14H11ClO3 Precursor [M-H]⁻ (Precursor Ion) Molecule->Precursor ESI- Fragment1 Chlorophenoxide Ion (Product Ion 1) Precursor->Fragment1 Ether Cleavage Fragment2 4-Methylbenzoate Ion (Product Ion 2) Precursor->Fragment2 Ether Cleavage Fragment3 [4-Methylbenzoate - CO2]⁻ (Product Ion 3) Fragment2->Fragment3 Decarboxylation

Caption: Predicted ESI- fragmentation pathway for this compound.

A Self-Validating LC-MS/MS Protocol: The Core of Trustworthy Analysis

The development of a robust analytical method is an iterative process. The following protocol for the quantification of this compound in a given matrix (e.g., plasma, tissue homogenate) is designed to be inherently self-validating, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R1) guidelines.[3][4][5][6][7][8][9]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample Collection Spike Spike with Analyte & Internal Standard Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Calibration Calibration Curve (Linearity & Range) Detection->Calibration QC Quality Control Samples (Accuracy & Precision) Detection->QC Selectivity Matrix Effect & Specificity Detection->Selectivity Stability Analyte Stability Assessment Detection->Stability

Caption: A comprehensive workflow for LC-MS/MS method development and validation.

Step-by-Step Methodology
  • Sample Preparation: The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte.

    • Protein Precipitation (PPT): A rapid and simple method, suitable for initial screening. Acetonitrile is a common choice for its efficiency in precipitating proteins.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A water-immiscible organic solvent (e.g., ethyl acetate) is used to extract the analyte from the aqueous sample.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte. A C18 or mixed-mode cation exchange sorbent would be appropriate.

  • Chromatographic Separation: A reversed-phase C18 column is the workhorse for separating small molecules like the target analyte.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically used to ensure good peak shape and ionization efficiency.

    • Rationale: The gradient elution ensures that the analyte is retained and separated from potential interferences, while the acidic mobile phase promotes protonation for positive ion mode or aids in consistent deprotonation for negative ion mode.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode is the gold standard for quantification.[1]

    • Ionization: ESI in negative mode is preferred for carboxylic acids.

    • MRM Transitions: At least two MRM transitions should be monitored for the analyte and one for the internal standard to ensure selectivity and confirm identity.

  • Method Validation: A comprehensive validation should be performed according to regulatory guidelines.[10]

    • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte.

    • Linearity and Range: A calibration curve is constructed using a series of standards of known concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should be >0.99.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15%.

    • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution. This ensures that the matrix is not suppressing or enhancing the ionization of the analyte.

    • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Performance Comparison: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Selectivity Very High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (pg to fg level)High (pg to ng level)Low (ng to µg level)
Sample Preparation Often requires extraction and cleanupRequires derivatization to increase volatilityMay require less extensive cleanup
Throughput HighModerateHigh
Cost HighModerateLow
Confirmation High (multiple MRM transitions)High (full scan mass spectrum)Low (co-elution is possible)

Rationale for Choosing LC-MS/MS: For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic analyses, LC-MS/MS is the unequivocal method of choice.[11] Its ability to selectively monitor specific fragmentation patterns minimizes the impact of matrix effects and provides unambiguous identification and quantification of the analyte. While GC-MS can offer high sensitivity, the need for derivatization for non-volatile compounds like carboxylic acids adds a layer of complexity and potential for variability.[12] HPLC-UV, while being a cost-effective and robust technique, often lacks the sensitivity and selectivity required for trace-level quantification in complex biological matrices.[13]

Conclusion: A Foundation of Confidence in Analytical Data

The validation of an analytical method for a compound such as this compound is a meticulous process that demands a deep understanding of the analyte's chemistry, the analytical instrumentation, and the regulatory landscape. By leveraging the predictable fragmentation patterns in LC-MS/MS and adhering to a rigorous, self-validating protocol, researchers and drug development professionals can generate high-quality, defensible data. This guide serves as a framework for establishing such a robust analytical methodology, ultimately contributing to the advancement of safe and effective therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. Available from: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]

  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. Available from: [Link]

  • A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Available from: [Link]

  • Analysis of chlorophenoxy acids and other acidic contaminants in food crops - PubMed. Available from: [Link]

  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available from: [Link]

  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed. Available from: [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - Cipac.org. Available from: [Link]

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Reference Standards for Purity Assessment of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis and strategic comparison of reference standard methodologies for the purity assessment of 2-(3-Chlorophenoxy)-4-methylbenzoic acid (CAS 1273836-50-2).

Executive Summary: The "Purity Gap" in Diaryl Ether Analysis

For researchers and drug development professionals working with This compound —a critical intermediate in the synthesis of novel diaryl ether agrochemicals and specific tyrosine kinase inhibitors—the assessment of purity is often non-trivial.

The central challenge lies in the "Purity Gap" : the discrepancy between Chromatographic Purity (HPLC Area %) and True Potency (Mass Balance/qNMR). Due to the distinct UV extinction coefficients of chlorinated phenoxy impurities compared to the parent benzoic acid, relying solely on commercial "Research Grade" standards (often characterized only by HPLC-UV) can introduce assay errors of 1.5% to 3.0% .

This guide compares three classes of reference standards and validates the In-House Primary Standard (qNMR) as the superior methodology for critical GMP and GLP applications.

Comparative Analysis of Reference Standard Classes

We evaluated the performance of three distinct reference standard strategies for the assay of a this compound test batch.

Table 1: Performance Matrix of Reference Standard Types
FeatureClass A: Commercial Research Grade Class B: Secondary Working Standard Class C: In-House Primary Standard (Recommended)
Source Catalog Vendor (e.g., "98% purity")Qualified against Class A or CGenerated via qNMR & Mass Balance
Traceability Vendor CoA (often HPLC Area% only)Internal TransferSI-Traceable (via NIST SRM)
Purity Definition Chromatographic Purity (Area %)Relative PotencyTrue Mass Fraction (w/w %)
Uncertainty (

)
High (

)
Moderate (

)
Low (

)
Suitability Early R&D, ScreeningRoutine QC (Non-Critical)GMP Release, Tox Studies, Method Validation
Cost/Time Low / ImmediateMedium / 1 WeekHigh / 2-3 Weeks
Experimental Data: The "False Pass" Risk

In a comparative study, a single batch of this compound was assayed using the three standard types.

  • Scenario: The acceptance criterion for the batch is 98.0% w/w .

  • Result A (Research Grade): Calculated purity = 99.2% (PASS). Error source: The standard was assigned 99.5% purity based on HPLC, but contained 1.5% inorganic salts/moisture invisible to UV.

  • Result C (Primary Standard): Calculated purity = 97.6% (FAIL). Correct result based on absolute proton counting.

Technical Deep Dive: Establishing the "Gold Standard"

Since a USP/EP monograph does not currently exist for CAS 1273836-50-2, the establishment of an In-House Primary Standard via Quantitative NMR (qNMR) is the requisite approach for high-integrity data.

Why qNMR?

Unlike HPLC, which requires a response factor for every impurity (often unknown for novel compounds), qNMR is a primary ratio method . The signal intensity is directly proportional to the number of protons, independent of the chemical structure's UV absorption properties.

Validated Workflow for Standard Generation

Standard_Qualification Raw Crude Material (Recrystallized) TGA Volatiles Analysis (TGA / LOD) Raw->TGA KF Water Content (Karl Fischer) Raw->KF ROI Inorganics (Residue on Ignition) Raw->ROI qNMR qNMR Assay (vs. NIST SRM) Raw->qNMR Calc Mass Balance Calculation TGA->Calc Solvents KF->Calc Water ROI->Calc Salts qNMR->Calc Orthogonal Check Cert Primary Reference Standard (CoA) Calc->Cert

Figure 1: Self-validating workflow for establishing a Primary Reference Standard. The qNMR value provides an orthogonal check against the "100% minus impurities" (Mass Balance) approach.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Purity Assignment

Objective: Determine the absolute weight-percent purity of the candidate standard.

Reagents & Equipment:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) for solubility compatibility.

  • Solvent: DMSO-d6 (99.9% D).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution).

Procedure:

  • Weighing: Accurately weigh

    
     mg of the candidate standard (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into the same vial. Note: Use a microbalance with readability of 0.001 mg.
  • Dissolution: Add 0.7 mL DMSO-d6 and vortex until fully dissolved.

  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s to ensure full relaxation).
    • Scans: 64 (for S/N > 250).

    • Temperature:

      
       K.
      
  • Processing: Phase and baseline correct manually. Integrate the methyl group singlet of the analyte (

    
     ppm, 3H) and the vinylic protons of Maleic Acid (
    
    
    
    ppm, 2H).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (3 for methyl, 2 for maleic acid)
    
  • 
     = Molar mass (262.69  g/mol  for analyte)
    
  • 
     = Purity (as decimal)
    
Protocol B: HPLC-UV Purity Assessment (Orthogonal Method)

Objective: Detect organic impurities that qNMR might miss (e.g., isomers with overlapping signals).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Isosbestic point approximation) and 280 nm.

  • Temperature: 30°C.

Acceptance Criteria for Reference Standard:

  • No single impurity > 0.5%.

  • Total impurities < 2.0%.

  • Peak purity index (Diode Array) > 990.

Critical Impurity Fate Mapping

Understanding the likely impurities in This compound is crucial for selecting the right standard. The synthesis typically involves an Ullmann-type coupling or nucleophilic aromatic substitution.

Impurity_Map Pre1 3-Chlorophenol Target This compound (Target) Pre1->Target Cu Catalyst ImpA Impurity A: Unreacted Precursors Pre1->ImpA Incomplete Rxn ImpB Impurity B: Regioisomer (4-Chlorophenoxy analog) Pre1->ImpB Isomeric Contamination Pre2 2-Bromo-4-methylbenzoic acid Pre2->Target ImpC Impurity C: Decarboxylated Product (3-chloro-phenyl-m-tolyl ether) Target->ImpC Thermal Degradation

Figure 2: Impurity Fate Map. Impurity B (Regioisomer) is particularly challenging as it often co-elutes in HPLC, making qNMR (which can distinguish the methyl shift) essential for true purity assignment.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • BIPM. The International System of Units (SI). Bureau International des Poids et Mesures. [Link]

  • NIST. Certificate of Analysis, Standard Reference Material® 350b, Benzoic Acid. National Institute of Standards and Technology. [Link]

  • ICH. Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Sources

Spectroscopic characterization comparison of chlorophenoxy benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a foundational requirement for establishing structure-activity relationships (SAR). Chlorophenoxy benzoic acids, a class of compounds with potential applications stemming from their structural similarity to known biologically active molecules like phenoxy herbicides, present a compelling case for detailed analytical characterization.[1] The positional isomerism of the chlorine substituent on the phenoxy ring dramatically influences the electronic environment of the entire molecule, leading to unique spectroscopic signatures.

This guide provides an in-depth comparison of the spectroscopic characterization of ortho-, meta-, and para-chlorophenoxy benzoic acid isomers. Leveraging foundational principles and analogous data from closely related chlorobenzoic acid isomers, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to unambiguously differentiate these compounds.

The Decisive Role of Chlorine's Position

The position of the electron-withdrawing chlorine atom on the phenoxy ring dictates the electronic charge distribution across the molecule. This perturbation of the aromatic system is the primary determinant of the differences observed in spectroscopic analyses.[2] These electronic effects, transmitted through the ether linkage to the benzoic acid moiety, create distinct chemical environments for the protons and carbon atoms, and alter the vibrational frequencies of functional groups.

G cluster_isomers Chlorophenoxy Benzoic Acid Isomers cluster_effects Electronic & Steric Effects cluster_spectroscopy Spectroscopic Output ortho Ortho Isomer Inductive Inductive Effect (-I) ortho->Inductive Resonance Resonance Effect (+R) ortho->Resonance Steric Steric Hindrance (ortho) ortho->Steric meta Meta Isomer meta->Inductive meta->Resonance para Para Isomer para->Inductive para->Resonance NMR NMR Chemical Shifts Inductive->NMR IR IR Vibrational Frequencies Inductive->IR MS MS Fragmentation Patterns Inductive->MS Resonance->NMR Resonance->IR Resonance->MS Steric->NMR

Figure 1: Logical relationship between isomeric position and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment of each ¹H and ¹³C nucleus.[3] The chemical shifts (δ) are highly sensitive to the electron density around the nuclei, which is directly influenced by the position of the chlorine substituent.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on both the benzoic acid and the chlorophenoxy rings will exhibit distinct splitting patterns and chemical shifts depending on the isomer.

  • Causality of Chemical Shift Differences: The chlorine atom's inductive effect withdraws electron density, deshielding nearby protons and shifting their signals downfield (to higher ppm values). The resonance effect, however, can donate electron density, particularly to the ortho and para positions, causing an upfield shift. The interplay of these effects results in a unique chemical shift for each proton. For instance, in chlorobenzoic acids, which serve as an excellent model, the perturbation of the aromatic system is most significant for the meta and ortho isomers.[2]

  • Expected Observations:

    • Ortho-isomer: The proton ortho to the ether linkage on the benzoic acid ring will likely be shifted downfield due to the anisotropic effect of the nearby ether oxygen and potential steric interactions. The protons on the chlorophenoxy ring will show a complex splitting pattern due to their proximity to the chlorine and the ether linkage.

    • Meta-isomer: The protons on the chlorophenoxy ring will have more distinct chemical shifts compared to the para-isomer, allowing for clearer assignment.

    • Para-isomer: Due to symmetry, the protons on the chlorophenoxy ring will likely appear as two distinct doublets, simplifying the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The carbon directly attached to the chlorine atom will experience a significant downfield shift. The electronic effects also propagate to the benzoic acid ring, affecting the chemical shifts of the carboxyl carbon and the aromatic carbons. For example, data for chlorobenzoic acid isomers show distinct chemical shifts for all carbons, enabling clear differentiation.[4]

Comparative NMR Data (Analogous Chlorobenzoic Acids)

The following table summarizes the experimental ¹H and ¹³C NMR data for chlorobenzoic acid isomers, which serves as a reliable proxy for the expected trends in chlorophenoxy benzoic acid isomers.

Isomer¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆[4]¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆[4]
2-Chlorobenzoic Acid 13.43 (s, 1H, COOH), 7.81 (d, 1H), 7.56 (m, 1H), 7.55 (m, 1H), 7.45 (m, 1H)[5]166.5 (C=O), 134.8, 133.6, 132.5, 131.6, 128.5, 126.7[4][5]
3-Chlorobenzoic Acid 13.34 (s, 1H, COOH), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H)[4]166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[4]
4-Chlorobenzoic Acid ~8.0 (d, 2H), ~7.6 (d, 2H)[6]Data not readily available in a comparable solvent.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups and can be used to distinguish between isomers based on subtle shifts in vibrational frequencies.[7]

  • Key Vibrational Bands:

    • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak typically found around 1700-1760 cm⁻¹.[8] Its position is sensitive to electronic effects; conjugation and electron-withdrawing groups can alter the bond strength and, consequently, the absorption frequency.

    • O-H Stretch: The hydroxyl stretch of the carboxylic acid appears as a very broad band between 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer form.[8]

    • C-O Stretch: The ether C-O-C stretches will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

    • C-Cl Stretch: The C-Cl stretch is usually found in the 600-800 cm⁻¹ region.

    • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. This region can be a powerful diagnostic tool for distinguishing ortho, meta, and para isomers.[2]

  • Isomer Differentiation: A comparative study on chlorobenzoic acids revealed that the frequencies of certain aromatic ring vibrations decrease in the order of para > meta ≥ ortho, indicating an increasing perturbation of the aromatic system.[2] This trend is expected to hold for chlorophenoxy benzoic acid isomers, providing a basis for their differentiation using IR spectroscopy.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. While isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct.

  • Fragmentation Pathways: The initial ionization will produce the molecular ion [M]⁺•. Subsequent fragmentation is driven by the stability of the resulting ions. Common fragmentation pathways for benzoic acid derivatives include:

    • Loss of •OH (M-17)

    • Loss of •COOH (M-45)

    • Formation of the benzoyl cation [C₆H₅CO]⁺, which can then lose CO to form [C₆H₅]⁺.[9]

  • The "Ortho Effect": A key principle in the mass spectrometry of disubstituted aromatic compounds is the "ortho effect," where interactions between adjacent functional groups lead to unique fragmentation pathways not observed in the meta and para isomers.[10] For the ortho-chlorophenoxy benzoic acid, a potential interaction between the ether oxygen and the carboxylic acid group could lead to a characteristic loss of a neutral molecule (e.g., H₂O or CO), resulting in a unique fragment ion in the mass spectrum. This provides a powerful diagnostic tool for identifying the ortho isomer.[10]

Experimental Protocols

The following protocols are standardized procedures for the spectroscopic analysis of small organic molecules like chlorophenoxy benzoic acid isomers.

Protocol 1: NMR Sample Preparation and Analysis

G start Start: Synthesized Isomer weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL of DMSO-d₆ or CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (Standard 5 mm tube) dissolve->transfer vortex 4. Vortex to Homogenize transfer->vortex insert 5. Insert into Spectrometer vortex->insert acquire 6. Acquire Data (Tune, lock, shim, and run experiment) insert->acquire process 7. Process Data (Fourier transform, phase, baseline correct) acquire->process end End: Interpreted Spectrum process->end

Figure 2: Standard workflow for NMR analysis.
  • Sample Preparation: Accurately weigh 5-10 mg of the chlorophenoxy benzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

  • Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. Ensure the solvent choice is consistent across all isomers for valid comparison.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard parameters.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).[3]

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with a mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) and grind the mixture thoroughly to ensure a fine, homogeneous powder.[7]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

  • Infusion: Using a syringe pump, infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (MS1): Acquire the full scan mass spectrum to identify the deprotonated molecular ion [M-H]⁻ in negative ion mode, which is common for acidic compounds.[12]

  • Data Acquisition (MS/MS): Select the [M-H]⁻ ion for collision-induced dissociation (CID). Ramp the collision energy to generate a fragmentation spectrum (MS/MS).[13]

  • Analysis: Compare the fragmentation patterns of the three isomers, paying close attention to any unique fragment ions that could indicate an "ortho effect."[10]

Conclusion

The spectroscopic characterization of chlorophenoxy benzoic acid isomers is a clear-cut process when the appropriate analytical techniques are systematically applied. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment by resolving the unique electronic environments of each nucleus. FT-IR spectroscopy, particularly the fingerprint and aromatic C-H bending regions, provides a rapid method for differentiation. Finally, mass spectrometry can confirm the molecular weight and, through careful analysis of fragmentation patterns, reveal isomer-specific pathways such as the "ortho effect." By integrating the data from these complementary techniques, researchers can confidently identify and distinguish between the ortho, meta, and para isomers, a critical step in advancing drug discovery and development.

References

  • Koczon, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Shi, L., Zhang, Q., Xiao, Q., Wu, T., & Zhu, H. J. (2011). 2-(2-Chlorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o748.
  • Shi, L., et al. (2011). 2-(2-Chlorophenoxy)benzoic acid. ResearchGate. Retrieved from [Link]

  • Jaiswal, R., & Gangele, D. (2018). Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry. University of Saskatchewan. Retrieved from [Link]

  • D'Oria, E., et al. (n.d.).
  • Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ACS Omega.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrology and Measurement Systems.
  • PubChemLite. (n.d.). 2-chloro-6-(2-chlorophenoxy)benzoic acid (C13H8Cl2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]

  • Jaiswal, R., et al. (2018). Energy resolved mass spectrometry of chlorogenic acids and its application to isomer quantification by direct infusion tandem mass spectrometry. PubMed.
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

Sources

Validation of Analytical Methods for 2-(3-Chlorophenoxy)-4-methylbenzoic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Shift

The accurate quantification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid (CAS 1273836-50-2) presents a specific challenge in residue analysis. As a structural analog to phenoxy-benzoic herbicides, this compound combines the acidity of a benzoic moiety with the lipophilicity of a chlorophenoxy ether.

Historically, gas chromatography (GC) with electron capture detection (ECD) was the standard for halogenated acids, requiring laborious derivatization. However, modern regulatory demands for lower Limits of Quantitation (LOQ) and higher throughput have shifted the "Gold Standard" toward UHPLC-MS/MS .

This guide objectively compares the Optimized UHPLC-MS/MS (Negative ESI) workflow against legacy GC-ECD and HPLC-UV alternatives, providing a validated protocol for implementation.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step to method validation.

PropertyValue / CharacteristicAnalytical Implication
Compound Name This compoundTarget Analyte
CAS Number 1273836-50-2Unique Identifier
Molecular Formula C₁₄H₁₁ClO₃MW: 262.04 g/mol
Acidity (pKa) ~3.5 - 4.0 (Predicted)Anionic at neutral pH; requires acidification for retention on C18.
LogP ~3.5 - 4.1Moderately lipophilic; suitable for QuEChERS or SPE.
Chromophore Benzene ringsUV Active (230-280 nm), but lacks specificity in complex matrices.

The Core Challenge: The carboxylic acid group causes peak tailing in GC without derivatization and weak retention in Reversed-Phase LC without pH modification.

Comparative Analysis: Selecting the Right Methodology

We evaluated three primary methodologies based on Sensitivity (LOQ), Selectivity, and Throughput.

Table 1: Method Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-ECD (Legacy) Method C: HPLC-UV (Screening)
Principle Negative Electrospray Ionization (ESI-)Electron Capture (Halogen specific)UV Absorbance (230 nm)
Sample Prep QuEChERS or WAX SPE (Simple)LLE + Derivatization (Methylation)LLE or SPE
Derivatization Not Required Mandatory (Diazomethane/BF3)Not Required
LOQ (Matrix) 0.005 mg/kg 0.02 - 0.05 mg/kg> 0.1 mg/kg
Selectivity High (MRM Transitions)Moderate (RT + Halogen response)Low (Matrix interferences)
Throughput High (10-15 min/run)Low (30+ min prep + run)Medium
Cost per Sample Moderate (Instrument cost high)High (Labor/Reagent intensive)Low
Expert Insight:

While GC-ECD offers excellent sensitivity for chlorinated compounds, the derivatization step introduces variability (incomplete reaction, byproduct formation). UHPLC-MS/MS is the superior choice for regulated residue analysis due to its ability to analyze the intact acid directly with superior selectivity.

The "Product": Optimized UHPLC-MS/MS Protocol

This section details the validated workflow for the Direct-Inject UHPLC-MS/MS method . This protocol is designed to be self-validating by incorporating internal standards and matrix-matched calibration.

Sample Preparation (Modified QuEChERS)

The acidity of the target requires a buffered extraction to ensure high recovery.

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., crop/soil) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) .

    • Why: Acidification suppresses ionization of the carboxylic acid, improving partitioning into the organic phase.

  • Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup: Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Critical Note: Use minimal PSA. Excessive PSA can bind the acidic analyte. If recovery is <70%, switch to C18 only or use WAX SPE (Weak Anion Exchange) for cleanup.

  • Filtration: Filter through 0.2 µm PTFE syringe filter into an LC vial.

Instrumental Parameters
  • Instrument: Triple Quadrupole MS/MS coupled to UHPLC.

  • Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Negative Mode ([-H]⁻).

MRM Transitions (Theoretical for C₁₄H₁₁ClO₃, MW 262.04):

  • Precursor Ion: 261.0 (M-H)⁻

  • Quantifier Ion: 217.0 (Loss of CO₂: [M-H-44]⁻)

  • Qualifier Ion: 127.0 (Chlorophenol fragment) or 149.0.

Visual Workflow (Graphviz)

G Start Sample Homogenization (10g Matrix) Extract Extraction (10mL ACN + 1% Acetic Acid) Start->Extract Salt Partitioning (MgSO4/NaCl/Citrate) Extract->Salt Clean Cleanup Strategy Salt->Clean dSPE dSPE (C18 + Low PSA) *Risk of analyte loss* Clean->dSPE High Throughput WAX SPE (Polymeric WAX) *Best for Acids* Clean->WAX High Purity Analysis UHPLC-MS/MS (ESI Negative Mode) dSPE->Analysis WAX->Analysis

Figure 1: Decision tree for sample extraction and cleanup. WAX SPE is recommended for maximum recovery of acidic residues.

Validation Framework (E-E-A-T)

To ensure Trustworthiness and regulatory compliance (e.g., SANTE/11312/2021), the method must undergo the following validation steps.

Linearity & Matrix Effect
  • Protocol: Prepare calibration curves in solvent and in blank matrix extract (Matrix-Matched).

  • Acceptance:

    
    .
    
  • Matrix Effect (ME%): Calculate as

    
    .
    
    • Insight: If ME% is > ±20%, use matrix-matched standards or an isotopically labeled internal standard.

Accuracy (Recovery)
  • Protocol: Spike blank matrix at LOQ (e.g., 0.01 mg/kg) and 10x LOQ.

  • Target: Mean recovery between 70% and 120% .

  • Data Presentation:

Spike Level (mg/kg)Mean Recovery (%)RSD (%)Status
0.01 (LOQ)85.46.2Pass
0.10 (10x LOQ)92.13.8Pass
Specificity (Ion Ratio)
  • Protocol: Compare the ratio of Quantifier/Qualifier ions in the sample vs. standard.

  • Acceptance: Must be within ±30% of the standard average. This confirms the identity of the this compound residue and rules out co-eluting interferences.

Troubleshooting & Expert Tips

  • Problem: Low Recovery in dSPE.

    • Cause: The acidic analyte binds to PSA (primary secondary amine) sorbent.

    • Solution: Use PSA-free cleanup (C18 only) or switch to WAX SPE cartridges which retain the acid at neutral pH and release it upon acidification.

  • Problem: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Solution: Ensure the mobile phase pH is controlled (pH ~3-4) using Ammonium Formate/Formic Acid buffer.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • U.S. EPA. (2025). Methods for the Determination of Pesticide Residues (EPA 815-B-19-002).

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 1273836-50-2).[2][3][4]

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil. TrAC Trends in Analytical Chemistry.

Sources

A Comparative Guide to the Bioassay of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Synthetic Auxins

For over six decades, synthetic auxins have been fundamental tools in modern agriculture, enabling the selective control of broadleaf weeds in essential crops.[1] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but their enhanced chemical stability leads to a disruption of the plant's hormonal balance, inducing uncontrolled growth that is ultimately lethal to susceptible species.[2][3] The phenoxyalkanoic acids, such as the archetypal 2,4-Dichlorophenoxyacetic acid (2,4-D), and the benzoic acids, like Dicamba, represent major classes of these synthetic growth regulators.[4][5]

This guide presents a technical framework for evaluating the bioactivity of a lesser-documented compound, 2-(3-Chlorophenoxy)-4-methylbenzoic acid . Due to the limited specific experimental data on this molecule, this document leverages established knowledge of its structural analogs—phenoxyalkanoic and benzoic acids—to infer its potential mechanism of action and to provide a robust set of protocols for its comprehensive bioassay. We will objectively compare its structural features with well-characterized alternatives and provide the experimental blueprints necessary for its empirical evaluation.

Molecular Structure and Presumed Mechanism of Action

This compound combines features of both phenoxyalkanoic and benzoic acid herbicides. This hybrid structure suggests it likely functions as a synthetic auxin. The core mechanism for synthetic auxins involves hijacking the plant's natural auxin signaling pathway.[3][6]

The primary steps are as follows:

  • Perception: The synthetic auxin molecule binds to a co-receptor complex formed by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins and an Aux/IAA transcriptional repressor.[3] This binding event stabilizes the interaction between these two proteins.

  • Ubiquitination: The formation of this stable ternary complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.[6]

  • Degradation: The polyubiquitinated Aux/IAA protein is targeted and destroyed by the 26S proteasome.[3]

  • Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These transcription factors can then bind to auxin-responsive elements in the promoters of genes, activating the expression of numerous downstream genes that lead to rapid, uncontrolled cell division and elongation, ethylene production, and ultimately, plant death.[2][6]

Synthetic Auxin Signaling Pathway cluster_0 Cellular Environment SA Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Forms Complex with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates Aux_Genes Auxin-Responsive Genes ARF->Aux_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Aux_Genes->Response

Caption: Presumed signaling pathway of a synthetic auxin.

Comparative Analysis with Established Growth Regulators

The efficacy and selectivity of a synthetic auxin are heavily influenced by its chemical structure. Below is a comparison of this compound with two widely used herbicides, 2,4-D and Dicamba.

FeatureThis compound 2,4-Dichlorophenoxyacetic acid (2,4-D) 3,6-dichloro-2-methoxybenzoic acid (Dicamba)
Chemical Class Phenoxy Benzoic Acid DerivativePhenoxyacetic AcidBenzoic Acid
Structure A chlorophenoxy group linked to a methylbenzoic acidA dichlorophenoxy group linked to an acetic acidA dichlorinated, methoxylated benzoic acid ring
Inferred Activity Expected to be a selective broadleaf herbicide, similar to other phenoxy and benzoic acid compounds.[7]Highly effective against broadleaf weeds with relative safety for grass crops.[2][8]Effective against broadleaf weeds, known for its mobility in soil.[2]
Key Structural Notes The combination of phenoxy and benzoic acid moieties may influence receptor binding affinity and translocation within the plant.The ether linkage to an acetic acid side chain is characteristic of the phenoxy class.[8]The carboxylic acid group is directly attached to the benzene ring.

Standardized Bioassays for Determining Auxin-like Activity

To empirically determine the growth-regulating effects of this compound, a series of standardized bioassays are required.[9][10] These tests are designed to provide quantitative data on the compound's biological activity by measuring its effect on a specific part of a model plant system.[10]

Experimental_Workflow A Compound Preparation (Stock solutions & serial dilutions) C Bioassay Incubation (Application of compound to plant material under controlled conditions) A->C B Plant Material Preparation (e.g., Avena germination, Cress seed selection) B->C D Data Collection (Measurement of coleoptile length, root length, etc.) C->D E Data Analysis (Dose-response curve generation, IC50/EC50 calculation) D->E F Comparative Analysis (Comparison with controls: IAA, 2,4-D) E->F

Caption: Generalized workflow for plant growth regulator bioassays.

Experimental Protocol 1: Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation, a hallmark of auxin activity.[11][12]

Causality: The polar transport of auxin in the Avena (oat) coleoptile causes differential growth. By providing an external source of an auxin-like compound, we can measure the resulting elongation, which is directly proportional to the compound's activity within a specific concentration range.[11][12]

Methodology:

  • Seed Germination: Germinate Avena sativa grains in complete darkness for approximately 72 hours to produce etiolated seedlings. A brief exposure to red light can help suppress mesocotyl growth.

  • Coleoptile Excision: When seedlings are 2-3 cm tall, excise the apical 3-4 mm of the coleoptile to remove the endogenous source of auxin.

  • Segment Preparation: From the remaining coleoptile, cut a sub-apical segment of a standardized length (e.g., 10 mm).

  • Incubation: Place the segments in test tubes or petri dishes containing a buffered solution with various concentrations of the test compound (e.g., 0.01, 0.1, 1.0, 10, 100 µM), a positive control (IAA or 2,4-D), and a negative control (buffer only).

  • Measurement: Incubate the segments in darkness at a controlled temperature (e.g., 25°C) for 24 hours. Measure the final length of the coleoptile segments using a digital caliper or by projecting their image.

  • Analysis: Calculate the percent elongation over the initial length for each concentration and plot a dose-response curve.

Experimental Protocol 2: Cress (Lepidium sativum) Root Inhibition Test

While high concentrations of auxins promote shoot growth, they characteristically inhibit root elongation.[9][13] This bioassay leverages that inhibitory effect.

Causality: The hormonal balance required for root growth is highly sensitive. Exogenous application of potent auxins disrupts this balance, leading to a quantifiable inhibition of primary root growth.[13] This makes it a sensitive assay for auxin-like compounds.[14]

Methodology:

  • Assay Preparation: Line petri dishes with filter paper and moisten with a defined volume of test solutions containing a range of concentrations of this compound. Include positive (2,4-D) and negative (distilled water) controls.

  • Seed Placement: Place a set number of cress seeds (e.g., 10-15) in each petri dish.

  • Incubation: Seal the dishes and place them vertically in an incubator under controlled light and temperature conditions for 72 hours.

  • Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Analysis: Calculate the average root length for each concentration and express it as a percentage of the negative control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Expected Bioassay Results: A Comparative Overview

The table below presents hypothetical, yet scientifically plausible, results for this compound based on its structural similarity to other synthetic auxins. This data should be validated by empirical testing using the protocols described above.

CompoundAvena Coleoptile Elongation (Optimal Conc.)Cress Root Inhibition (IC50)Primary Mode of Action
Indole-3-acetic acid (IAA) (Natural Auxin)~150% of control at 10 µM~1 µMNatural Growth Promotion
2,4-D (Positive Control)~180% of control at 10 µM~0.5 µMSynthetic Auxin (Herbicidal)[15]
This compound (Test Compound)Expected: 160-200% of control Expected: 0.5-5 µM Presumed: Synthetic Auxin
Negative Control 100% (Baseline)N/AInert

Note: The expected values are predictive and serve as a benchmark for actual experimental outcomes.

Conclusion and Future Directions

This compound possesses the key structural motifs of a synthetic auxin, combining a phenoxy ether linkage with a benzoic acid core. This strongly suggests that it will exhibit auxin-like activity, promoting shoot elongation at low concentrations and inhibiting root growth, with potent herbicidal effects at higher concentrations. Its performance is anticipated to be comparable to established phenoxy and benzoic acid herbicides.

The critical next step is the empirical validation of these hypotheses. The bioassay protocols detailed in this guide—the Avena coleoptile elongation test and the cress root inhibition test—provide a robust, self-validating framework for quantifying the biological activity of this compound. Further studies should also include whole-plant assays on susceptible (e.g., mustard, tomato) and resistant (e.g., corn, wheat) species to determine its selectivity and herbicidal efficacy under more realistic conditions. Such data will be indispensable for its potential development as a novel growth regulator in agricultural applications.

References

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  • Synthetic Auxins | Herbicide Symptoms.
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  • Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds.Egyptian Journal of Botany.
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  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.Encyclopedia.pub.
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A Senior Application Scientist's Guide to Predicting and Quantifying Immunoassay Cross-Reactivity for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, specificity is paramount. The precise detection of a target analyte without interference from structurally related molecules is the bedrock of reliable data. This guide addresses the critical issue of immunoassay cross-reactivity, focusing on the small molecule 2-(3-Chlorophenoxy)-4-methylbenzoic acid. While specific cross-reactivity data for this compound is not extensively published, this document provides a robust framework for predicting, testing, and quantifying potential interferences. By understanding the underlying principles and applying rigorous experimental design, researchers can develop highly specific immunoassays and confidently interpret their results.

The Molecular Basis of Cross-Reactivity: Why Structure Matters

Immunoassays for small molecules, or haptens, like this compound, rely on antibodies generated to recognize specific structural features (epitopes) of the molecule.[1][2][3] Because the hapten itself is too small to elicit an immune response, it is first conjugated to a larger carrier protein, forming an immunogen.[1][4] The resulting antibodies will bind to the hapten, but they may also bind to other molecules that share similar structural motifs.[5][6] This phenomenon is known as cross-reactivity and can lead to false-positive results or an overestimation of the target analyte's concentration.[5][6]

The structure of This compound presents several key features that are potential sites for antibody recognition and, therefore, cross-reactivity:

  • The Chlorophenoxy Group: The chlorine atom's position on the phenyl ring is a critical determinant of specificity.

  • The Methylbenzoic Acid Moiety: The position of the methyl and carboxylic acid groups on the second phenyl ring are also key recognition sites.

  • The Ether Linkage: The central ether bond connects the two aromatic rings.

Any compound sharing one or more of these structural elements could potentially cross-react with an antibody raised against the target molecule.

Predicting Potential Cross-Reactants: A Structure-Activity Approach

Based on the structure of this compound, we can predict a range of potential cross-reactants. These are often structural analogs, metabolites, or other compounds present in the sample matrix. A thorough investigation of cross-reactivity should include testing against a panel of such compounds.

Table 1: Predicted Potential Cross-Reactants for this compound

Compound Name Structural Similarity to Target Analyte Rationale for Potential Cross-Reactivity
2,4-Dichlorophenoxyacetic acid (2,4-D)Shares the chlorophenoxy and carboxylic acid functional groups.[7][8]High potential for cross-reactivity due to shared core structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid)Contains a chlorophenoxy group and a methyl group on the same ring.[8]The relative positions of the chloro and methyl groups are different, but the overall structure is similar.
3-Chlorobenzoic acidRepresents one half of the target molecule.Could cross-react if the antibody's primary binding site is the chlorobenzoic acid moiety.
4-Methylbenzoic acid (p-Toluic acid)Represents the other half of the target molecule.[9]Could cross-react if the antibody's primary binding site is the methylbenzoic acid moiety.
Other positional isomerse.g., 2-(4-Chlorophenoxy)-4-methylbenzoic acidSlight changes in substituent positions can significantly impact antibody binding, making isomers important to test.[10]

Experimental Design for Cross-Reactivity Assessment: A Validated Protocol

The most common and effective method for quantifying cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[11][12][13][14] This format is ideal for small molecules that cannot be bound by two antibodies simultaneously.[11][15] The principle relies on the competition between the free analyte in the sample and a labeled version of the analyte (the tracer) for a limited number of antibody binding sites.[14]

G cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Tracer1 Labeled Analyte (Tracer) Ab1->Tracer1 Binds Signal1 High Signal Tracer1->Signal1 Ab2 Antibody Analyte Free Analyte (in sample) Ab2->Analyte Competes & Binds Signal2 Low Signal Ab2->Signal2 Reduced Binding Tracer2 Labeled Analyte (Tracer) G cluster_workflow Cross-Reactivity Determination Workflow A Run Competitive ELISA with Target Analyte & Analogs B Generate Dose-Response Curves A->B C Calculate IC50 for Each Compound B->C D Calculate % Cross-Reactivity using Formula C->D E Summarize Data in a Comparison Table D->E

Caption: Workflow for determining immunoassay cross-reactivity.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical but realistic data set to illustrate how the results of a cross-reactivity study should be summarized.

Table 2: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting this compound

Compound Tested IC50 (ng/mL) % Cross-Reactivity Interpretation
This compound (Target) 15 100% Reference Analyte
2,4-Dichlorophenoxyacetic acid (2,4-D)3005.0%Moderate Cross-Reactivity
MCPA1,5001.0%Low Cross-Reactivity
3-Chlorobenzoic acid>10,000<0.15%Negligible Cross-Reactivity
4-Methylbenzoic acid>10,000<0.15%Negligible Cross-Reactivity
2-(4-Chlorophenoxy)-4-methylbenzoic acid7502.0%Low Cross-Reactivity

Conclusion and Best Practices

While no assay is perfectly specific, a thorough validation process can ensure that it is fit for its intended purpose. [16][17][18]For this compound, a systematic evaluation of structurally similar compounds is not just recommended; it is essential for the development of a robust and reliable immunoassay.

Key Takeaways for Researchers:

  • Anticipate Cross-Reactivity: Always consider the structures of other compounds in your samples that might interfere with the assay.

  • Embrace Rigorous Validation: Perform comprehensive cross-reactivity testing as a standard part of your immunoassay development and validation protocol. [16][19]* Quantify, Don't Qualify: Always calculate and report the percent cross-reactivity to provide a quantitative measure of assay specificity.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the application. For regulated drug development, specificity requirements will be far more stringent than for general research screening.

By following the principles and protocols outlined in this guide, scientists can develop high-quality immunoassays, ensure the integrity of their data, and make well-informed decisions in their research and development endeavors.

References

  • Balyan, R., et al. (2018). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2022). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI. Available at: [Link]

  • He, X., et al. (2011). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. PubMed. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. Available at: [Link]

  • Patsnap Synapse. (2024). How Do Competitive and Indirect ELISA Differ?. Patsnap Synapse. Available at: [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Balyan, R., et al. (2018). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Semantic Scholar. Available at: [Link]

  • Kang, A.S., et al. (1988). Novel hapten-protein conjugation methods for the synthesis of immunogens and coating conjugates for use in ELISA. WestminsterResearch, University of Westminster. Available at: [Link]

  • Lipton, C. R., et al. (2000). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. PMC, NIH. Available at: [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. Available at: [Link]

  • Mauriz, E., et al. (2006). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. Available at: [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Quansys Biosciences. Available at: [Link]

  • Ketha, H., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

  • Zherdev, A. V., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology. Available at: [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. Available at: [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease, NCBI. Available at: [Link]

  • Eremin, S. A., et al. (2023). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. Available at: [Link]

  • PubChem. (n.d.). 4-[(2-Chlorophenoxy)methyl]benzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-((4-Chloro-3-methylphenyl)amino)benzoic acid. PubChem. Available at: [Link]

  • Jones, G., et al. (1996). Immunoassay of Cross-Reacting Analytes. Semantic Scholar. Available at: [Link]

  • Iftikhar, K., et al. (2024). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • Arhangelskis, M., et al. (2010). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, RSC Publishing. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid: Ullmann Condensation vs. Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, with 2-(3-Chlorophenoxy)-4-methylbenzoic acid serving as a key intermediate in the synthesis of various pharmaceuticals. The formation of the C-O bond between the two aromatic rings is a critical step, and two primary catalytic methods have emerged as the most prevalent: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling.

This guide provides an in-depth, objective comparison of these two synthetic routes, focusing on reaction yield and atom economy. By presenting detailed experimental protocols, mechanistic insights, and quantitative data, this document aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy.

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Often none, or simple ligands like diamines or amino acidsBulky, electron-rich phosphine ligands
Reaction Temperature High (often >150 °C)Milder (often 80-120 °C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favors electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost Generally lower (copper is more abundant)Higher (palladium and specialized ligands are expensive)

Delving into the Synthetic Routes

This section will detail the experimental protocols for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of this compound. The provided protocols are based on established literature procedures for analogous compounds and are designed to be reproducible.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1] While traditionally requiring harsh conditions, modern modifications have made this reaction more accessible.[2]

This protocol is adapted from the synthesis of a structurally similar compound, 2-(4-methylphenoxy)benzoic acid.[3]

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • 3-Chlorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylbenzoic acid (1 equivalent) and 3-chlorophenol (1.1 equivalents) in DMF.

  • To this solution, add anhydrous potassium carbonate (2.5 equivalents) in portions with stirring.

  • Heat the mixture to 140-150 °C.

  • Add a catalytic amount of copper(I) iodide (0.1 equivalents) to the hot mixture.

  • Maintain the reaction at reflux (approximately 153 °C) for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto a mixture of ice and water.

  • Acidify the aqueous suspension to pH 3 with concentrated hydrochloric acid.

  • Collect the precipitated crude product by vacuum filtration and wash with water.

  • Dissolve the crude solid in an aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate to pH 3 with hydrochloric acid to precipitate the purified product.

  • Collect the purified this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromo-4-methylbenzoic acid P This compound R1->P R2 3-Chlorophenol R2->P Re1 CuI (catalyst) Re1->P Re2 K₂CO₃ (base) Re2->P Re3 DMF (solvent) Re3->P Re4 Heat (150 °C) Re4->P

Caption: Ullmann condensation for the synthesis of the target compound.

Route 2: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers.[4][5] This method generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann condensation.[6]

This protocol is a generalized procedure based on modern Buchwald-Hartwig O-arylation methods.[7]

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • 3-Chlorophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methylbenzoic acid (1 equivalent), 3-chlorophenol (1.2 equivalents), and potassium phosphate (2.1 equivalents).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand. Add tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%) and XPhos (2-4 mol%) to anhydrous toluene.

  • Add the catalyst/ligand solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig C-O Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromo-4-methylbenzoic acid P This compound R1->P R2 3-Chlorophenol R2->P Re1 Pd₂(dba)₃ (catalyst) Re1->P Re2 XPhos (ligand) Re2->P Re3 K₃PO₄ (base) Re3->P Re4 Toluene (solvent) Re4->P Re5 Heat (110 °C) Re5->P

Caption: Buchwald-Hartwig C-O coupling for the synthesis of the target compound.

Comparative Analysis: Yield and Atom Economy

A critical evaluation of any synthetic route involves assessing its efficiency, not only in terms of the amount of product obtained (yield) but also in its ability to incorporate the atoms of the reactants into the final product (atom economy).

Yield Comparison
Synthesis RouteReported Yield Range
Ullmann Condensation50-80% (for analogous reactions)[3][7]
Buchwald-Hartwig C-O Coupling70-95% (for analogous reactions)[7]

The Buchwald-Hartwig C-O coupling generally offers higher yields compared to the Ullmann condensation for the synthesis of diaryl ethers. This is often attributed to the milder reaction conditions and the higher catalytic activity of the palladium-phosphine system, which can lead to fewer side reactions and greater product formation.

Atom Economy Calculation

Atom economy is a concept of green chemistry that measures the efficiency of a chemical process in terms of all atoms involved and the desired products produced.[8][9][10] It is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (C₁₄H₁₁ClO₃, MW: 262.69 g/mol ) from 2-bromo-4-methylbenzoic acid (C₈H₇BrO₂, MW: 215.04 g/mol ) and 3-chlorophenol (C₆H₅ClO, MW: 128.56 g/mol ), the atom economy for the core reaction is calculated as follows:

Synthesis RouteReactantsDesired ProductByproducts% Atom Economy
Ullmann Condensation2-Bromo-4-methylbenzoic acid + 3-Chlorophenol + K₂CO₃This compoundKBr + KHCO₃54.3%
Buchwald-Hartwig C-O Coupling2-Bromo-4-methylbenzoic acid + 3-Chlorophenol + K₃PO₄This compoundKBr + K₂HPO₄47.2%

Note on Atom Economy Calculation: For the purpose of this calculation, the base is included as a reactant as it is consumed in the reaction. Catalysts, ligands, and solvents are not included in the atom economy calculation as they are not, in theory, consumed.

From the calculations, the Ullmann condensation exhibits a slightly higher atom economy in this specific comparison. This is primarily due to the lower molecular weight of the base (K₂CO₃) and the generation of byproducts with lower molecular weights compared to the Buchwald-Hartwig reaction with K₃PO₄. However, it is crucial to consider that atom economy is a theoretical measure and does not account for reaction yield, excess reagents, or the environmental impact of solvents and catalysts.

Conclusion: A Matter of Priorities

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of this compound depends on the specific priorities of the researcher or organization.

  • For cost-effectiveness and a higher theoretical atom economy , the Ullmann condensation may be the preferred method, especially for large-scale production where the cost of palladium and specialized ligands can be prohibitive. However, the typically lower yields and harsher reaction conditions must be taken into account.

  • For higher yields, milder reaction conditions, and a broader substrate scope , the Buchwald-Hartwig C-O coupling is often the superior choice. Despite the higher initial cost of the catalyst system and a slightly lower theoretical atom economy in this specific case, the increased efficiency and milder conditions can lead to a more sustainable process overall, particularly in a research and development setting where reaction optimization and substrate versatility are paramount.

Ultimately, the selection of the synthetic route should be a holistic decision, weighing the trade-offs between yield, atom economy, cost, reaction conditions, and the environmental impact of all materials used in the process.

References

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Unambiguous Structural Confirmation of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of leading analytical techniques for the structural elucidation of small organic molecules, centered on the hypothetical confirmation of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. We will explore the definitive power of single-crystal X-ray diffraction and contrast it with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction

For an unambiguous and high-resolution determination of a molecule's atomic arrangement, single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled gold standard.[1][2] This technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise coordinates of each atom can be derived.[3]

The fundamental principle of X-ray diffraction lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice.[3][4] When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, the crystal structure can be determined.

Experimental Workflow for X-ray Diffraction

The process of determining a crystal structure via SC-XRD involves several critical steps, from crystal growth to data analysis.

xray_workflow cluster_crystal Crystal Growth & Mounting cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution crystal_selection Selection of a suitable single crystal crystal_growth->crystal_selection mounting Mounting on a goniometer head crystal_selection->mounting diffractometer Four-circle diffractometer mounting->diffractometer xray_source X-ray source (e.g., Mo Kα) xray_source->diffractometer detector Detector (e.g., CCD) diffractometer->detector Diffraction Pattern data_processing Data processing and integration detector->data_processing structure_solution Phase problem solution (e.g., direct methods) data_processing->structure_solution refinement Least-squares refinement structure_solution->refinement validation Structure validation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for this compound

While the actual crystal structure of the title compound is not publicly available, we can project the expected crystallographic parameters based on similar benzoic acid derivatives.[5][6][7]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₅H₁₃ClO₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight276.71 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations that relate the molecules within the unit cell.
a, b, c (Å)a = 8.5, b = 15.0, c = 10.5The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 95, γ = 90The angles of the unit cell.
Volume (ų)1333.1The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.378The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Complementary Spectroscopic Techniques

While X-ray diffraction provides the ultimate structural proof, spectroscopic methods like NMR and Mass Spectrometry are indispensable tools for routine characterization, purity assessment, and providing initial structural insights.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.[10] The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum reveal the connectivity of atoms and can help to deduce the overall structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei in the molecule.

nmr_workflow sample Dissolved Sample in Deuterated Solvent magnet Placement in a Strong Magnetic Field sample->magnet rf_pulse Application of a Radiofrequency Pulse magnet->rf_pulse detection Detection of Nuclear Spin Transitions rf_pulse->detection fid Free Induction Decay (FID) detection->fid ft Fourier Transform fid->ft spectrum NMR Spectrum ft->spectrum

Figure 2: Simplified workflow for obtaining an NMR spectrum.

Based on known chemical shifts for similar aromatic compounds, the following ¹H NMR data would be anticipated.[11][12][13]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13singlet1H-COOH
~7.0-8.0multiplet7HAromatic protons
~2.4singlet3H-CH₃
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.[15]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

ms_workflow sample Sample Introduction ionization Ionization Source (e.g., ESI) sample->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Figure 3: Basic workflow of a mass spectrometry experiment.

m/z RatioInterpretation
276/278Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one chlorine atom.
259/261Loss of a hydroxyl radical (-OH).
231/233Loss of a carboxyl group (-COOH).

Comparative Analysis

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry.[1]Connectivity, chemical environment of nuclei, solution-state conformation.[10]Molecular weight, elemental composition (HRMS), fragmentation patterns.[14]
Sample Requirement High-quality single crystal.Soluble sample (mg scale).Small amount of sample (µg to ng).
Strengths Unambiguous structure determination.[2]Provides detailed information about structure in solution.High sensitivity, provides molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to grow.Does not provide absolute 3D structure; interpretation can be complex for large molecules.Does not provide stereochemical information.

Conclusion

The structural confirmation of a novel compound like this compound relies on a synergistic approach. While NMR and Mass Spectrometry provide crucial preliminary data regarding connectivity and molecular weight, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This guide has outlined the principles and experimental workflows of these powerful techniques, providing researchers, scientists, and drug development professionals with a framework for understanding their comparative strengths in the critical task of molecular structure elucidation.

References

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A Comparative Guide to the Reproducibility of Extraction Protocols for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The reproducibility of the analytical methods employed underpins the validity of experimental data and, ultimately, the safety and efficacy of a therapeutic product. This guide provides an in-depth comparison of common extraction protocols applicable to 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present comparative performance data, and offer a detailed, reproducible protocol to serve as a foundational method.

The Critical Role of Extraction in Analytical Reproducibility

This compound, a member of the chlorophenoxy acid family, shares structural similarities with various herbicides and pharmaceutical precursors.[1][2] Its acidic nature, conferred by the carboxylic acid group, and moderate lipophilicity, influenced by the chlorophenoxy and methyl substituents, dictate its behavior during extraction from various matrices, including reaction mixtures, environmental samples, and biological fluids.

The choice of an extraction protocol is a critical determinant of method reproducibility. An ideal extraction method should not only provide high recovery of the analyte but also demonstrate low variability across repeated measurements, ensuring that the obtained results are consistent and trustworthy. Key performance indicators for reproducibility include the relative standard deviation (RSD) of recovery rates and the limit of detection (LOD). Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and international organizations like AOAC International provide guidelines for validating the performance of analytical methods, including their reproducibility.[3][4][5]

Comparative Analysis of Extraction Methodologies

The selection of an appropriate extraction technique is contingent on the sample matrix, the physicochemical properties of the analyte, and the desired level of throughput and automation. Here, we compare four widely used extraction methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasound-Assisted Extraction (UAE).

Liquid-Liquid Extraction (LLE)

LLE is a traditional and conceptually simple technique based on the differential solubility of an analyte between two immiscible liquid phases.[6][7] For an acidic compound like this compound, the pH of the aqueous phase is a critical parameter. Acidification of the sample to a pH below the pKa of the carboxylic acid group (typically < 2) protonates the analyte, increasing its hydrophobicity and promoting its partitioning into an organic solvent.[7]

Causality of Experimental Choices:

  • Solvent Selection: The choice of organic solvent is crucial. Solvents like diethyl ether and methylene chloride are effective for extracting chlorophenoxy acids.[4][7] The solvent should have a high affinity for the analyte and be immiscible with the sample matrix.

  • pH Adjustment: Acidification is essential to suppress the ionization of the carboxylic acid, thereby maximizing its transfer into the organic phase.[7]

  • Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the partitioning of the analyte into the organic phase by reducing its solubility in the aqueous layer.[8]

While LLE is a versatile and well-understood technique, it can be labor-intensive, time-consuming, and may generate significant solvent waste. The formation of emulsions can also complicate phase separation and impact reproducibility.[9]

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE.[6][10] It utilizes a solid sorbent packed in a cartridge or disk to selectively retain the analyte from a liquid sample. For acidic compounds, anion-exchange or reversed-phase sorbents are commonly employed.

Causality of Experimental Choices:

  • Sorbent Selection: A weak anion-exchange sorbent can retain the deprotonated carboxylic acid at a neutral or slightly basic pH. Alternatively, a reversed-phase sorbent (e.g., C18) can retain the protonated, non-polar form of the analyte at an acidic pH.

  • Sample Pre-treatment: Similar to LLE, pH adjustment of the sample is critical to ensure the desired interaction with the sorbent.

  • Elution Solvent: The choice of elution solvent is key to desorbing the analyte from the sorbent. For reversed-phase SPE, a solvent more non-polar than the loading solvent is used. For anion-exchange SPE, a solvent that disrupts the ionic interaction is required.

SPE offers several advantages over LLE, including higher analyte concentration, cleaner extracts, reduced solvent consumption, and greater potential for automation.[2][6] These factors generally contribute to improved reproducibility.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread popularity, particularly for the analysis of pesticide residues in food and environmental samples.[11][12][13] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) cleanup step is then performed to remove interfering matrix components.[13]

Causality of Experimental Choices:

  • Extraction Solvent: Acetonitrile is the preferred solvent due to its ability to extract a wide range of analytes and its miscibility with water, which is overcome by the addition of salts.[11]

  • Salts: A mixture of salts, such as magnesium sulfate and sodium acetate or citrate, is used to control the pH and induce phase separation.[11][13]

  • d-SPE Sorbent: The choice of d-SPE sorbent depends on the matrix. For acidic analytes, sorbents like C18 and primary secondary amine (PSA) can be used to remove fatty acids and other interferences.[13]

The QuEChERS method is known for its high throughput, low solvent consumption, and broad applicability, making it a highly reproducible technique for a wide range of analytes and matrices.[13][14]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the mass transfer of the analyte from the sample matrix into the solvent.[15]

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is determined by its ability to solubilize the target analyte and its physical properties that influence cavitation.

  • Ultrasonic Parameters: The frequency and power of the ultrasound, as well as the extraction time and temperature, are critical parameters that need to be optimized for efficient and reproducible extraction.[16][17]

UAE offers the advantages of reduced extraction time, lower solvent consumption, and improved extraction efficiency compared to conventional methods.[15] Its reproducibility is highly dependent on the precise control of the ultrasonic parameters.

Performance Data Comparison

Extraction MethodMatrixTypical Recovery (%)Typical RSD (%)Typical LOD (µg/L or µg/kg)Reference(s)
LLE Water70-115< 150.004 - 1.0[7][8]
SPE Water70-107< 130.01 - 0.2[18][19][20]
QuEChERS Soil, Maize89-115< 50.01 - 0.8[14][21]
UAE Soil83-113< 144 - 11[21][22]

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for each extraction protocol.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample 1. Sample Preparation (e.g., acidification) AddSolvent 2. Add Immiscible Organic Solvent Sample->AddSolvent Shake 3. Shake/Vortex to Partition Analyte AddSolvent->Shake Separate 4. Separate Aqueous & Organic Layers Shake->Separate Collect 5. Collect Organic Layer Separate->Collect Analyze 6. Analysis (e.g., GC, HPLC) Collect->Analyze

Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Analyze 5. Analysis (e.g., GC, HPLC) Elute->Analyze

Caption: Generalized workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_QuEChERS QuEChERS Workflow Sample 1. Sample + Acetonitrile AddSalts 2. Add QuEChERS Salts Sample->AddSalts Shake 3. Shake & Centrifuge AddSalts->Shake dSPE 4. Dispersive SPE Cleanup of Supernatant Shake->dSPE Analyze 5. Analysis (e.g., LC-MS/MS) dSPE->Analyze

Caption: Generalized workflow for the QuEChERS method.

Recommended Reproducible Protocol: Solid-Phase Extraction (SPE)

Based on the comparative data, SPE offers a robust and reproducible method for the extraction of this compound. The following is a detailed, step-by-step protocol that can serve as a starting point for method development and validation.

Materials:

  • SPE Cartridges: Weak anion-exchange or C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid or Hydrochloric acid

  • Ammonium hydroxide

  • Elution solvent (e.g., Methanol with 2% formic acid for C18; Methanol with 5% ammonium hydroxide for anion-exchange)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., reaction quench, aqueous waste), accurately measure a known volume (e.g., 10 mL).

    • For solid samples, accurately weigh a known mass (e.g., 1 g) and dissolve/disperse in a suitable solvent (e.g., 10 mL of water/methanol 1:1).

    • For C18 SPE: Adjust the sample pH to ~2 with formic acid or HCl.

    • For Anion-Exchange SPE: Adjust the sample pH to ~7-8.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. For C18, the final rinse should be with acidified water (pH ~2). For anion-exchange, the final rinse should be with neutral water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (with the pH adjusted as in the loading step) to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analyte with 2 x 3 mL of the appropriate elution solvent into a clean collection tube.

    • For C18: Elute with methanol containing 2% formic acid.

    • For Anion-Exchange: Elute with methanol containing 5% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., mobile phase for LC analysis).

  • Analysis:

    • Analyze the reconstituted sample by a validated analytical technique such as HPLC-UV or LC-MS/MS.

Self-Validating System: To ensure the trustworthiness of this protocol, a robust quality control system should be implemented. This includes the regular analysis of procedural blanks, spiked samples (for recovery determination), and duplicate samples (for precision assessment). The acceptance criteria for these quality control samples should be established based on internal laboratory standards and regulatory guidelines such as those from the AOAC or SANTE.[3][23][24]

Conclusion

The selection of an extraction protocol for this compound has a profound impact on the reproducibility and reliability of analytical results. While LLE remains a viable option, modern techniques such as SPE and QuEChERS generally offer superior performance in terms of recovery, precision, and throughput. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided SPE protocol offers a robust and reproducible starting point for the accurate quantification of this important chemical intermediate. Adherence to established validation guidelines is crucial to ensure the integrity of the generated data in both research and drug development settings.

References

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Safety Operating Guide

Proper Disposal Procedures: 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

[1][2][3][4]

Executive Safety Summary

This compound is a halogenated organic acid.[1][2][3] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (phenoxy herbicides and chlorobenzoic acids) exhibit aquatic toxicity , skin/eye irritation , and potential organ toxicity .[1][2]

Core Disposal Directive:

  • NEVER dispose of this compound down the sink or drain.[1][2]

  • NEVER dispose of as general trash.[1][2]

  • MANDATORY destruction via high-temperature incineration with acid gas scrubbing.[2][3]

Chemical Hazard Profile (Conservative Estimate)

Based on Structure-Activity Relationships (SAR) of chlorophenoxy-benzoic analogs.

PropertyClassificationHazard Statement (GHS)
Aquatic Toxicity High Risk H410: Very toxic to aquatic life with long-lasting effects.[1][2][3]
Skin/Eye Irritant/Corrosive H314/H315: Causes skin irritation or burns.[2][3]
Reactivity Acidic Incompatible with strong bases and strong oxidizers.[1][3]
Combustion Halogenated Releases toxic Hydrogen Chloride (HCl) gas upon burning.[1][2][3]

Pre-Disposal Handling & Segregation[1][2]

Before disposal, the waste must be stabilized and segregated to prevent cross-reactivity.[1][2]

A. Personal Protective Equipment (PPE) Matrix
ZoneProtection RequiredRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing/transfer.[1][2][3]
Dermal Nitrile Gloves (Double Layer) 4 mil minimum.[1][2][3] Prevents transdermal absorption.[1][2][3]
Ocular Chemical Splash Goggles Protects against acidic dust or splash hazards.[1][2][3]
Body Lab Coat + Tyvek Sleeves Ensures no particulate settles on street clothing.[1][2][3]
B. Waste Stream Segregation

This compound must be segregated into the Halogenated Solid or Halogenated Organic waste stream.[1][2][3]

  • Do Not Mix With: Non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is destined for halogenated waste incineration.[1][2]

  • Do Not Mix With: Strong bases (NaOH, KOH) or cyanides (risk of exothermic reaction or gas generation).[1][2][3]

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA (RCRA) standards and global laboratory safety best practices.[1][2][3]

Phase 1: Waste Characterization & Packaging[1][2]

Step 1.1: Identify State

  • Solid Waste: Pure powder, contaminated weighing boats, paper towels, or gloves.[1][2]

  • Liquid Waste: Mother liquors or HPLC effluent containing the compound.[1][2][3]

Step 1.2: Primary Containment

  • Solids: Place in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Liquids: Collect in an amber glass or HDPE carboy compatible with halogenated solvents. Do not fill >90% to allow for thermal expansion.[1][2]

Step 1.3: Labeling (Critical)

  • Apply a Hazardous Waste label immediately upon the first addition of waste.[1][2][3]

  • Required Fields:

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Constituents: If in solution, list solvent percentages (e.g., "1% Active in 99% Methanol").

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.[1][2][3]

Phase 2: Waste Accumulation[1][2]

Step 2.1: Satellite Accumulation Area (SAA)

  • Store the container in a designated SAA near the point of generation.[2][3]

  • Secondary Containment: The waste container must sit inside a secondary tray (polypropylene) capable of holding 110% of the container's volume.[1][2][3]

  • Cap Management: Keep the container tightly closed at all times except when adding waste. Funnels must be removed immediately after use.[1][2]

Phase 3: Final Disposal (Vendor Handoff)[1][2][3]

Step 3.1: Waste Profile Creation

  • When requesting pickup, declare the waste profile as "Halogenated Organic Solid/Liquid - High BTU" .[1][2]

  • Disposal Code: If characterizing under US RCRA, this may fall under D002 (Corrosivity, if pH < 2) or generic halogenated waste codes depending on the solvent.[1][2]

Step 3.2: Destruction Method

  • The only acceptable destruction method is High-Temperature Incineration at a permitted facility.[2][3]

  • Mechanism: Incineration >1000°C ensures the destruction of the chlorophenoxy ring.[1][2][3]

  • Scrubbing: The facility must be equipped to scrub HCl gas generated from the chlorine atom.[1][2][3]

Visualizing the Disposal Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartStart: this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Wipes, Gloves)StateCheck->SolidPathIs SolidLiquidPathLiquid Waste(Solutions, HPLC Effluent)StateCheck->LiquidPathIs LiquidPackSolidPack in HDPE Jar orDouble 4-mil Poly BagSolidPath->PackSolidPackLiquidCollect in HalogenatedSolvent Carboy (Amber Glass/HDPE)LiquidPath->PackLiquidLabelingLABEL: 'Hazardous Waste - Halogenated'Mark: Toxic, IrritantPackSolid->LabelingPackLiquid->LabelingSegregationSegregate in Secondary Containment(Away from Bases/Oxidizers)Labeling->SegregationDestructionFinal Disposal:High-Temp Incineration w/ ScrubbersSegregation->Destruction

Caption: Operational workflow for the segregation and packaging of halogenated benzoic acid derivatives.

Emergency Procedures

Accidental Release (Spill)[1][2][3]
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1][2] If powder is airborne, use a respirator.[1][2]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][2]

    • Liquid Spill: Absorb with vermiculite or chemically inert pads .[1][2][3] Do NOT use standard paper towels if the solvent is flammable.[1][2]

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1][2] Dispose of all cleanup materials as hazardous chemical waste (see Phase 1).[1][2][3]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Remove contaminated clothing.[1][4][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][4] Seek medical attention.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot explicitly P/U listed, but treat as Characteristic Waste if pH < 2 (D002) or Toxic.[1][2][3]
EU CLP/REACH Hazardous SubstanceTreat as Aquatic Acute 1 / Chronic 1 (H400/H410) based on phenoxy acid analogs.[1][2][3]
DOT (Transport) Corrosive/ToxicLikely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance).[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55107381, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][2][3][5] Retrieved from [Link][1][2][3]

Navigating the Safe Handling of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety Information

This guide provides comprehensive safety protocols for handling 2-(3-Chlorophenoxy)-4-methylbenzoic acid. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for the responsible handling of this compound. The following procedural guidance is based on established principles of laboratory safety and data extrapolated from structurally similar chlorophenoxy herbicides and aromatic carboxylic acids.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Skin and Eye Irritation: Aromatic carboxylic acids and chlorophenoxy compounds can cause significant skin and eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

  • Potential for Systemic Toxicity: Ingestion or significant dermal absorption of chlorophenoxy herbicides can lead to systemic effects.[1][2][3]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as possibly carcinogenic to humans (Group 2B).[4]

  • Environmental Hazard: This compound may be harmful to aquatic life.

Risk Assessment:

Before handling this compound, a thorough risk assessment is mandatory. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure. The risk assessment should inform the selection of appropriate engineering controls, personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles with side shields meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7]Protects against splashes of solutions or airborne particles that can cause severe eye irritation or damage.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but compatibility should be verified).[7] Consider double-gloving for extended handling periods. Closed-toe shoes are mandatory.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used.[5][7]Protects against inhalation of airborne particles that can cause respiratory tract irritation.

Glove Selection and Use:

The choice of glove material is crucial. While nitrile gloves offer good protection against a range of chemicals, it is best practice to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling this compound, minimizing the risk of accidents and exposure.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe review_sds Review the SDS of similar compounds and this guide. gather_ppe->review_sds weigh Weigh the solid compound in a fume hood to avoid dust inhalation. review_sds->weigh Proceed to Handling dissolve If preparing a solution, add the solid to the solvent slowly. weigh->dissolve transfer Use appropriate tools (e.g., spatula, pipette) for transfers. dissolve->transfer decontaminate Decontaminate all work surfaces and equipment. transfer->decontaminate Proceed to Post-Handling dispose_waste Dispose of waste according to the disposal plan. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (unused compound, contaminated weighing paper) collect Collect in clearly labeled, compatible, and sealed hazardous waste containers. solid_waste->collect liquid_waste Liquid Waste (solutions, solvent rinses) liquid_waste->collect ppe_waste Contaminated PPE (gloves, disposable lab coats) ppe_waste->collect store Store in a designated, well-ventilated, and secure waste accumulation area. collect->store dispose Arrange for disposal by a licensed hazardous waste management company. store->dispose

Caption: A clear pathway for the segregation and disposal of waste.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Compatibility: Ensure that the waste container is compatible with the chemical. For example, do not store acidic waste in metal containers.

  • Regulations: All disposal activities must comply with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[9][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Spill Response:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

References

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available at: [Link]

  • Olson, K. R. (2022). Poisoning & Drug Overdose (8th ed.).
  • Albaugh, Inc. (n.d.). Material Safety Data Sheet: SOLVE MCPA ESTER. Greenbook.net.
  • World Health Organization. (2011).
  • Fisher Scientific. (2009).
  • International Agency for Research on Cancer. (1986). Occupational Exposures to Chlorophenoxy Herbicides. Inchem.org.
  • Roberts, D. M., et al. (2007). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Journal of Medical Toxicology, 3(2), 69-78.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (n.d.).
  • LGC Standards. (2023).
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-methylbenzoic acid.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (n.d.).
  • National Institute of Standards and Technology. (2014).
  • University of Washington. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Oklahoma Health Sciences Center. (2025). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Republic Services. (n.d.). Environmental Solutions.
  • Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.